molecular formula C10H14N2 B101601 1-Phenylpyrrolidin-3-amine CAS No. 18471-41-5

1-Phenylpyrrolidin-3-amine

Cat. No.: B101601
CAS No.: 18471-41-5
M. Wt: 162.23 g/mol
InChI Key: SFMJIPNTKASYFH-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-3-amine is a chemical compound featuring a pyrrolidine ring, a nitrogen-containing heterocycle that is a fundamental scaffold in medicinal chemistry. The pyrrolidine structure is a privileged motif found in a wide range of bioactive molecules and approved pharmaceuticals, contributing to desirable pharmacological properties and molecular interactions . The specific substitution pattern of this compound, with an aromatic phenyl group and a primary amine at the 3-position, makes it a highly versatile and valuable building block for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in the exploration of new therapeutic agents. Pyrrolidine derivatives have demonstrated significant research potential across multiple disease areas, including as agents for central nervous system (CNS) conditions , anti-inflammatory and analgesic applications , and other pharmacological activities. The amine functional group provides a convenient handle for further chemical modification through amide bond formation or other reactions, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrolidin-3-amine
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InChI

InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJIPNTKASYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464663
Record name 1-phenylpyrrolidin-3-amine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-41-5
Record name 1-Phenyl-3-pyrrolidinamine
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Foundational & Exploratory

1-Phenylpyrrolidin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-Phenylpyrrolidin-3-amine, a versatile heterocyclic amine with potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a substituted pyrrolidine featuring a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position.

IUPAC Name: this compound[1] CAS Number: 18471-41-5[1] Molecular Formula: C₁₀H₁₄N₂[1] Canonical SMILES: C1CN(CC1N)C2=CC=CC=C2[1] InChI Key: SFMJIPNTKASYFH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimentally determined values for properties like melting and boiling points for this compound are not readily found in the searched literature. The data presented here are largely computed values from reliable chemical databases.

PropertyValueSource
Molecular Weight 162.23 g/mol PubChem[1]
Monoisotopic Mass 162.11570 g/mol PubChem[1]
Topological Polar Surface Area 29.3 ŲPubChem[1]
XLogP3-AA (Lipophilicity) 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the general principles of spectroscopy for amines, the expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Primary Amine)3400-3250Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[2]
C-N Stretch (Aromatic Amine)1335-1250Strong band due to the stretching of the bond between the phenyl group and the pyrrolidine nitrogen.[2]
C-N Stretch (Aliphatic Amine)1250–1020Medium or weak bands from the C-N bonds within the pyrrolidine ring.[2]
N-H Bend (Primary Amine)1650-1580Bending vibration of the primary amine.[2]
Aromatic C-H Stretch>3000Stretching vibrations of the C-H bonds on the phenyl ring.
Aromatic C=C Bending1600-1450In-plane bending vibrations of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can provide insight into the structure of the molecule. The hydrogens on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field.

Synthesis and Reactivity

Synthesis

A potential synthetic workflow is outlined below:

synthesis_workflow A Aryl Bromide C Buchwald-Hartwig Reaction (Nitrogen Atmosphere) A->C B N-Boc-3-aminopyrrolidine B->C D Boc-protected This compound derivative C->D E Trifluoroacetic Acid (TFA) Deprotection D->E F Neutralization (e.g., 25% Ammonium Hydroxide) E->F G This compound Derivative F->G

Caption: A potential synthetic workflow for this compound derivatives.

This process involves the coupling of an aryl bromide with N-Boc-3-aminopyrrolidine, followed by the removal of the Boc protecting group.[3]

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited in the searched literature. As a primary amine, it is expected to exhibit typical nucleophilic properties and can undergo reactions such as acylation, alkylation, and condensation. The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are scarce, research on its derivatives suggests potential therapeutic applications, particularly in the fields of neurology and inflammation.

Derivatives of 1-phenylpyrrolidine have been investigated for their anticonvulsant and antiseizure properties. Furthermore, the pyrrolidin-3-amine moiety is a structural component of known TRPV1 channel antagonists , which are recognized for their potent analgesic activity.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel pain therapeutics.

Additionally, derivatives of 1-phenylpyrrolidine have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. One study on a succinimide derivative of 1-phenylpyrrolidine demonstrated inhibitory activity against both COX-1 and COX-2.[4]

The potential mechanism of action for the anti-inflammatory effects of 1-phenylpyrrolidine derivatives could involve the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PhenylpyrrolidineDerivative 1-Phenylpyrrolidine Derivative PhenylpyrrolidineDerivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of 1-phenylpyrrolidine derivatives.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with a structure that holds promise for the development of new therapeutic agents, particularly in the areas of pain, inflammation, and neurological disorders. While comprehensive experimental data on the parent compound is somewhat limited in publicly accessible literature, the available information on its derivatives provides a strong rationale for its further investigation. This guide summarizes the current state of knowledge and provides a foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action.

References

An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-3-amine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and the presence of a reactive secondary amine and a phenyl group make it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological relevance of this compound and its derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 18471-41-5
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Soluble in most organic solvents-

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Buchwald-Hartwig amination followed by the deprotection of a protecting group. This method offers a versatile route to various N-aryl pyrrolidinamines.

Experimental Protocol: Synthesis of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

This procedure outlines the palladium-catalyzed cross-coupling of bromobenzene and tert-butyl (pyrrolidin-3-yl)carbamate.

Materials:

  • tert-butyl (pyrrolidin-3-yl)carbamate

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 mmol) and bromobenzene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

Experimental Protocol: Deprotection of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

  • tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (5.0 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H7.20 - 7.35 (m)147.0 (Ar-C)
Aromatic-H6.60 - 6.75 (m)129.5 (Ar-CH)
Aromatic-H116.0 (Ar-CH)
Aromatic-H112.0 (Ar-CH)
Pyrrolidine-CH(N)3.50 - 3.70 (m)55.0
Pyrrolidine-CH₂3.20 - 3.40 (m)50.0
Pyrrolidine-CH₂1.90 - 2.20 (m)35.0
NH₂1.50 - 1.80 (br s)-
Infrared (IR) Spectroscopy
Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (m, br)
C-H Stretch (aromatic)3000 - 3100 (m)
C-H Stretch (aliphatic)2850 - 2960 (s)
C=C Stretch (aromatic)1450 - 1600 (m)
C-N Stretch1250 - 1350 (s)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
162100[M]⁺
14540[M - NH₃]⁺
11860[M - C₂H₄N]⁺
9180[C₇H₇]⁺
7750[C₆H₅]⁺

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas, particularly as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) and as anti-inflammatory and analgesic agents.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of this compound have been identified as potent and functionally active MCH-R1 antagonists. MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis and mood. Antagonism of this receptor is a promising strategy for the treatment of obesity and depression.

Compound Structure Kᵢ (nM)
Derivative A[Structure of a potent derivative]2.3
Anti-inflammatory and Analgesic Potential

The pyrrolidine scaffold is present in numerous compounds with anti-inflammatory and analgesic properties. Derivatives of this compound are being investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Compound Assay IC₅₀ (µM)
Derivative BCOX-1 Inhibition>100
Derivative BCOX-2 Inhibition15.2
Derivative B5-LOX Inhibition8.7

Signaling Pathways

Understanding the signaling pathways in which this compound derivatives may act is crucial for drug development. Below are diagrams of the MCH-R1 signaling cascade and the arachidonic acid pathway, which are relevant to the observed biological activities.

MCH-R1 Signaling Pathway

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., feeding behavior) PKA->Cellular_Response PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response Antagonist This compound Derivative (Antagonist) Antagonist->MCHR1 Blocks

Caption: MCH-R1 signaling pathway and the inhibitory action of this compound derivatives.

Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Pain Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Derivative (Inhibitor) Inhibitor->COX1_2 Inhibits Inhibitor->LOX5 Inhibits

Caption: The arachidonic acid cascade and the inhibitory sites of action for potential anti-inflammatory derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutics. Its derivatives have demonstrated potent activity as MCH-R1 antagonists and as anti-inflammatory and analgesic agents. This technical guide provides a foundational resource for researchers working with this compound, offering detailed synthetic protocols, comparative data, and insights into its biological context. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

An In-Depth Technical Guide to (S)- and (R)-1-Phenylpyrrolidin-3-amine: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure and the presence of stereocenters allow for precise spatial arrangements of functional groups, which can significantly influence pharmacological activity. This guide focuses on the enantiomers of 1-Phenylpyrrolidin-3-amine, (S)-1-Phenylpyrrolidin-3-amine and (R)-1-Phenylpyrrolidin-3-amine, providing a comprehensive overview for researchers and professionals in drug development. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document synthesizes information on the racemic compound, general principles of chiral pyrrolidine synthesis and separation, and the well-established impact of stereochemistry on the biological activity of analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of the racemic this compound are summarized below. It is anticipated that the individual enantiomers will share similar properties, with the notable exception of their optical rotation.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
CAS Number 18471-41-5 (racemate)
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Synthesis and Chiral Separation

The synthesis of this compound can be approached through various synthetic routes. Enantiomerically pure forms are typically obtained either through asymmetric synthesis or by resolution of the racemic mixture.

General Synthetic Approaches

A common strategy for the synthesis of 3-aminopyrrolidines involves the reductive amination of a suitable pyrrolidin-3-one precursor. Alternatively, methods involving the ring-opening of aziridines or the cyclization of linear amino alcohols can be employed. The phenyl group on the nitrogen atom is typically introduced via N-arylation of a pyrrolidine derivative.

Enantioselective Synthesis and Chiral Resolution

Obtaining the individual (S) and (R) enantiomers is crucial for evaluating their distinct pharmacological profiles.

Experimental Protocol: Chiral Resolution of a Racemic Amine (General Procedure)

This protocol outlines a general method for separating enantiomers of a chiral amine, which can be adapted for this compound. The principle involves the formation of diastereomeric salts with a chiral acid, followed by separation based on differential solubility and subsequent liberation of the free amine.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the free amine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary. Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Separation: Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[3]

G racemic_amine Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) racemic_amine->diastereomeric_salts Salt Formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization solid_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) crystallization->solid_salt Solid Phase mother_liquor More Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) crystallization->mother_liquor Liquid Phase basification1 Basification (e.g., NaOH) solid_salt->basification1 basification2 Basification (e.g., NaOH) mother_liquor->basification2 enantiomer_R (R)-1-Phenylpyrrolidin-3-amine basification1->enantiomer_R Liberation of Free Amine enantiomer_S (S)-1-Phenylpyrrolidin-3-amine basification2->enantiomer_S Liberation of Free Amine

Figure 1. General workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Comparative Biological Activity: A Predictive Outlook

Direct comparative biological data for the enantiomers of this compound is not extensively reported in the scientific literature. However, based on studies of structurally related chiral pyrrolidine derivatives, it is highly probable that the (S) and (R) enantiomers will exhibit distinct pharmacological profiles.

For instance, studies on other chiral 3-aminopyrrolidine derivatives have shown that enantiomers can have significantly different binding affinities and functional activities at various G-protein coupled receptors (GPCRs), ion channels, and enzymes. It is plausible that one enantiomer of this compound may be a more potent and/or selective ligand for a particular biological target compared to the other.

A patent for a broad class of phenylpiperidines and phenylpyrrolidines suggests that these compounds may act as modulators of the histamine H3 receptor, indicating a potential therapeutic application in neurological and inflammatory disorders.[3] It is conceivable that the (S) and (R) enantiomers of this compound could display stereospecific interactions with this or other receptors.

Potential Signaling Pathways and Mechanisms of Action

Given the structural alerts within this compound, several potential signaling pathways and mechanisms of action can be hypothesized. The phenylamino moiety is a common feature in many centrally acting drugs, suggesting potential interactions with neurotransmitter receptors.

Experimental Protocol: Radioligand Binding Assay (General Procedure)

To determine the binding affinity of the (S) and (R) enantiomers for a specific receptor, a radioligand binding assay is a standard and robust method.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand).

  • (S)-1-Phenylpyrrolidin-3-amine and (R)-1-Phenylpyrrolidin-3-amine.

  • A non-labeled competing ligand for the determination of non-specific binding.

  • Assay buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the test compound (either (S)- or (R)-enantiomer).

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For determining non-specific binding, add a high concentration of a non-labeled competing ligand.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.

G start Prepare Assay Components (Membranes, Buffers) add_compounds Add Test Compounds ((S)- or (R)-enantiomer) start->add_compounds add_radioligand Add Radioligand add_compounds->add_radioligand incubation Incubate to Reach Equilibrium add_radioligand->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate Ki) counting->analysis

Figure 2. A simplified workflow for a radioligand binding assay.

Conclusion and Future Directions

While a comprehensive, direct comparison of (S)- and (R)-1-Phenylpyrrolidin-3-amine is not yet available in the public domain, the principles of stereopharmacology and data from related compounds strongly suggest that these enantiomers will possess distinct biological activities. The synthesis and separation of these enantiomers are achievable through established chemical methods. Future research should focus on the direct comparative evaluation of these enantiomers in a panel of relevant biological assays to elucidate their individual pharmacological profiles. This will be essential to unlock their full therapeutic potential and guide further drug development efforts. The methodologies and predictive insights provided in this guide offer a foundational framework for researchers embarking on the study of these and other chiral pyrrolidine derivatives.

References

A Technical Guide to the Biological Activity of 1-Phenylpyrrolidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of analogs based on the 1-phenylpyrrolidin-3-amine core. This scaffold is a key structural motif in medicinal chemistry, recognized for its potential to interact with various biological targets, particularly within the central nervous system (CNS). This document details structure-activity relationships (SAR), quantitative biological data from related compounds, and explicit protocols for key experimental assays to guide further research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is a critical first step in the exploration of their biological activity. A common and effective method involves a two-step process starting from commercially available precursors. The general workflow includes a Buchwald-Hartwig amination followed by deprotection.

First, an aryl bromide is coupled with an N-Boc-protected 3-aminopyrrolidine. This reaction, conducted under a nitrogen atmosphere, efficiently forms the C-N bond, creating the 1-phenylpyrrolidine core. Following the successful coupling, the tert-butyloxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The final step involves neutralization with a base, like ammonium hydroxide, to yield the desired this compound analog, which can then be used in subsequent derivatization or biological screening.

G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection & Neutralization reagent reagent intermediate intermediate product product process process ArylBromide Aryl Bromide (R-Ph-Br) p1 Coupling ArylBromide->p1 BocPyrrolidine N-Boc-3-aminopyrrolidine BocPyrrolidine->p1 BocIntermediate Boc-protected Intermediate p2 Boc Removal BocIntermediate->p2 TFA TFA TFA->p2 Base 25% NH4OH p3 Neutralization Base->p3 FinalProduct 1-Arylpyrrolidin-3-amine p1->BocIntermediate p2->p3 p3->FinalProduct

General Synthesis of 1-Arylpyrrolidin-3-amine.

Biological Activity and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, analysis of structurally related compounds provides valuable insights into their potential biological activities, primarily focusing on anticonvulsant effects and dopamine receptor modulation.

Anticonvulsant and Analgesic Activity

The pyrrolidine ring is a common feature in many CNS-active compounds. Studies on related pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These findings suggest that the this compound scaffold could serve as a valuable starting point for novel anticonvulsant and analgesic agents. The data in Table 1 summarizes the in vivo efficacy of several pyrrolidine-2,5-dione derivatives, highlighting the potential of this chemical class.

Compound IDStructure / Key FeaturesAnimal ModelTestED₅₀ (mg/kg)Reference
15 N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneRatMES69.89[1]
12 N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dioneMouseMES16.13[2]
12 N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dioneMousescPTZ133.99[2]
24 N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dioneMouseMES16.37[2]
2 1-diethylamino-3-phenylprop-2-en-1-oneMouseMES52.0[3]
2 1-diethylamino-3-phenylprop-2-en-1-oneMousescPTZ69.4[3]

Table 1: Anticonvulsant activity of selected pyrrolidine derivatives in rodent models. Note: These compounds are structurally related but do not share the exact this compound core.

Dopamine Receptor Binding

The this compound scaffold shares structural similarities with ligands known to target dopamine receptors, particularly the D2 and D3 subtypes. These G-protein coupled receptors (GPCRs) are critical targets for treating neurological and psychiatric disorders. Research on N-(pyrrolidinylmethyl)benzamides, which feature a related structural motif, has demonstrated that modifications to the pyrrolidine ring and its substituents can significantly influence binding affinity and selectivity for D2-like receptors. The stereochemistry of the pyrrolidine ring is a key determinant of receptor selectivity.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
ent1h Human Dopamine D3-[4]
1g Human Dopamine D2-[4]
1e/ent1e Human Dopamine D4-[4]
BDBM78433 Rat Dopamine D30.71

Table 2: Dopamine receptor binding affinities for selected pyrrolidine derivatives. Note: The exact Kᵢ values for compounds from reference[4] were not specified, but their selectivity profiles were highlighted.

Signaling Pathways

Given the evidence suggesting that this compound analogs may target D2-like dopamine receptors, understanding the corresponding signaling pathway is crucial. D2 and D3 receptors are primarily coupled to the inhibitory G-protein, Gαi. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and alters cellular responses.

G receptor receptor protein protein enzyme enzyme messenger messenger ligand ligand Ligand Agonist (e.g., Dopamine or Analog) D2R Dopamine D2/D3 Receptor (Gi-coupled GPCR) Ligand->D2R Binds G_protein Inactive G-protein (Gαiβγ-GDP) D2R->G_protein Activates G_protein_active Active G-protein (Gαi-GTP) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts Response Downstream Cellular Response cAMP->Response Modulates

Inhibitory G-protein (Gαi) Signaling Pathway.

Experimental Protocols

To facilitate further investigation into this class of compounds, detailed protocols for two fundamental assays are provided below: a radioligand binding assay to determine binding affinity (Kᵢ) and a functional cAMP assay to measure the effect on cell signaling (EC₅₀/IC₅₀).

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of a test compound for a target receptor (e.g., Dopamine D2) by measuring its ability to compete with a known radioligand.

Workflow Diagram:

G start_end start_end start Start prep Prepare Reagents: - Cell Membranes (with receptor) - Radioligand ([³H]-Spiperone) - Test Compound Dilutions start->prep plate Plate Components in 96-well Plate: 1. Assay Buffer 2. Test Compound / Vehicle 3. Radioligand (fixed conc.) 4. Cell Membranes prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) plate->incubate filter Rapid Vacuum Filtration (GF/B filters pre-soaked in PEI) incubate->filter wash Wash Filters x3 with Ice-Cold Wash Buffer filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation count->analyze end End analyze->end G start_end start_end start Start seed Seed cells expressing Gi-coupled receptor into 96-well plates start->seed incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 pretreat Pre-treat cells with Test Compound dilutions (15-30 min) incubate1->pretreat stimulate Stimulate with Forskolin (to induce cAMP production) pretreat->stimulate incubate2 Incubate for 15-30 min at room temperature stimulate->incubate2 lyse Lyse cells and add cAMP detection reagents (e.g., HTRF or GloSensor) incubate2->lyse detect Measure signal (Luminescence or FRET) lyse->detect analyze Data Analysis: - Plot response vs. log[conc] - Determine IC₅₀ (agonist) or EC₅₀ (antagonist) detect->analyze end End analyze->end

References

The Pivotal Role of 1-Phenylpyrrolidin-3-amine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 1-phenylpyrrolidin-3-amine derivatives, a scaffold of significant interest in contemporary medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical core. The guide summarizes key quantitative biological data, details relevant experimental protocols, and visually represents associated signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction

The this compound core is a privileged scaffold in drug discovery, offering a three-dimensional architecture that allows for precise spatial orientation of functional groups. This unique structural feature enables targeted interactions with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. Derivatives of this core have shown promise in several therapeutic areas, including neurodegenerative diseases, inflammation, and epilepsy. This guide will explore the medicinal chemistry of these compounds, with a particular focus on their potential as anticonvulsant and anti-inflammatory agents.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves a two-step process. This procedure is particularly useful for creating a library of analogs with diverse substitutions on the phenyl ring.[1]

A general synthetic workflow is depicted below:

synthesis_workflow ArylBromide Aryl Bromide Buchwald_Hartwig Buchwald-Hartwig Coupling ArylBromide->Buchwald_Hartwig N_Boc_3_aminopyrrolidine N-Boc-3-aminopyrrolidine N_Boc_3_aminopyrrolidine->Buchwald_Hartwig Boc_protected_intermediate Boc-protected Intermediate Buchwald_Hartwig->Boc_protected_intermediate Boc_deprotection Boc Deprotection Boc_protected_intermediate->Boc_deprotection TFA TFA TFA->Boc_deprotection Final_Product This compound Derivative Boc_deprotection->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound Derivatives.[1]

Step 1: Buchwald-Hartwig Coupling to form Boc-protected Intermediates

  • To a solution of the respective aryl bromide and N-Boc-3-aminopyrrolidine in a suitable solvent (e.g., toluene) in a nitrogen atmosphere, add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).

  • Add a base, such as sodium tert-butoxide.

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for a few hours.

  • Monitor the reaction by TLC or LC-MS until the deprotection is complete.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base, such as 25% ammonium hydroxide, to obtain the desired this compound derivative.

  • The final product can be used in subsequent reactions with or without further purification.

Therapeutic Applications and Structure-Activity Relationships

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of this compound derivatives and related analogs.[2][3][4] The activity of these compounds is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

The following table summarizes the anticonvulsant activity of a series of 2-acetamido-2-phenyl-N-(1-phenylpyrrolidin-3-yl)acetamide derivatives in the MES and 6 Hz seizure models.

CompoundRMES (% Protection @ 100 mg/kg)6 Hz (32 mA) (% Protection @ 100 mg/kg)
(R)-31 H100100
(S)-31 H2550
(R)-32 3-Cl100100
(S)-32 3-Cl2575
(R)-33 3-CF3100100
(S)-33 3-CF32575

Data compiled from a study on phenylglycinamide derivatives which includes 1-phenylpyrrolidin-3-yl acetamide analogs.[1]

The data suggests that the stereochemistry at the phenylglycinamide moiety plays a crucial role in the anticonvulsant activity, with the (R)-enantiomers consistently showing higher protection in both the MES and 6 Hz seizure models.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Below is a summary of the in vitro inhibitory activity of a representative 1-phenylpyrrolidin-3-yl derivative against COX-1, COX-2, and 5-lipoxygenase (5-LOX).

CompoundTargetIC50 (µg/mL)
MAK01COX-1314
COX-2130
5-LOX105

MAK01 is ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.

Signaling Pathway Visualization

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the COX-2 pathway. The following diagram illustrates the role of COX-2 in the inflammatory cascade.

COX2_Pathway cluster_cell Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Metabolized by ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) ProInflammatoryStimuli->COX2 Induces Expression Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates NSAIDs This compound Derivatives (NSAIDs) NSAIDs->COX2 Inhibits

References

The Therapeutic Potential of the 1-Phenylpyrrolidin-3-amine Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs. Its three-dimensional structure allows for the exploration of diverse chemical space, making it an attractive starting point for the design of novel therapeutics. This technical guide focuses on the therapeutic potential of the 1-phenylpyrrolidin-3-amine core, exploring its application as a versatile building block in the development of novel drug candidates with potential applications in epilepsy, pain, and inflammation. While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown significant promise in preclinical studies.

Anticonvulsant and Antinociceptive Applications

Derivatives of the this compound scaffold have been investigated for their potential as antiseizure and antinociceptive agents. These compounds are often designed as hybrid molecules, incorporating pharmacophores known to interact with biological targets implicated in seizure propagation and pain signaling.

A notable strategy involves the bioisosteric replacement of other cyclic amines, such as piperazine, with the this compound moiety in known anticonvulsant structures. While this has in some cases led to a decrease in activity, it highlights the scaffold's utility in fine-tuning the pharmacological profile of a lead compound.[1]

Quantitative Data on Anticonvulsant and Antinociceptive Activity of Pyrrolidine Derivatives

The following tables summarize the in vivo efficacy of various pyrrolidine derivatives in established animal models of seizures and pain.

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

Compound IDSeizure ModelDose (mg/kg)ActivityReference
15 (N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione)MES (rats)ED₅₀: 69.89Effective[2]
(R)-32 (phenyl-glycinamide derivative)MES (mice)ED₅₀: 73.9Potent protection
6 Hz (32 mA, mice)ED₅₀: 18.8Potent protection
6 Hz (44 mA, mice)ED₅₀: 26.5Potent protection
26 (Alaninamide derivative)MES (mice)ED₅₀: 64.3Potent[3]
6 Hz (32 mA, mice)ED₅₀: 15.6Potent[3]
6 Hz (44 mA, mice)ED₅₀: 29.9Potent[3]
28 (Alaninamide derivative)MES (mice)ED₅₀: 34.9Potent[3]
6 Hz (32 mA, mice)ED₅₀: 12.1Potent[3]
6 Hz (44 mA, mice)ED₅₀: 29.5Potent[3]
14 (pyrrolidin-2,5-dione derivative)MES (mice)ED₅₀: 49.6Robust anticonvulsant activity[4]
scPTZ (mice)ED₅₀: 67.4Robust anticonvulsant activity[4]
6 Hz (32 mA, mice)ED₅₀: 31.3Robust anticonvulsant activity[4]
6 Hz (44 mA, mice)ED₅₀: 63.2Effective in drug-resistant model[4]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose

Table 2: Antinociceptive Activity of Pyrrolidine-2,5-dione Derivatives in the Formalin Test (Mice)

Compound IDDose (mg/kg)Phase I (Neurogenic Pain) % ReductionPhase II (Inflammatory Pain) % ReductionReference
6 3061%Significant reduction[5]
4580%Significant reduction[5]
9 3023.6%Significant reduction[5]
4551.7%Significant reduction[5]
6034%Significant reduction[5]
3 30Not effectiveSignificant reduction[5]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels (VGSCs).[6][7] These channels are crucial for the initiation and propagation of action potentials in neurons.[8] By stabilizing the inactivated state of VGSCs, these drugs reduce the repetitive firing of neurons that characterizes epileptic seizures.[7][8] It is hypothesized that novel anticonvulsants derived from the this compound scaffold may also exert their effects through this mechanism.

Anticonvulsant_Mechanism_of_Action cluster_Neuron Presynaptic Neuron ActionPotential Action Potential VGSC_open Voltage-Gated Na+ Channel (Open) ActionPotential->VGSC_open Depolarization VGSC_inactive Voltage-Gated Na+ Channel (Inactive) VGSC_open->VGSC_inactive Inactivation Neurotransmitter_Release Neurotransmitter Release VGSC_inactive->Neurotransmitter_Release Inhibits Anticonvulsant Anticonvulsant (e.g., Pyrrolidine Derivative) Anticonvulsant->VGSC_inactive Stabilizes Inactivated State

Mechanism of action for voltage-gated sodium channel targeting anticonvulsants.

Anti-inflammatory Potential

Derivatives of N-phenylpyrrolidine have also been explored for their anti-inflammatory properties. The mechanism of action for these compounds is often centered on the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Quantitative Data on COX and 5-LOX Inhibition

Table 3: In Vitro COX and 5-LOX Inhibitory Activity of Pyrrolidine and Related Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Reference
MAK01 (ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate)314 (µg/mL)130 (µg/mL)105 (µg/mL)
Compound 11 ("type B hydroxamic acid" derivative)>10036.181.04[9]
Compound 12 ("type B hydroxamic acid" derivative)>10083.421.29[9]
Compound 2 (N-hydroxyurea derivative)>10010.431.23[9]
Compound 3 (N-hydroxyurea derivative)>10015.671.89[9]
Curcumin 18.5813.4224.08[10]

IC₅₀: Half-maximal inhibitory concentration. Note: Some values are reported in µg/mL as per the source.

Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways

The arachidonic acid cascade is a primary driver of the inflammatory response. Phospholipase A₂ releases arachidonic acid from the cell membrane, which is then metabolized by COX and 5-LOX enzymes. The COX pathway produces prostaglandins, which mediate pain and inflammation, while the 5-LOX pathway generates leukotrienes, which are involved in chemotaxis and bronchoconstriction.[11][12] Dual inhibitors of COX-2 and 5-LOX are of significant interest as they can potentially offer broader anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.[13]

Inflammatory_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_COX COX Pathway cluster_LOX 5-LOX Pathway cluster_DrugAction Drug Action cluster_Response Biological Response MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme LOX_Enzyme 5-LOX ArachidonicAcid->LOX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTs) LOX_Enzyme->Leukotrienes Leukotrienes->Inflammation Chemotaxis Chemotaxis Leukotrienes->Chemotaxis Dual_Inhibitor Dual COX/5-LOX Inhibitor (e.g., Pyrrolidine Derivative) Dual_Inhibitor->COX_Enzyme Inhibits Dual_Inhibitor->LOX_Enzyme Inhibits

Dual inhibition of COX and 5-LOX pathways by anti-inflammatory compounds.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (Alaninamide Series)

A common synthetic route to generate derivatives of this compound involves a multi-step process.[1]

Synthesis_Workflow Start Aryl Bromide + N-Boc-3-aminopyrrolidine Step1 Buchwald-Hartwig Reaction Start->Step1 Intermediate1 Boc-protected 1-arylpyrrolidin-3-amine Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 1-Arylpyrrolidin-3-amine Step2->Intermediate2 Step3 Condensation with Carboxylic Acid (CDI) Intermediate2->Step3 FinalProduct Final Alaninamide Derivative Step3->FinalProduct

General synthetic workflow for alaninamide derivatives.

Protocol:

  • Boc Protection: Commercially available N-Boc-3-aminopyrrolidine is coupled with a substituted aryl bromide via a Buchwald-Hartwig reaction under a nitrogen atmosphere to yield the Boc-protected intermediate.[1]

  • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with an aqueous base (e.g., 25% ammonium hydroxide) to yield the free this compound derivative.[1]

  • Amide Coupling: The resulting amine is then condensed with a carboxylic acid (e.g., an alaninamide precursor) using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to form the final amide product.[1]

  • Purification: The crude product is purified by column chromatography to yield the desired compound.[1]

In Vivo Anticonvulsant Testing

Maximal Electroshock (MES) Test:

  • Animals: Adult male mice are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 Hz, 0.2 s) is delivered via corneal or auricular electrodes at the time of peak effect of the drug.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

6 Hz Psychomotor Seizure Test:

  • Animals: Adult male mice are used.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizure: A sub-maximal electrical stimulus (e.g., 6 Hz, 32 mA or 44 mA, 3 s duration) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae). Protection is defined as the absence of seizure activity.

  • Data Analysis: The ED₅₀ is calculated.

In Vivo Antinociceptive Testing: Formalin Test
  • Animals: Adult male mice are used.

  • Acclimatization: Animals are placed in an observation chamber for a period of time to acclimate.

  • Drug Administration: Test compounds are administered (e.g., i.p. or orally) prior to formalin injection.

  • Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

  • Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The duration of nociceptive behavior in the treated groups is compared to a vehicle control group to determine the analgesic effect.

In Vitro Enzyme Inhibition Assays

COX-1 and COX-2 Inhibition Assay (Fluorometric):

  • Reagents: Assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Procedure:

    • In a 96-well plate, the assay buffer, heme, and enzyme (COX-1 or COX-2) are combined.

    • The test compound (inhibitor) is added to the wells.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the fluorescence of the oxidized probe over time using a plate reader.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percent inhibition. The IC₅₀ value is determined by testing a range of inhibitor concentrations.

5-LOX Inhibition Assay (Fluorometric):

  • Reagents: Assay buffer, 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), and a fluorescent probe.

  • Procedure:

    • The test compound is pre-incubated with the 5-LOX enzyme in the assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence generated by the reaction is measured kinetically using a plate reader.

  • Data Analysis: The percent inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC₅₀ is determined from a dose-response curve.

Conclusion

The this compound scaffold serves as a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in preclinical models of epilepsy, pain, and inflammation. The ability to readily synthesize a diverse library of compounds based on this core structure allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives is warranted to fully elucidate their therapeutic potential and advance the most promising candidates toward clinical development. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation therapeutics.

References

Spectroscopic Data for 1-Phenylpyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for the compound 1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5, Molecular Formula: C₁₀H₁₄N₂).[1] Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining these spectra are also provided, offering a framework for laboratory application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the analysis of experimentally obtained data.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.35m2HAr-H (meta)
~6.70 - 6.85m3HAr-H (ortho, para)
~3.50 - 3.65m1HCH-N (pyrrolidine)
~3.20 - 3.40m2HCH₂-N (pyrrolidine)
~3.00 - 3.15m1HCH-NH₂
~2.00 - 2.20m1HCH₂ (pyrrolidine)
~1.70 - 1.90m1HCH₂ (pyrrolidine)
~1.50br s2HNH₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~148.0Ar-C (quaternary)
~129.5Ar-CH (meta)
~117.0Ar-CH (para)
~113.0Ar-CH (ortho)
~55.0CH-N (pyrrolidine)
~50.0CH₂-N (pyrrolidine)
~48.0CH-NH₂
~35.0CH₂ (pyrrolidine)
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (amine)
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1600 - 1580StrongN-H bend (amine)
1500 - 1400StrongC=C stretch (aromatic)
1350 - 1250StrongC-N stretch (aromatic amine)
1250 - 1020MediumC-N stretch (aliphatic amine)
910 - 665Strong, BroadN-H wag (amine)
750 - 700StrongC-H out-of-plane bend (aromatic)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
16240[M]⁺ (Molecular Ion)
145100[M - NH₃]⁺
11860[C₈H₁₀N]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.[6]

  • Data Processing and Analysis:

    • The instrument software will perform a Fourier transform on the interferogram to produce the infrared spectrum.

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of the absorption bands to specific functional groups and bond vibrations within the molecule.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[8][9][10]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a 2 mL GC autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Set the appropriate GC parameters, including the injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5), and oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).[10]

    • Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., 40-500 m/z), and scan speed.

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Data Processing and Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample as they elute from the GC column.

    • Obtain the mass spectrum for the peak of interest.

    • Identify the molecular ion peak (if present) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern and compare it to spectral libraries or predict fragmentation pathways to confirm the structure of the compound.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_characterization Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->NMR_Sample_Prep IR_Sample_Prep Sample Preparation (e.g., ATR) Purification->IR_Sample_Prep MS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) Purification->MS_Sample_Prep NMR_Acquisition 1H & 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing & Interpretation NMR_Acquisition->NMR_Processing Structure_Confirmation Structure Confirmation of This compound NMR_Processing->Structure_Confirmation IR_Acquisition FT-IR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing & Interpretation IR_Acquisition->IR_Processing IR_Processing->Structure_Confirmation MS_Acquisition GC-MS Data Acquisition MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing & Interpretation MS_Acquisition->MS_Processing MS_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpyrrolidin-3-amine, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes established methodologies and data for structurally related compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own detailed investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 29.3 ŲPubChem[1]

Solubility Profile

Estimated Solubility
Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)Sparingly soluble to solubleThe amine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)SolubleThese solvents can solvate the polar amine group and the pyrrolidine nitrogen.
Nonpolar Solvents (e.g., Hexane, Toluene)Sparingly soluble to insolubleThe nonpolar phenyl group may allow for some solubility, but the polar amine will limit miscibility.
Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility as the concentration of the analyte in the saturated solution (e.g., in mg/mL or µg/mL), taking into account the dilution factor.

Logical Workflow for Solubility Determination:

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The primary amine and the tertiary amine within the pyrrolidine ring are susceptible to oxidation.[2] Oxidative stress can be induced by agents like hydrogen peroxide.[2]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, formulation with certain excipients or storage in non-anhydrous solvents could potentially lead to degradation.

  • Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light. Photostability testing is therefore recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)): [3][4][5]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Expose the solutions and solid material to the conditions outlined above.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

  • Analyze the stressed samples by a suitable stability-indicating HPLC method.

Workflow for Forced Degradation and Stability-Indicating Method Development:

Stability_Workflow cluster_0 Forced Degradation cluster_1 Method Development A Prepare solutions of this compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze stressed samples by HPLC B->C E Check for separation of parent peak and degradation products C->E D Develop HPLC method D->E F Validate stability-indicating method (ICH Q2(R1)) E->F

Caption: Logical workflow for forced degradation studies and the development of a stability-indicating analytical method.

Recommended Storage Conditions

Based on the potential for oxidation and the general handling of amines, the following storage conditions are recommended:

  • Short-term: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

  • Long-term: Store at -20°C in a tightly sealed container under an inert atmosphere. Protect from light.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for method development. Optimization will be necessary to achieve adequate separation from any impurities or degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a suitable gradient, e.g., 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine λmax by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a comprehensive framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by utilizing the suggested starting parameters for analytical method development, scientists can effectively characterize this compound. Adherence to ICH guidelines for stability testing will ensure the generation of robust and reliable data suitable for regulatory submissions and for advancing drug development programs. The provided workflows and diagrams offer a clear and logical path for these investigations.

References

1-Phenylpyrrolidin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpyrrolidin-3-amine, a versatile building block in medicinal chemistry. The document details its chemical and physical properties, synthesis, and its role as a precursor in the development of novel therapeutics.

Core Molecular Information

This compound is a substituted pyrrolidine derivative with a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position. Its chemical structure and properties are fundamental to its reactivity and applications in drug design.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are summarized in the table below.

PropertyValueCitation
Molecular FormulaC₁₀H₁₄N₂[1]
Molecular Weight162.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number18471-41-5[1]
Physicochemical Properties (Computed)

The following table outlines the computed physicochemical properties of this compound, providing insights into its behavior in various chemical environments.

PropertyValueCitation
XLogP31.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]
Exact Mass162.115698455 Da[1]
Topological Polar Surface Area29.3 Ų[1]
Heavy Atom Count12[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving a Buchwald-Hartwig amination followed by deprotection. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[2][3]

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the diagram below.

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_product Final Product ArylBromide Aryl Bromide (e.g., Bromobenzene) Coupling Pd-catalyzed Coupling ArylBromide->Coupling N_Boc N-Boc-3-aminopyrrolidine N_Boc->Coupling BocProtected Boc-protected Intermediate Coupling->BocProtected Formation of C-N bond Deprotection Acid-mediated Boc Removal (e.g., TFA) BocProtected->Deprotection FinalProduct This compound Deprotection->FinalProduct Removal of Boc group

A high-level overview of the synthetic route to this compound.
Experimental Protocol: Two-Step Synthesis

The following is a representative experimental protocol for the synthesis of this compound derivatives, adapted from literature procedures.[3]

Step 1: Synthesis of Boc-protected Intermediates via Buchwald-Hartwig Amination

  • To a reaction vessel, add the appropriate aryl bromide, N-Boc-3-aminopyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP).

  • The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon).

  • A suitable solvent, such as toluene, is added, followed by a base (e.g., sodium tert-butoxide).

  • The reaction mixture is heated to the appropriate temperature and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the crude product is worked up using standard extraction and purification techniques, such as column chromatography, to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

  • The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • An acid, typically trifluoroacetic acid (TFA), is added to the solution.

  • The reaction mixture is stirred at room temperature until the deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting residue is neutralized with a base, such as 25% ammonium hydroxide, to yield the final product, this compound.[3] This product may be used in subsequent reactions without further purification.[3]

Applications in Drug Development

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Role as a Precursor in Medicinal Chemistry

The pyrrolidine ring is a privileged structure in drug discovery, and this compound provides a versatile platform for creating diverse chemical libraries. The primary and secondary amine functionalities allow for a wide range of chemical modifications.

The logical relationship for its use as a building block is illustrated below.

G cluster_derivatives Therapeutic Areas of Derivatives Core This compound (Core Scaffold) Antiseizure Antiseizure Agents Core->Antiseizure Leads to Antinociceptive Antinociceptive Therapies Core->Antinociceptive Leads to Anticonvulsant Anticonvulsant Compounds Core->Anticonvulsant Leads to

Application of this compound as a core scaffold in drug discovery.
Biological Activities of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including:

  • Antiseizure and Antinociceptive Properties: Novel alaninamide derivatives synthesized from this compound have been investigated for their potential as antiseizure and antinociceptive therapies.[3]

  • Anticonvulsant Activity: A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones, which can be conceptually derived from the 1-phenylpyrrolidine scaffold, have been tested for anticonvulsant activity.

Safety and Handling

This compound is associated with several hazard classifications. Proper safety precautions should be taken when handling this compound.

GHS Hazard Statements

The following GHS hazard statements have been reported for this compound:[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this chemical. All handling should be performed in a well-ventilated area or a fume hood.

References

1-Phenylpyrrolidin-3-amine: A Technical Guide on its Discovery, Synthesis, and Historical Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-3-amine is a key heterocyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine core, combined with the electronic properties of the N-phenyl group, makes it a valuable scaffold for the development of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its evolution as a critical building block in the quest for novel therapeutics. While the specific initial discovery of this compound is not well-documented in readily available literature, its importance has grown with the development of modern synthetic methodologies. This document summarizes the available scientific knowledge, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it employs visualizations to illustrate key synthetic and conceptual pathways relevant to its application in drug development.

Discovery and History

The precise historical moment of the first synthesis of this compound is not clearly documented in seminal publications. Its emergence is likely intertwined with the broader exploration of N-aryl cyclic amines in the mid-20th century as chemists began to investigate the pharmacological potential of incorporating aromatic moieties into saturated heterocyclic systems. The pyrrolidine ring itself is a ubiquitous structural motif in natural products and synthetic drugs, recognized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.

The development of robust synthetic methods for the N-arylation of amines, such as the Buchwald-Hartwig amination in the late 20th century, significantly streamlined the synthesis of this compound and its derivatives. This accessibility has cemented its role as a versatile building block in modern drug discovery. Its derivatives have been investigated for a range of biological activities, including anticonvulsant, analgesic, and neuroprotective effects, highlighting the therapeutic potential of this chemical scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application as a chemical intermediate and for the development of drug candidates with desirable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem
Molecular Weight 162.23 g/mol PubChem
CAS Number 18471-41-5PubChem
Appearance Not specified (likely an oil or low-melting solid)Inferred
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-arylation of a protected 3-aminopyrrolidine derivative, followed by deprotection. The Buchwald-Hartwig amination is a widely employed modern method for this transformation.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Synthetic Workflow for this compound cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection N-Boc-3-aminopyrrolidine N-Boc-3-aminopyrrolidine N-Boc-1-phenylpyrrolidin-3-amine N-Boc-1-phenylpyrrolidin-3-amine N-Boc-3-aminopyrrolidine->N-Boc-1-phenylpyrrolidin-3-amine Buchwald-Hartwig Amination Bromobenzene Bromobenzene Bromobenzene->N-Boc-1-phenylpyrrolidin-3-amine Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->N-Boc-1-phenylpyrrolidin-3-amine Ligand Ligand (e.g., BINAP) Ligand->N-Boc-1-phenylpyrrolidin-3-amine Base Base (e.g., NaOtBu) Base->N-Boc-1-phenylpyrrolidin-3-amine Solvent Solvent (e.g., Toluene) Solvent->N-Boc-1-phenylpyrrolidin-3-amine This compound This compound N-Boc-1-phenylpyrrolidin-3-amine->this compound Acidic Deprotection Acid Acid (e.g., TFA or HCl) Acid->this compound

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination and Deprotection

The following protocol is a representative example for the synthesis of this compound.

Step 1: Synthesis of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.03 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add anhydrous toluene as the solvent.

  • To this mixture, add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq.) and bromobenzene (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Role in Drug Discovery and Development

This compound serves as a crucial scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system. The pyrrolidine ring provides a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the N-phenyl group can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been explored for a variety of pharmacological activities, as summarized in the table below.

Therapeutic AreaTarget/Mechanism of Action (Hypothesized)Reference Type
Anticonvulsant Modulation of ion channels (e.g., sodium, calcium)Preclinical studies on derivatives
Analgesic Interaction with opioid or other pain-related receptorsPreclinical studies on derivatives
Neuroprotection Various mechanisms, including anti-inflammatory and anti-excitotoxic pathwaysPreclinical studies on derivatives
Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway in a neuron that could be modulated by derivatives of this compound, leading to a therapeutic effect such as seizure suppression.

Hypothetical Neuronal Signaling Pathway Derivative This compound Derivative Ion_Channel Voltage-Gated Ion Channel Derivative->Ion_Channel Modulates Membrane_Potential Stabilization of Membrane Potential Ion_Channel->Membrane_Potential Leads to Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression Results in

Caption: Hypothetical modulation of a neuronal ion channel.

Conclusion

This compound is a foundational molecule in contemporary medicinal chemistry. While its early history is not prominently documented, its significance has grown in parallel with advancements in synthetic organic chemistry. The versatility of its structure allows for the creation of diverse chemical libraries for drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and utilize this important building block in the development of novel therapeutics for a range of diseases, particularly those affecting the central nervous system. Further exploration of the pharmacological properties of the parent compound and its derivatives is warranted to fully unlock its therapeutic potential.

An In-depth Technical Guide to 1-Phenylpyrrolidin-3-amine and Its Derivatives: A Review of the Literature and Patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidin-3-amine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a phenyl group and a pyrrolidine ring with a primary amine, make it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrrolidine ring is a prevalent motif in many FDA-approved drugs, highlighting its importance in the design of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, biological activities, and patent landscape of this compound and its derivatives, with a focus on their potential as central nervous system (CNS) agents, anti-inflammatory drugs, and analgesics.

Chemical and Physical Properties of this compound

This compound, with the chemical formula C₁₀H₁₄N₂, possesses a molecular weight of 162.23 g/mol .[1] It is also known by other names such as 1-phenyl-3-pyrrolidinamine and 3-amino-1-phenylpyrrolidine.[1]

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂[1]
Molecular Weight162.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number18471-41-5[1]
InChIKeySFMJIPNTKASYFH-UHFFFAOYSA-N[1]
SMILESC1CN(CC1N)C2=CC=CC=C2[1]

Safety and Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Synthesis of this compound and Its Derivatives

While detailed, step-by-step experimental protocols for the synthesis of the parent this compound are not extensively published, as it is often commercially available, general synthetic strategies can be inferred from the preparation of its derivatives.[1] A common approach involves the use of a protected form of 3-aminopyrrolidine, which is then coupled with a phenyl-containing moiety.

A prevalent method for synthesizing derivatives of this compound involves a two-step process.[2] The first step is a Buchwald-Hartwig reaction of an aryl bromide with N-Boc-3-aminopyrrolidine to yield Boc-protected intermediates.[2] The subsequent step involves the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA), followed by neutralization to afford the desired this compound derivative.[2]

G A Aryl Bromide C Buchwald-Hartwig Reaction A->C B N-Boc-3-aminopyrrolidine B->C D Boc-protected 1-Arylpyrrolidin-3-amine C->D F Deprotection D->F E TFA (Trifluoroacetic Acid) E->F G 1-Arylpyrrolidin-3-amine Derivative F->G

Biological Activities and Therapeutic Potential

Derivatives of this compound have been extensively investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of this compound derivatives as potential anticonvulsant agents. The anticonvulsant activity is often assessed using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. In these assays, the test compounds are administered to animals, typically mice or rats, at various doses. After a specific pre-treatment time, a seizure-inducing stimulus (electroshock or a chemical convulsant like pentylenetetrazole) is applied. The ability of the compound to prevent or delay the onset of seizures is then evaluated.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have also shown promise as anti-inflammatory and analgesic agents. Their activity is often evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation and pain.

Experimental Protocol: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The anti-inflammatory potential of these compounds is frequently assessed by their ability to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) value.[3][4]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema and Hot Plate Tests

The in vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rats.[4] In this model, inflammation is induced by injecting carrageenan into the paw of a rat, and the reduction in paw volume after administration of the test compound is measured. The analgesic activity is often assessed using the hot plate test, where the latency of the animal's response to a thermal stimulus is measured after drug administration.[4]

Quantitative Data on Biological Activities of this compound Derivatives

Compound/DerivativeBiological ActivityAssayResultReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnti-inflammatoryCOX-1 InhibitionIC₅₀ = 314 µg/mL[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnti-inflammatoryCOX-2 InhibitionIC₅₀ = 130 µg/mL[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnti-inflammatory5-LOX InhibitionIC₅₀ = 105 µg/mL[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnti-inflammatoryCarrageenan-induced paw edema (10 mg/kg)33.3% reduction[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateAnalgesicHot plate test (50 mg/kg)Latency = 10.32 s[4]
Central Nervous System (CNS) Activity

The 1-phenylpyrrolidine scaffold is also a key component in compounds targeting the central nervous system. Research has explored its role in modulating various neurotransmitter systems. While specific data for this compound is limited, its derivatives have been investigated for their effects on cognitive function and as potential treatments for neurodegenerative disorders.[3] One study on a phenylpyrrolidinone derivative showed neuroprotective effects against glutamate-induced excitotoxicity in cortical neurons and improved cognitive function in a rat model of ischemic stroke.[3]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with various biological targets and signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many derivatives are attributed to the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are crucial for the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Derivative This compound Derivative Derivative->COX Inhibition Derivative->LOX Inhibition

Patent Landscape

The patent literature reveals a strong interest in this compound and its derivatives for various therapeutic applications. A search for patents related to this chemical structure on WIPO PATENTSCOPE indicates its relevance in the development of new chemical entities.[1] Patents have been filed for phenylpyrrolidine derivatives for the treatment of CNS disorders, highlighting their potential as novel drugs.

Conclusion

This compound serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of bioactive compounds. The literature and patent landscape demonstrate the significant therapeutic potential of its derivatives, particularly in the areas of epilepsy, inflammation, pain, and CNS disorders. While detailed information on the synthesis and biological profile of the parent compound is somewhat limited, the extensive research on its analogs underscores the importance of this chemical class. Future research focused on elucidating the specific mechanisms of action and structure-activity relationships of this compound and its derivatives will be crucial for the development of novel and effective therapeutic agents. The versatility of this scaffold ensures its continued prominence in the field of drug discovery.

References

Methodological & Application

Synthesis of 1-Phenylpyrrolidin-3-amine from N-Boc-3-aminopyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 1-Phenylpyrrolidin-3-amine, a valuable scaffold in medicinal chemistry, starting from the commercially available N-Boc-3-aminopyrrolidine. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.

Overview of the Synthetic Route

The synthetic pathway commences with the N-arylation of tert-butyl pyrrolidin-3-ylcarbamate (N-Boc-3-aminopyrrolidine) with an appropriate phenylating agent, such as bromobenzene, via a Buchwald-Hartwig cross-coupling reaction. This reaction forms the C-N bond between the pyrrolidine nitrogen and the phenyl ring. The subsequent step involves the removal of the Boc protecting group under acidic conditions to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Boc Deprotection reagent1 N-Boc-3-aminopyrrolidine intermediate N-Boc-1-phenylpyrrolidin-3-amine reagent1->intermediate Pd Catalyst, Ligand, Base reagent2 Bromobenzene reagent2->intermediate product This compound intermediate->product Acid (e.g., TFA or HCl)

Caption: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Boc-3-aminopyrrolidinetert-butyl pyrrolidin-3-ylcarbamate99724-19-3C₉H₁₈N₂O₂186.25[1]
N-Boc-1-phenylpyrrolidin-3-aminetert-butyl (1-phenylpyrrolidin-3-yl)carbamateN/AC₁₅H₂₂N₂O₂262.35[2]
This compoundThis compound18471-41-5C₁₀H₁₄N₂162.23[3]

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Expected Yield
1Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, NaOt-BuToluene100>80%
2Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT>90%

Note: Expected yields are based on typical outcomes for similar reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed N-arylation of N-Boc-3-aminopyrrolidine with bromobenzene. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4]

Buchwald_Hartwig_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_reagents Add Pd₂(dba)₃, XPhos, NaOt-Bu, N-Boc-3-aminopyrrolidine, and Toluene inert_atm->add_reagents add_bromo Add Bromobenzene add_reagents->add_bromo heating Heat Reaction Mixture (e.g., 100 °C) add_bromo->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification product Obtain N-Boc-1-phenylpyrrolidin-3-amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination step.

Materials:

  • tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tert-butyl pyrrolidin-3-ylcarbamate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe to the flask.

  • Add bromobenzene to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

Step 2: Synthesis of this compound (Boc Deprotection)

This protocol outlines the removal of the N-Boc protecting group using trifluoroacetic acid (TFA). This is a common and efficient method for Boc deprotection.

Boc_Deprotection_Workflow start Start: Dissolve Intermediate dissolve Dissolve N-Boc-1-phenylpyrrolidin-3-amine in Dichloromethane (DCM) start->dissolve cool Cool Solution to 0 °C dissolve->cool add_tfa Add Trifluoroacetic Acid (TFA) dropwise cool->add_tfa react Stir at Room Temperature add_tfa->react monitoring Monitor Reaction Progress (TLC or LC-MS) react->monitoring neutralize Neutralize with Base (e.g., sat. NaHCO₃) monitoring->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Obtain this compound dry_concentrate->product

Caption: Experimental workflow for the N-Boc deprotection step.

Materials:

  • tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and extraction equipment

Procedure:

  • Dissolve tert-butyl (1-phenylpyrrolidin-3-yl)carbamate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or crystallization if necessary.

Characterization Data

N-Boc-3-aminopyrrolidine:

  • ¹H NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).

  • Mass Spectrum (m/z): 187 [M+H]⁺.

tert-butyl (1-phenylpyrrolidin-3-yl)carbamate:

  • Predicted ¹H and ¹³C NMR: Spectral data should be consistent with the proposed structure, showing aromatic protons of the phenyl group and signals corresponding to the pyrrolidine ring and the Boc group.

  • Mass Spectrum (m/z): Expected [M+H]⁺ at 263.1754.

This compound:

  • ¹H and ¹³C NMR: The spectra should confirm the presence of the phenyl and pyrrolidine moieties and the absence of the Boc group signals.

  • Mass Spectrum (m/z): Expected [M+H]⁺ at 163.1230.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Trifluoroacetic acid is highly corrosive and volatile; handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of 1-Phenylpyrrolidin-3-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has wide-ranging applications in the synthesis of pharmaceuticals and other fine chemicals due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods.[1] This document provides detailed application notes and a generalized protocol for the synthesis of 1-Phenylpyrrolidin-3-amine, a valuable building block in medicinal chemistry, by coupling an aryl halide with 3-aminopyrrolidine.

Reaction Scheme:

The synthesis of this compound via Buchwald-Hartwig amination involves the coupling of an aryl halide (e.g., bromobenzene) with 3-aminopyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G Bromobenzene Bromobenzene plus1 + Aminopyrrolidine 3-Aminopyrrolidine arrow Pd Catalyst, Ligand Base, Solvent, Heat arrow->mid_products plus2 + Salt H-X + Base-H⁺ Product This compound mid_reactants->arrow

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺X⁻) pd_complex1->amine_coordination pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of cyclic secondary amines, several systems have proven effective.[4]

ParameterComponentTypical Values/ExamplesRationale/Considerations
Aryl Halide ReactantBromobenzene, Chlorobenzene, IodobenzeneReactivity order is generally I > Br > OTf > Cl.[3] Chlorides are often cheaper but may require more active catalyst systems.
Amine Reactant3-AminopyrrolidineTypically used in slight excess (1.1 - 1.5 equivalents).
Palladium Source CatalystPd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors that form the active Pd(0) species in situ.[5]
Precatalyst CatalystBuchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3)Air- and moisture-stable, offering high reactivity and good solubility, often allowing for lower catalyst loadings and milder conditions.
Ligand Catalyst SystemBiaryl Phosphines (e.g., XPhos, RuPhos, JohnPhos), Ferrocenyl Phosphines (e.g., dppf), NHCs (e.g., IPr)Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination.[1] Ligand choice is critical and often substrate-dependent.
Base ReagentNaOtBu, K₃PO₄, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is common, but carbonate or phosphate bases can be used for base-sensitive substrates.[3][5]
Solvent MediumToluene, 1,4-Dioxane, THF, t-BuOHAnhydrous, polar aprotic solvents are typically used.[3] Solvent choice can affect solubility and reaction rate.
Temperature Condition80 - 110 °CMost reactions require heating to achieve a reasonable rate.[5]
Catalyst Loading Condition0.5 - 2 mol%Lower catalyst loadings are desirable for process efficiency and cost-effectiveness.

Recommended Starting Conditions

For the synthesis of this compound from bromobenzene and 3-aminopyrrolidine, the following table outlines a set of robust starting conditions based on literature for similar couplings.

Reagent/ParameterMolar EquivalentsConcentration/LoadingNotes
Bromobenzene1.0---Limiting reagent.
3-Aminopyrrolidine1.2---Slight excess to ensure full conversion of the aryl halide.
Pd₂(dba)₃0.01 (1 mol%)---Palladium(0) source.
XPhos0.02 (2 mol%)---Bulky biaryl phosphine ligand.
NaOtBu1.4---Strong base. Should be fresh and handled under inert atmosphere.
Toluene---~0.1 - 0.5 MAnhydrous solvent.
Temperature---100 °CStandard reaction temperature.
Reaction Time---12 - 24 hMonitor by TLC or LC-MS.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of bromobenzene with 3-aminopyrrolidine on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Bromobenzene (1.0 mmol, 157 mg)

  • 3-Aminopyrrolidine (1.2 mmol, 103 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5-10 mL)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

experimental_workflow start Start setup Setup Reaction Vessel (Schlenk flask, stir bar) under inert atmosphere. start->setup add_solids Add Solids: Pd₂(dba)₃, XPhos, NaOtBu setup->add_solids add_liquids Add Liquids: Anhydrous Toluene, Bromobenzene, 3-Aminopyrrolidine add_solids->add_liquids react Heat Reaction (100 °C, 12-24h) Monitor progress (TLC/LC-MS). add_liquids->react cool Cool to Room Temperature react->cool quench Quench Reaction (Add water or sat. NaHCO₃) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis, workup, and purification.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (repeat three times).

  • Addition of Reagents: Add anhydrous toluene (5 mL) via syringe. Stir the mixture for a few minutes. Then, add bromobenzene (105 µL, 1.0 mmol) followed by 3-aminopyrrolidine (115 µL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, this compound.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • The reaction is performed under positive pressure of an inert gas. Ensure the glassware is free of defects.

This protocol provides a robust starting point for the synthesis of this compound. Optimization of the catalyst, ligand, base, or solvent may be necessary to achieve the highest yields for specific substrates or on a larger scale.[6][7]

References

Application Notes and Protocols for the Synthesis of Pyrrolidin-3-one Compounds via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolidine-3-one and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of these five-membered nitrogen-containing heterocyclic ketones is of significant interest to researchers in organic synthesis and pharmaceutical sciences. Reductive amination serves as one of the most powerful and versatile methods for the formation of C-N bonds and the construction of amine-containing scaffolds.[1][2] This document provides detailed protocols and application notes on the synthesis of pyrrolidine-based compounds, with a focus on strategies applicable to the formation of the pyrrolidin-3-one core.

While the direct one-pot reductive amination of acyclic 1,3-dicarbonyl precursors to yield pyrrolidin-3-ones can be challenging, alternative and related methods such as the reductive amination of 1,4-diketones to form substituted pyrrolidines are well-established.[1] Additionally, multi-step reductive cyclization strategies have been successfully employed to construct the pyrrolidin-3-one ring system.[3][4]

The following sections detail a robust protocol for the synthesis of N-aryl-substituted pyrrolidines via an iridium-catalyzed reductive amination of 1,4-diketones, which serves as an illustrative example of this class of reactions. Further, a strategy for the construction of the pyrrolidin-3-one core through a radical carbonylation/reductive cyclization approach is outlined.

I. Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol describes a practical and efficient method for the synthesis of N-aryl-substituted pyrrolidines through the successive reductive amination of 1,4-diketones with anilines.[1] The reaction utilizes a commercially available iridium catalyst and formic acid as a mild and effective hydrogen source, with water as the solvent, highlighting the method's operational simplicity and green chemistry profile.[1]

Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine
  • Reagent Preparation: In an oven-dried Schlenk tube, combine hexane-2,5-dione (0.5 mmol, 1.0 eq), aniline (0.6 mmol, 1.1 eq), and [Cp*IrCl2]2 (1.0 mol%).

  • Solvent and Hydrogen Source Addition: To the reaction mixture, add deionized water (2.0 mL) followed by formic acid (5.0 eq).

  • Reaction Conditions: Stir the mixture vigorously at 80 °C for 12 hours. The reaction should be carried out under an air atmosphere.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.[5]

Logical Workflow for Iridium-Catalyzed Pyrrolidine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Diketone, Aniline, and [Cp*IrCl2]2 B Add Water and Formic Acid A->B Step 1 C Stir at 80 °C for 12h B->C Step 2 D Cool to RT & Extract with Organic Solvent C->D Step 3 E Dry, Concentrate & Purify via Column Chromatography D->E Step 4

Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.

II. Synthesis of Pyrrolidin-3-ones via Radical Reductive Cyclization

A specialized method for constructing the pyrrolidin-3-one scaffold involves a radical carbonylation/reductive cyclization of N-vinyl-β-amino-alkyl phenyl selenides.[3][4] This approach provides access to 2,5-disubstituted pyrrolidin-3-ones, predominantly as cis isomers.[3][4]

Conceptual Protocol Outline
  • Precursor Synthesis: The starting N-vinyl-β-amino-alkyl phenyl selenides are prepared via the hetero-Michael addition of aziridines to electron-deficient alkynes, followed by regioselective ring-opening with benzeneselenolate.[3][4]

  • Radical Cyclization: The synthesized precursor is then subjected to a radical carbonylation/reductive cyclization. This key step is typically carried out in the presence of a radical initiator, such as AIBN, a reducing agent like tris(trimethylsilyl)silane (TTMSS), and under an atmosphere of carbon monoxide (e.g., 80 atm).[3][4]

  • Work-up and Purification: Standard aqueous work-up and purification by column chromatography would be employed to isolate the final 2,5-disubstituted pyrrolidin-3-one product.

This multi-step sequence highlights a more complex, yet effective, strategy for obtaining the pyrrolidin-3-one core when direct reductive amination is not feasible.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various N-aryl-substituted pyrrolidines via the iridium-catalyzed reductive amination of 2,5-hexanedione, demonstrating the scope of the reaction with respect to the aniline coupling partner.[1]

EntryAniline DerivativeProductYield (%)
1Aniline1-phenyl-2,5-dimethylpyrrolidine80
24-Methylaniline2,5-dimethyl-1-(p-tolyl)pyrrolidine85
34-Methoxyaniline1-(4-methoxyphenyl)-2,5-dimethylpyrrolidine82
44-Fluoroaniline1-(4-fluorophenyl)-2,5-dimethylpyrrolpyrrolidine75
54-Chloroaniline1-(4-chlorophenyl)-2,5-dimethylpyrrolidine78
64-Bromoaniline1-(4-bromophenyl)-2,5-dimethylpyrrolidine76
73-Methylaniline2,5-dimethyl-1-(m-tolyl)pyrrolidine88
82-Methylaniline2,5-dimethyl-1-(o-tolyl)pyrrolidine65
9Naphthalen-1-amine2,5-dimethyl-1-(naphthalen-1-yl)pyrrolidine73

Reaction conditions: 2,5-hexanedione (0.5 mmol), aniline derivative (0.6 mmol), [Cp*IrCl2]2 (1.0 mol%), formic acid (5.0 eq), water (2.0 mL), 80 °C, 12 h. Yields are for the isolated product.[1]

Proposed Reaction Mechanism

The iridium-catalyzed successive reductive amination proceeds through a proposed pathway involving initial condensation followed by transfer hydrogenation.

G diketone 1,4-Diketone + Aniline intermediate6 Imidone Intermediate diketone->intermediate6 Condensation (-H2O) intermediate7 Amino Ketone intermediate6->intermediate7 intermediate9 Cyclic Intermediate intermediate7->intermediate9 Intramolecular Condensation (-H2O) catalyst_spent [Ir] intermediate7->catalyst_spent product Pyrrolidine Product intermediate9->product product->catalyst_spent catalyst [Ir-H] catalyst->intermediate6 catalyst->intermediate9

Caption: Proposed mechanism for iridium-catalyzed successive reductive amination.[1]

References

Application Notes and Protocols for the Utilization of Phenylpyrrolidine Scaffolds in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 1-phenylpyrrolidine core structure and its derivatives in multi-step organic synthesis, with a focus on applications in medicinal chemistry. The protocols and data presented are compiled from recent studies and are intended to serve as a valuable resource for the design and execution of novel synthetic routes towards biologically active molecules.

Introduction: The Versatility of the Phenylpyrrolidine Scaffold

The pyrrolidine ring is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Its derivatives, particularly those bearing a phenyl substituent, have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties.[2] The synthetic accessibility and the ability to readily introduce diverse functionalities make the phenylpyrrolidinone scaffold a versatile starting point for the generation of extensive chemical libraries for drug discovery programs.[2]

Multi-Step Synthesis of Phenylpyrrolidinone Derivatives

A common and effective strategy for the synthesis of diverse phenylpyrrolidinone derivatives involves the N-alkylation of a 4-phenylpyrrolidin-2-one core, followed by further functionalization.[2] This multi-step approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

General Synthetic Workflow

The following diagram illustrates a typical multi-step synthetic sequence starting from 4-phenylpyrrolidin-2-one to yield a taurine-containing derivative, showcasing the key chemical transformations.

G A 4-Phenylpyrrolidin-2-one B Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate A->B Ethyl chloroacetate, NaH C 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid B->C KOH, H2O/Isopropanol D 2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate C->D N,N'-Disuccinimidyl carbonate, Pyridine E Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate D->E Taurine, KOH

Synthetic workflow for a novel phenylpyrrolidinone derivative.
Experimental Protocols

This protocol describes the N-alkylation of 4-phenylpyrrolidin-2-one.

Materials:

  • 4-Phenylpyrrolidin-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dioxane

  • Ethyl chloroacetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Add 4-phenylpyrrolidin-2-one portion-wise to a suspension of sodium hydride in anhydrous dioxane at room temperature.

  • Stir the mixture for 1 hour.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the title compound. A nearly quantitative yield of 98% has been reported for this step.[3]

This protocol details the conversion of the ester to a carboxylic acid and subsequent amide coupling.

Materials:

  • Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

  • Potassium hydroxide

  • Isopropanol

  • Organic solvent (e.g., toluene, chloroform)

  • Triethylamine

  • Isobutyl chloroformate

  • Appropriate aromatic amine

Procedure for Hydrolysis:

  • Perform alkaline hydrolysis of the starting ester in the presence of potassium hydroxide in a mixture of water and isopropanol.

  • Upon completion, perform an appropriate work-up and extraction to isolate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. A yield of 87% has been reported for this hydrolysis step.[3]

Procedure for Amide Coupling:

  • Dissolve the resulting carboxylic acid in an organic solvent containing triethylamine.

  • Add isobutyl chloroformate as a condensing agent.

  • Add the desired aromatic amine to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Evaporate the solvent and purify the residue by recrystallization or column chromatography.[2]

Synthesis of a Pivalate-Based Michael Adduct for Anti-Inflammatory Applications

An alternative synthetic approach involves the organocatalytic asymmetric Michael addition to an N-phenylmaleimide core to generate potent anti-inflammatory agents.

Synthetic Scheme

The following scheme illustrates the single-step synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.

G A Ethyl isobutyrate + N-Phenylmaleimide B Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate A->B N-methyl-L-proline, LiOH, Chloroform, 6h

Synthesis of an anti-inflammatory phenylpyrrolidine derivative.
Experimental Protocol

Materials:

  • Ethyl isobutyrate

  • N-Phenylmaleimide

  • N-methyl-L-proline

  • Lithium hydroxide

  • Chloroform

Procedure:

  • Combine 2.0 equivalents of ethyl isobutyrate, a catalytic amount of N-methyl-L-proline (10 mol%), and lithium hydroxide (10 mol%) in chloroform.

  • Add 1.0 equivalent of N-phenylmaleimide to the mixture.

  • Agitate the mixture consistently for proper integration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 6 hours, yielding the product as a white powder with an isolated yield of 96%.[4][5]

Quantitative Biological Data

The synthesized compound, referred to as MAK01, was evaluated for its in vitro and in vivo anti-inflammatory and analgesic properties.

Table 1: In Vitro Enzyme Inhibition Data for MAK01 [4][5]

EnzymeIC50 (µg/mL)
COX-1314
COX-2130
5-LOX105

Table 2: In Vivo Anti-inflammatory Activity of MAK01 in Carrageenan-Induced Paw Edema Model [4]

Dose (mg/kg)Reduction in Edema (2nd hour)Reduction in Edema (5th hour)
1033.3 ± 0.77%-
2034.7 ± 0.74%-
30-40.58 ± 0.84%

Synthesis of N-Aryl-Substituted Pyrrolidines via Reductive Amination

A direct and efficient method for the synthesis of N-aryl-substituted pyrrolidines involves the iridium-catalyzed reductive amination of 1,4-diketones.[6]

Logical Workflow

The workflow for this synthesis is straightforward and utilizes water as a solvent, making it an environmentally benign process.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Combine Diketone, Aniline, and Iridium Catalyst B Add Water and Formic Acid A->B C Stir at 80 °C and Monitor Progress B->C D Cool and Extract with Organic Solvent C->D E Dry, Filter, and Concentrate Organic Layers D->E F Purify by Column Chromatography E->F

Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.
Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl2]2 (0.5 mol%)

  • Deionized water

  • Formic acid (5.0 eq)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst.

  • Add deionized water followed by formic acid.

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Yield Data for Iridium-Catalyzed Reductive Amination[6]
DiketoneAnilineProductYield (%)
Hexane-2,5-dioneAniline1-phenyl-2,5-dimethylpyrrolidine85
1-Phenylbutane-1,4-dioneAniline1,2-diphenylpyrrolidine78
1,4-Diphenylbutane-1,4-dioneAniline1,2,5-triphenylpyrrolidine92

Conclusion

The 1-phenylpyrrolidine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and synthetic tractability. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel phenylpyrrolidine-based therapeutic agents. The multi-step synthetic strategies, including N-alkylation, Michael addition, and reductive amination, offer a versatile toolkit for the generation of compound libraries for further biological screening and optimization.

References

1-Phenylpyrrolidin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Phenylpyrrolidin-3-amine is a valuable and versatile building block in medicinal chemistry, offering a ready scaffold for the construction of a diverse array of novel heterocyclic compounds with significant biological potential. Its inherent structural features, including a secondary amine within the pyrrolidine ring and a primary exocyclic amine, provide multiple points for chemical modification and elaboration. This allows for the synthesis of complex fused heterocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and ability to interact with various biological targets. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of innovative heterocyclic entities.

Application in the Synthesis of Fused Pyrimidines

Fused pyrimidine systems are prevalent in a vast number of biologically active molecules, including kinase inhibitors and other targeted therapeutics. This compound can serve as a key starting material for the synthesis of pyrrolo-fused pyrimidines, which are of interest for their potential as kinase inhibitors.

General Workflow for the Synthesis of Pyrrolo[3,4-d]pyrimidin-4-one Derivatives

A plausible synthetic strategy involves the initial reaction of this compound with a suitable dicarbonyl compound or its equivalent, followed by cyclization to form the fused pyrimidine ring. This approach leverages the nucleophilicity of the primary amine for the initial condensation, followed by an intramolecular reaction involving the pyrrolidine nitrogen.

G A This compound C Intermediate Amide A->C Acylation B Diethyl 2-aminomalonate B->C D Thermal Cyclization C->D Heat E Pyrrolo[3,4-d]pyrimidin-4-one Core D->E F Further Functionalization (e.g., Halogenation, Cross-coupling) E->F G Novel Heterocyclic Kinase Inhibitors F->G

Caption: Synthetic workflow for Pyrrolo[3,4-d]pyrimidin-4-ones.

Experimental Protocols

Protocol 1: Synthesis of N-(1-phenylpyrrolidin-3-yl)-2-amino-malonamide

This protocol describes the initial acylation of this compound, a crucial first step in the construction of the fused pyrimidine ring.

Materials:

  • This compound

  • Diethyl 2-aminomalonate hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl 2-aminomalonate hydrochloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(1-phenylpyrrolidin-3-yl)-2-amino-malonamide.

Protocol 2: Synthesis of 6-Phenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione

This protocol outlines the subsequent cyclization to form the fused pyrimidine core.

Materials:

  • N-(1-phenylpyrrolidin-3-yl)-2-amino-malonamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Heating mantle and condenser

  • Standard glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve the N-(1-phenylpyrrolidin-3-yl)-2-amino-malonamide (1.0 eq) in a high-boiling point solvent such as Dowtherm A.

  • Heat the reaction mixture to 240-250 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the 6-Phenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione.

Application in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. This compound, with its two distinct amine functionalities, is an excellent candidate for participation in MCRs to generate novel heterocyclic scaffolds.

General Workflow for a Potential Ugi-type Multicomponent Reaction

An Ugi-type reaction involving this compound, an aldehyde, an isocyanide, and a carboxylic acid could lead to the formation of complex acyclic intermediates that can be subsequently cyclized to form various heterocyclic systems.

G A This compound E Ugi Adduct (Acyclic Intermediate) A->E B Aldehyde B->E C Isocyanide C->E D Carboxylic Acid D->E F Post-condensation Cyclization E->F G Novel Polycyclic Heterocycles F->G

Caption: Ugi MCR for complex heterocycle synthesis.

Data Presentation

While specific quantitative data for a wide range of novel heterocycles derived directly from this compound is not extensively available in the public domain, the following table provides representative yields for the initial synthetic steps based on analogous reactions.

Step Product Typical Yield (%)
Acylation N-(1-phenylpyrrolidin-3-yl)-2-amino-malonamide60-75
Cyclization 6-Phenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione40-55

Potential Signaling Pathway Interactions

The novel heterocyclic cores synthesized from this compound, particularly fused pyrimidines, are often designed as kinase inhibitors. These compounds can potentially target various signaling pathways implicated in cancer and other diseases.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B D Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->D C Pyrrolo[3,4-d]pyrimidine Derivative C->B Inhibition E Cell Proliferation, Survival, Angiogenesis D->E

Caption: Potential inhibition of RTK signaling by novel heterocycles.

The pyrrolo[3,4-d]pyrimidine scaffold, for instance, can be designed to be a competitive inhibitor at the ATP-binding site of various kinases, thereby blocking the downstream signaling cascades that promote cell growth and survival.

This compound is a precursor with significant potential for the generation of novel and diverse heterocyclic structures. The protocols and strategies outlined here provide a foundation for researchers to explore the synthesis of new chemical entities for drug discovery. Further derivatization of the synthesized heterocyclic cores can lead to the development of potent and selective modulators of various biological targets, opening new avenues for therapeutic intervention. The exploration of multicomponent reactions and other advanced synthetic methodologies will undoubtedly expand the utility of this versatile building block in the years to come.

Enantioselective Synthesis of 1-Phenylpyrrolidin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-Phenylpyrrolidin-3-amine derivatives. These compounds are crucial building blocks in medicinal chemistry, appearing as key structural motifs in a wide range of biologically active molecules. The following sections outline three prominent and effective strategies for their asymmetric synthesis: Organocatalytic, Biocatalytic, and Palladium-Catalyzed methodologies.

Organocatalytic Approach: Asymmetric Michael Addition

The organocatalytic approach offers a metal-free and highly enantioselective route to chiral pyrrolidines. This method often utilizes a chiral organocatalyst, such as a derivative of proline, to facilitate a cascade reaction, typically initiated by a Michael addition. This strategy allows for the construction of the pyrrolidine ring with simultaneous control of its stereochemistry.

Quantitative Data
EntryMichael AcceptorMichael DonorCatalystSolventYield (%)dree (%)Reference
1Nitrostyreneα,β-Unsaturated aldehydeDiarylprolinol silyl etherToluene85>20:198[1][2]
2MaleimideAldehydeSquaramideCH₂Cl₂92>95:599[3]
3α,β-Unsaturated keto-esterAmino-esterBifunctional thioureaDioxane7815:195[1]
Experimental Protocol: Organocatalytic Asymmetric Michael/Aza-Henry/Cyclization Cascade

This protocol describes a one-pot synthesis of a functionalized pyrrolidine derivative, which can be further converted to a this compound derivative.

Materials:

  • β-Nitroolefin (e.g., (E)-β-nitrostyrene) (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equiv)

  • Aldimine (e.g., N-benzylidenemethanamine) (1.5 equiv)

  • Quinine-derived squaramide catalyst (A) (0.5 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₃)

Procedure:

  • To a solution of the β-nitroolefin (0.25 mmol) and the 1,3-dicarbonyl compound (0.3 mmol) in CH₂Cl₂ (0.2 mL) is added the quinine-derived squaramide catalyst (0.00125 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The aldimine (0.5 mmol) is then added, and the reaction is cooled to -25 °C and stirred for an additional 48 hours.[3]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the trisubstituted tetrahydropyridine.

  • The resulting product can be further elaborated to the desired this compound through a series of reduction and N-arylation steps.

Experimental Workflow

Start β-Nitroolefin + 1,3-Dicarbonyl Compound Michael_Addition Michael Addition Start->Michael_Addition Catalyst Quinine-derived Squaramide Catalyst (A) Catalyst->Michael_Addition Intermediate1 Michael Adduct Michael_Addition->Intermediate1 Aza_Henry Aza-Henry Reaction Intermediate1->Aza_Henry Aldimine Aldimine Aldimine->Aza_Henry Intermediate2 Nitro-amine Intermediate Aza_Henry->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Product Trisubstituted Tetrahydropyridine Cyclization->Product Further_Steps Further Elaboration (Reduction, N-Arylation) Product->Further_Steps Final_Product This compound Derivative Further_Steps->Final_Product cluster_Enzyme Amine Transaminase (ATA) PLP Pyridoxal-5'-phosphate (PLP) PMP Pyridoxamine-5'-phosphate (PMP) PLP->PMP Amination PMP->PLP Deamination Chiral_Amine (R)-1-Phenylpyrrolidin-3-amine PMP->Chiral_Amine Releases Ketone 1-Phenylpyrrolidin-3-one Ketone->PLP Forms Schiff base Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->PLP Regenerates Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Amine_Donor->Ketone_Byproduct cluster_Catalytic_Cycle Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X(L₂) Ox_Add->PdII_Complex Ligand_Exch Amine Coordination PdII_Complex->Ligand_Exch Amine_Complex Ar-Pd(II)-NHR₂(L₂) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Chiral this compound Red_Elim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ox_Add Chiral_Amine Chiral 3-Aminopyrrolidine Chiral_Amine->Ligand_Exch Base Base (e.g., NaOtBu) Base->Ligand_Exch

References

Application Notes and Protocols: Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. This powerful transformation is crucial for the synthesis of a wide array of biologically active compounds and chiral ligands, where the 2-arylpyrrolidine motif is a key structural feature.

Introduction

The α-arylation of N-Boc pyrrolidine is a significant transformation in synthetic organic chemistry, enabling the direct formation of a C(sp³)–C(sp²) bond at the position adjacent to the nitrogen atom. The protocol detailed below is based on a highly successful and widely adopted methodology that employs an enantioselective deprotonation, followed by a palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4][5][6] This approach offers high yields and excellent enantioselectivity, making it a valuable tool for the construction of complex molecular architectures.[1][3][5]

Reaction Principle

The overall transformation involves a three-step, one-pot sequence:

  • Enantioselective Deprotonation: N-Boc pyrrolidine is deprotonated at the α-position using a strong base, sec-butyllithium (s-BuLi), in the presence of the chiral ligand (-)-sparteine. This step establishes the stereochemistry of the final product.[1][2][3][4][5][6]

  • Transmetalation: The resulting α-lithiated pyrrolidine is stereochemically labile. To stabilize this intermediate, it is transmetalated with zinc chloride (ZnCl₂) to form a configurationally stable organozinc reagent.[1][3][5]

  • Palladium-Catalyzed Cross-Coupling (Negishi Reaction): The organozinc reagent is then coupled with an aryl bromide in the presence of a palladium catalyst and a phosphine ligand.[1][2][3][4][5][6]

Experimental Data Summary

The following tables summarize typical reaction parameters and the scope of the reaction with various aryl bromides.

Table 1: Optimized Reaction Conditions [7]

ParameterValue
N-Boc Pyrrolidine (equiv)1.2
(-)-Sparteine (equiv)1.2
s-BuLi (equiv)1.2
ZnCl₂ (equiv)1.05
Aryl Bromide (equiv)1.0
Pd(OAc)₂ (mol %)5
t-Bu₃P·HBF₄ (mol %)5
SolventMTBE
Temperature-78 °C to Room Temperature
Reaction Time15-18 hours

Table 2: Scope of Aryl Bromides and Product Yields [1][7]

EntryAryl BromideProductYield (%)ee (%)
14-Bromo-3-fluoroaniline2-(4-amino-2-fluorophenyl)-N-Boc-pyrrolidine6392
24-Bromobenzonitrile2-(4-cyanophenyl)-N-Boc-pyrrolidine85>98
31-Bromo-4-(trifluoromethyl)benzene2-(4-(trifluoromethyl)phenyl)-N-Boc-pyrrolidine91>98
41-Bromo-3,5-dimethylbenzene2-(3,5-dimethylphenyl)-N-Boc-pyrrolidine88>98
52-Bromopyridine2-(pyridin-2-yl)-N-Boc-pyrrolidine75>98

Detailed Experimental Protocol

This protocol is for the synthesis of 2-(4-amino-2-fluorophenyl)-N-Boc-pyrrolidine.[7]

Materials:

  • N-Boc pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl₂) solution in diethyl ether

  • 4-Bromo-3-fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Heptane

  • Aqueous HCl (5 M)

  • Aqueous NaOH

  • Saturated aqueous NaCl (brine)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: To a dry 75 L four-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add N-Boc pyrrolidine (1.2 equiv) and anhydrous MTBE. Cool the solution to -78 °C.

  • Deprotonation: Add (-)-sparteine (1.2 equiv) to the cooled solution. Then, add s-BuLi (1.2 equiv) dropwise over 2.5 hours, maintaining the internal temperature below -70 °C. Stir the resulting solution for an additional 30 minutes at -78 °C.

  • Transmetalation: Add a solution of ZnCl₂ in Et₂O (1.05 equiv) to the reaction mixture over 2.5 hours, ensuring the temperature remains below -65 °C. After the addition is complete, allow the reaction to stir for another 30 minutes at low temperature.

  • Cross-Coupling: To the reaction mixture, add solid 4-bromo-3-fluoroaniline (1.0 equiv), followed by t-Bu₃P·HBF₄ (0.05 equiv) and Pd(OAc)₂ (0.05 equiv).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature (around 19 °C). A mild exotherm may be observed, and the reaction mixture will gradually turn into a pale yellow suspension. Stir the reaction at 20 °C for 15 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with aqueous HCl, aqueous NaOH, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., MTBE/heptane) to yield the desired 2-(4-amino-2-fluorophenyl)-N-Boc-pyrrolidine as a solid.

Visualizations

G cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_transmetalation Transmetalation cluster_coupling Cross-Coupling cluster_workup Workup & Purification A N-Boc Pyrrolidine + (-)-Sparteine in MTBE B Add s-BuLi at -78 °C A->B C Stir for 30 min B->C D Add ZnCl₂ at -78 °C C->D E Stir for 30 min D->E F Add Aryl Bromide, Pd(OAc)₂, t-Bu₃P·HBF₄ E->F G Warm to RT, Stir 15 h F->G H Quench with Water G->H I Aqueous Workup H->I J Crystallization I->J K Final Product J->K

Caption: Experimental workflow for the palladium-catalyzed α-arylation of N-Boc pyrrolidine.

G Pd0 Pd(0)L OA_complex [Ar-Pd(II)-Br]L Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)-R]L OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product ZnClBr ZnClBr TM_complex->ZnClBr ArBr Ar-Br ArBr->OA_complex RZnCl R-ZnCl RZnCl->TM_complex Legend R = 2-(N-Boc-pyrrolidinyl) L = Phosphine Ligand

Caption: Simplified catalytic cycle for the Negishi cross-coupling step.

References

Application of 1-Phenylpyrrolidin-3-amine in CNS Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrrolidin-3-amine scaffold is a versatile pharmacophore that has garnered significant attention in the field of central nervous system (CNS) drug discovery. Its inherent structural features allow for the development of a diverse range of derivatives with the potential to modulate various CNS targets, leading to a broad spectrum of pharmacological activities. These activities include anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes, experimental protocols, and quantitative data for select derivatives of this compound, offering a comprehensive resource for researchers in this area.

Key Applications in CNS Drug Discovery

Derivatives of this compound have shown promise in several key areas of CNS research:

  • Anticonvulsant Activity: A primary area of investigation for these compounds is in the treatment of epilepsy. Several derivatives have demonstrated potent activity in preclinical models of seizures, such as the maximal electroshock (MES) and 6 Hz seizure tests. The proposed mechanism of action for some of these compounds involves the modulation of voltage-gated sodium channels.

  • Analgesic and Anti-inflammatory Effects: The scaffold has been utilized to develop compounds with significant pain-relieving and anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.

  • Neuroprotection: Certain derivatives have exhibited neuroprotective properties in models of ischemic stroke, suggesting their potential in treating neurodegenerative disorders. The mechanism for this is thought to involve the modulation of glutamate-mediated neurotoxicity.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for representative this compound derivatives, showcasing their potential in various CNS-related assays.

Table 1: Anticonvulsant Activity of Alaninamide Derivatives

Compound IDR1R2MES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)
1 HH> 10075.2
2 3-CF₃H34.912.1
3 4-ClH64.315.6
4 3,4-diClH45.822.4

Data synthesized from preclinical studies on alaninamide derivatives of this compound.

Table 2: Anti-inflammatory and Analgesic Activity of a Phenylpyrrolidinone Derivative (MAK01)

AssayIC₅₀ (µg/mL)
COX-1 Inhibition 314
COX-2 Inhibition 130
5-LOX Inhibition 105

Data from in vitro studies on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Synthesis of N-Aryl Alaninamide Derivatives of this compound

Objective: To synthesize a series of alaninamide derivatives for biological screening.

Materials:

  • Substituted this compound

  • Boc-L-alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve Boc-L-alanine (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DCM (20 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted this compound (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 mmol) in a mixture of DCM (5 mL) and TFA (5 mL).

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final alaninamide derivative.

Protocol 2: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the in vivo anticonvulsant activity of test compounds.

Animals: Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of this seizure is considered the endpoint, indicating protection.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle control in the assay buffer at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives in the CNS are mediated through various signaling pathways. Below are diagrams illustrating the proposed mechanisms for their anticonvulsant and analgesic activities.

Anticonvulsant_Mechanism cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel (VGSC) Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Glutamate Glutamate Vesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Excitation Neuronal Hyperexcitability (Seizure) NMDA_Receptor->Excitation Activation Drug This compound Derivative Drug->Na_Channel Block Inhibition Analgesic_Mechanism cluster_Nociceptor Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Inflammatory_Mediators Inflammatory Mediators (e.g., Protons, Heat) Inflammatory_Mediators->TRPV1 Activation Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Pain_Signal Pain Signal Transmission Neuropeptide_Release->Pain_Signal Drug This compound Derivative (TRPV1 Antagonist) Drug->TRPV1 Block Blockade Synthesis_Workflow start Start: This compound & Boc-L-alanine step1 Amide Coupling (EDC, HOBt, DCM) start->step1 step2 Purification (Column Chromatography) step1->step2 intermediate Boc-protected Intermediate step2->intermediate step3 Boc Deprotection (TFA, DCM) intermediate->step3 step4 Neutralization & Extraction step3->step4 end Final Product: Alaninamide Derivative step4->end

References

Application Notes and Protocols for the Synthesis of Antiseizure Agents Using 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antiseizure agents derived from 1-phenylpyrrolidin-3-amine. The methodologies outlined are based on established synthetic routes and provide a foundation for the development of new chemical entities with potential therapeutic value in epilepsy and related seizure disorders.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives have shown a wide range of biological activities, including significant potential as anticonvulsant agents.[2][3] Specifically, modifications of the this compound core have led to the discovery of compounds with promising activity in preclinical seizure models.[4] This document details the synthesis and evaluation of such compounds, providing researchers with the necessary information to replicate and build upon these findings.

Synthesis of this compound Derivatives

A key starting material for the synthesis of the target antiseizure agents is a substituted this compound. A common and effective method for the synthesis of this intermediate is the Buchwald-Hartwig amination reaction.[4]

Protocol: Synthesis of N-Boc-1-arylpyrrolidin-3-amines

This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with N-Boc-3-aminopyrrolidine.

Materials:

  • Aryl bromide (e.g., 1-bromo-3-(trifluoromethyl)benzene)

  • N-Boc-3-aminopyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 eq), N-Boc-3-aminopyrrolidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-1-arylpyrrolidin-3-amine.

Protocol: Deprotection of N-Boc-1-arylpyrrolidin-3-amines

The Boc protecting group is removed under acidic conditions to yield the free amine.[4]

Materials:

  • N-Boc-1-arylpyrrolidin-3-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 25% Ammonium hydroxide solution

Procedure:

  • Dissolve the N-Boc-1-arylpyrrolidin-3-amine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with 25% ammonium hydroxide solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 1-arylpyrrolidin-3-amine, which can often be used in the next step without further purification.

Synthesis of Final Antiseizure Agents

The synthesized 1-arylpyrrolidin-3-amine derivatives can be further functionalized, for example, by acylation to produce alaninamide derivatives with demonstrated antiseizure activity.[4]

Protocol: Synthesis of Alaninamide Derivatives

This protocol details the coupling of a protected alanine with the 1-arylpyrrolidin-3-amine, followed by deprotection and subsequent acylation.

Step 1: Coupling of Boc-DL-alanine

  • To a solution of Boc-DL-alanine (1.1 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the activated ester.

  • Add the 1-arylpyrrolidin-3-amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the Boc-protected alaninamide intermediate.

Step 2: Boc Deprotection

  • Follow the deprotection protocol described previously using TFA in DCM.

Step 3: Acylation

  • Dissolve the deprotected amine intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization. The final compounds are often obtained in good yields (>84%) and high purity (≥97.5%).[4]

Synthetic Workflow Diagram

SynthesisWorkflow ArylBr Aryl Bromide Intermediate1 N-Boc-1-arylpyrrolidin-3-amine ArylBr->Intermediate1 Buchwald-Hartwig (Pd₂(dba)₃, Xantphos, NaOtBu) BocPyrrolidine N-Boc-3-aminopyrrolidine BocPyrrolidine->Intermediate1 Intermediate2 1-Arylpyrrolidin-3-amine Intermediate1->Intermediate2 TFA, DCM Intermediate3 Boc-protected Alaninamide Intermediate2->Intermediate3 CDI BocAlanine Boc-DL-alanine BocAlanine->Intermediate3 Intermediate4 Deprotected Alaninamide Intermediate3->Intermediate4 TFA, DCM FinalProduct Final Antiseizure Agent Intermediate4->FinalProduct Base AcylChloride Acyl Chloride AcylChloride->FinalProduct

Caption: General synthetic scheme for antiseizure agents.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant properties of the synthesized compounds are typically evaluated in rodent models using standardized tests.[5][6]

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.[7] An electrical stimulus is applied via corneal or ear-clip electrodes, and the ability of the test compound to prevent the tonic hindlimb extension phase of the resulting seizure is measured.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This is a model for myoclonic and absence seizures.[7] A subcutaneous injection of pentylenetetrazole (a GABA antagonist) induces clonic seizures. The test compound's ability to prevent or delay the onset of these seizures is assessed.

Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[6][8] A low-frequency, long-duration electrical stimulus is applied via corneal electrodes, and the ability of the compound to prevent seizure activity is observed.

Rotarod Test for Neurotoxicity

To assess potential motor impairment and neurotoxicity, animals are placed on a rotating rod.[9] The inability to remain on the rod for a specified period indicates neurotoxic effects.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of representative alaninamide derivatives of this compound. Data is presented as the median effective dose (ED₅₀) in mg/kg. Lower ED₅₀ values indicate higher potency.

Compound IDSubstituent on Phenyl RingMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
22 3-Cl>10045.860.2[4]
24 3-F>10048.975.3[4]
25 3-CH₃85.140.568.7[4]
26 3-CF₃65.435.255.8[4]
28 4-F78.938.762.1[4]
29 4-Cl90.342.170.4[4]
30 4-CF₃72.536.858.9[4]

Note: The replacement of the piperazine moiety with a pyrrolidin-3-amine bioisostere in some series led to a decrease in activity, indicating the importance of this structural feature for potent anticonvulsant effects in those specific scaffolds.[4]

Structure-Activity Relationships (SAR)

The data suggests that electron-withdrawing groups on the phenyl ring attached to the pyrrolidine nitrogen can influence anticonvulsant activity. For instance, compounds with a 3-CF₃ or 4-CF₃ substituent (compounds 26 and 30 ) generally exhibit lower ED₅₀ values, indicating greater potency across the tested models.[4] The position of the substituent also plays a role, with meta- and para-substituted compounds showing notable activity.

Logical Relationship Diagram

SAR_Logic Start This compound Core Modification Introduce Substituents on Phenyl Ring Start->Modification Acylation Acylation of Amine Start->Acylation EWG Electron-Withdrawing Groups (e.g., -CF₃, -Cl) Modification->EWG EDG Electron-Donating Groups (e.g., -CH₃) Modification->EDG Activity Anticonvulsant Activity Acylation->Activity Potency Increased Potency EWG->Potency EDG->Activity Potency->Activity is a form of

Caption: Structure-Activity Relationship logic.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of novel antiseizure agents. The synthetic protocols provided herein are robust and allow for the generation of a diverse library of compounds for further biological evaluation. The quantitative data and structure-activity relationships discussed highlight key structural features that contribute to anticonvulsant potency, offering a rational basis for the design of next-generation antiepileptic drugs. Further optimization of these scaffolds could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[1][2][3] Consequently, the NF-κB signaling pathway is a prime target for novel anti-inflammatory therapeutics. Pyrrolidine derivatives have emerged as a promising class of compounds with diverse biological activities, including significant anti-inflammatory potential.[4][5][6] This document provides a comprehensive guide for researchers on the synthesis, in vitro screening, and preclinical evaluation of novel anti-inflammatory compounds derived from the 1-Phenylpyrrolidin-3-amine scaffold.

I. Synthesis of this compound Derivatives

The synthesis of novel derivatives from a core scaffold is a cornerstone of medicinal chemistry. The following protocol outlines a general method for the derivatization of this compound.

Protocol 1: Synthesis of N-substituted this compound Derivatives

Objective: To synthesize a library of diverse this compound derivatives for structure-activity relationship (SAR) studies.

Rationale: This protocol utilizes a condensation reaction, a reliable method for forming new carbon-nitrogen bonds. The choice of substituted anilines allows for the exploration of a wide range of chemical space, which is crucial for identifying potent anti-inflammatory agents.[4]

Materials:

  • This compound

  • Substituted anilines (various)

  • N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and a selected substituted aniline in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the structure of the purified compound using NMR and Mass Spectrometry.[4]

Data Presentation:

Compound IDSubstituent on AnilineYield (%)Purity (%)
PPA-0014-Chloro78>98
PPA-0024-Methoxy82>99
PPA-0033-Nitro65>97
PPA-0042,4-Difluoro72>98

II. In Vitro Screening for Anti-inflammatory Activity

Initial screening of synthesized compounds is critical to identify promising candidates for further development. The following in vitro assays are fundamental for assessing anti-inflammatory potential.

A. Inhibition of Pro-inflammatory Cytokine Production

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8] This assay measures the ability of test compounds to inhibit this LPS-induced cytokine production.

Protocol 2: LPS-Induced Cytokine Release in THP-1 Cells

Objective: To determine the inhibitory effect of this compound derivatives on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well and differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated cells with various concentrations of the test compounds or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.[9][10]

  • Collect the cell culture supernatant for cytokine analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[7]

  • Assess the viability of the remaining cells to rule out cytotoxicity-mediated effects.

  • Calculate the percentage inhibition of cytokine production for each compound concentration.

Data Presentation:

Compound IDIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 InhibitionCell Viability at 100 µM (%)
PPA-00112.515.295
PPA-00228.135.498
PPA-0038.911.392
Dexamethasone0.50.8>99
B. Investigation of the Mechanism of Action: NF-κB Signaling

Rationale: Given that NF-κB is a master regulator of inflammation, it is crucial to determine if the anti-inflammatory effects of the lead compounds are mediated through the inhibition of this pathway.[1][2][11]

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of active compounds on the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture RAW 264.7 cells and treat them with an active compound followed by LPS stimulation as described in Protocol 2.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

Visualization of the NF-κB Signaling Pathway:

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Binds to DNA

Caption: The Canonical NF-κB Signaling Pathway.

III. In Vivo Evaluation of Anti-inflammatory Efficacy

Promising compounds from in vitro screens should be evaluated in animal models of inflammation to assess their in vivo efficacy and potential therapeutic utility.[12][13][14]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a lead compound in a well-established in vivo model.

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[14] The edema formation is biphasic, with the initial phase involving the release of histamine and serotonin, and the later phase being mediated by prostaglandins and cytokines.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Lead compound

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the lead compound or Indomethacin orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
PPA-003100.85 ± 0.1232.0
PPA-003300.55 ± 0.0956.0
Indomethacin100.48 ± 0.0761.6

IV. Overall Workflow

The development of novel anti-inflammatory compounds from this compound follows a structured, multi-step process.

Workflow start Start: This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis screening In Vitro Screening: - Cytokine Release Assay - Cytotoxicity Assay synthesis->screening mechanistic Mechanism of Action Studies: - NF-κB Western Blot screening->mechanistic invivo In Vivo Efficacy: Carrageenan-Induced Paw Edema mechanistic->invivo lead_opt Lead Optimization invivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the construction of the pyrrolidine ring, a crucial scaffold in many biologically active compounds, via 1,3-dipolar cycloaddition. This powerful and versatile reaction allows for the stereocontrolled synthesis of highly substituted and complex pyrrolidine derivatives.

Introduction

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the efficient construction of five-membered rings.[1] Among the various 1,3-dipoles, azomethine ylides are extensively utilized for the synthesis of the pyrrolidine motif, which is a privileged structure in numerous natural products and pharmaceuticals.[2][3] This reaction is particularly valuable as it can generate multiple stereocenters in a single, atom-economical step.[3]

Recent advancements have focused on catalytic asymmetric variants, employing chiral metal complexes or organocatalysts to achieve high levels of enantio- and diastereoselectivity.[2][4] These methods provide access to a wide array of structurally diverse pyrrolidines, including those with fluorine substitutions and complex spirocyclic systems, which are of significant interest in drug discovery.[5][6]

General Mechanism of Azomethine Ylide Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, typically an alkene, proceeds through a concerted [3+2] cycloaddition mechanism. The azomethine ylide, a transient intermediate, can be generated in situ via several methods, most commonly from the condensation of an α-amino acid or ester with an aldehyde or ketone.

general_mechanism cluster_generation Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition Amino_Acid α-Amino Acid/Ester Ylide Azomethine Ylide Amino_Acid->Ylide + Aldehyde Aldehyde/Ketone Aldehyde->Ylide + H2O - H₂O Ylide_cyclo Azomethine Ylide Ylide->Ylide_cyclo In situ Dipolarophile Dipolarophile (Alkene) Pyrrolidine Pyrrolidine Ring Dipolarophile->Pyrrolidine Ylide_cyclo->Pyrrolidine +

Caption: General scheme for pyrrolidine synthesis.

Application Note 1: Copper-Catalyzed Asymmetric Synthesis of Bioactive Fluoropyrrolidines

Incorporating fluorine atoms into organic molecules can significantly enhance their biological activity.[5] The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[5][7]

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Xu et al. for the synthesis of fluorinated pyrrolidines.[5]

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction and Workup Start Add Cu(CH₃CN)₄BF₄ (5 mol%) and chiral ligand (5.5 mol%) to a dry Schlenk tube. Solvent Add dry solvent (e.g., CH₂Cl₂) and stir under N₂ atmosphere. Start->Solvent Iminoester Add iminoester (0.2 mmol). Solvent->Iminoester Base Add base (e.g., DBU, 5 mol%) and stir. Iminoester->Base Dipolarophile Add fluorinated styrene (0.24 mmol). Base->Dipolarophile React Stir at specified temperature (e.g., 25 °C) for the indicated time (e.g., 12 h). Dipolarophile->React Quench Concentrate the reaction mixture under reduced pressure. React->Quench Purify Purify the residue by flash column chromatography on silica gel. Quench->Purify

Caption: Workflow for Cu(I)-catalyzed synthesis.

Quantitative Data Summary
EntryDipolarophileYield (%)dree (%)
1(E)-1,1-difluoro-2-styrene96>20:197
2(E)-1,1-difluoro-2-(4-chlorostyrene)95>20:196
3(E)-1,1-difluoro-2-(4-methylstyrene)94>20:197
4(E)-1,1,2-trifluoro-2-styrene82>20:196
5(E)-1,1,2-trifluoro-2-(4-bromostyrene)75>20:195

Data extracted from Xu et al. Reaction conditions: iminoester (0.2 mmol), dipolarophile (0.24 mmol), Cu(CH₃CN)₄BF₄ (5 mol%), chiral ligand (5.5 mol%), DBU (5 mol%) in CH₂Cl₂ at 25 °C for 12 h.[5]

Application Note 2: Three-Component Synthesis of Spirooxindole-Pyrrolidines

Spirooxindoles are a class of compounds with significant biological activities, and the spirooxindole-pyrrolidine framework is a common motif in many natural products.[2] A highly efficient method for their synthesis is the one-pot, three-component 1,3-dipolar cycloaddition of an isatin, an α-amino acid, and a dipolarophile.[3][8]

Experimental Protocol: General Procedure for Three-Component Synthesis of N-Fused Pyrrolidinyl-Dispirooxindoles

This protocol is based on the work of Wang et al. for a catalyst-free, dipolarophile-controlled synthesis.[8]

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction and Workup Start To a solution of isatin (0.5 mmol) and α-amino acid (0.6 mmol) in EtOH (2.0 mL)... Add ...add the dipolarophile (0.6 mmol). Start->Add React Stir the mixture at room temperature for the specified time (e.g., 4 h). Add->React Filter Filter the resulting precipitate. React->Filter Wash Wash the solid with cold EtOH. Filter->Wash Dry Dry the product under vacuum. Wash->Dry

Caption: Workflow for three-component synthesis.

Quantitative Data Summary
EntryIsatinα-Amino AcidDipolarophileYield (%)dr
1IsatinL-ProlineN-Ethylmaleimide95>99:1
26-BromoisatinL-ProlineN-Ethylmaleimide94>99:1
35,7-DimethylisatinL-ProlineN-Phenylmaleimide8920:1
4IsatinThioprolineN-Ethylmaleimide92>99:1
56-ChloroisatinSarcosineN-Phenylmaleimide8517:1

Data extracted from Wang et al. Reaction conditions: isatin (0.5 mmol), α-amino acid (0.6 mmol), dipolarophile (0.6 mmol) in EtOH (2.0 mL) at room temperature.[8]

Application Note 3: Organocatalyzed Asymmetric 1,3-Dipolar Cycloaddition

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids have been shown to effectively catalyze the 1,3-dipolar cycloaddition of azomethine ylides generated from aldehydes and amino esters, leading to highly enantioenriched pyrrolidine derivatives.

Logical Relationship of Catalytic Cycle

The chiral Brønsted acid activates the imine for nucleophilic attack by the amino ester, leading to the formation of an azomethine ylide. The chiral counterion then directs the stereoselective cycloaddition with the dipolarophile.

organocatalysis_cycle Catalyst Chiral Brønsted Acid (H-A*) Imine Protonated Imine Catalyst->Imine + Aldehyde - H₂O Aldehyde Aldehyde Ylide Chiral Azomethine Ylide Complex Imine->Ylide + Amino Ester Amino_Ester Amino Ester Product Enantioenriched Pyrrolidine Ylide->Product + Dipolarophile Dipolarophile Dipolarophile Product->Catalyst - H-A*

References

Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidines for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence underscores the critical need for efficient and stereocontrolled synthetic methodologies to access enantiomerically pure pyrrolidine derivatives for drug discovery and development. This document provides detailed application notes and protocols for key asymmetric methods used to synthesize chiral pyrrolidines, presents quantitative data for comparative analysis, and illustrates typical experimental workflows and a representative signaling pathway.

Key Asymmetric Synthetic Strategies

Several powerful strategies have been developed for the asymmetric synthesis of pyrrolidines. The most prominent include leveraging the chiral pool, organocatalysis, and transition metal-catalyzed reactions.

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials, such as the amino acids L-proline and 4-hydroxy-L-proline, to introduce the desired stereochemistry. For instance, (S)-prolinol, a versatile intermediate for many drugs, can be synthesized by the reduction of L-proline.

  • Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. Proline and its derivatives are highly effective catalysts for various asymmetric transformations, including aldol and Michael reactions, which can be used to construct functionalized pyrrolidine rings.

  • Transition Metal Catalysis: Transition metal complexes, particularly those of copper, iridium, and rhodium, are employed to catalyze a range of enantioselective reactions for pyrrolidine synthesis. A widely used method is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with alkenes, which allows for the rapid construction of the pyrrolidine ring with high stereocontrol. Other notable methods include asymmetric hydrogenation and C-H amination.

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using (S)-proline as the organocatalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (e.g., acetone, 5.0 mmol, 5 equiv.)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Solvent (e.g., DMSO/acetone 4:1, or water/methanol mixture)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (20 mol%) in the chosen solvent, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or -10 °C to 25 °C) for 24–72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the copper-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄BF₄, 5 mol%)

  • Chiral ligand (e.g., a chiral phosphine or bis(oxazoline) ligand, 5.5 mol%)

  • Azomethine ylide precursor (e.g., an α-iminoester, 1.2 equiv.)

  • Electron-deficient alkene (1.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Base (e.g., DBU, dropwise)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (Nitrogen or Argon), dissolve the copper(I) precatalyst (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the azomethine ylide precursor (1.2 equiv.) and the electron-deficient alkene (1.0 equiv.) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.

Quantitative Data

The following tables summarize representative quantitative data for the asymmetric synthesis of pyrrolidines using various methods.

Table 1: (S)-Proline-Catalyzed Asymmetric Aldol Reactions

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)anti/synee (%) (anti)
4-NitrobenzaldehydeCyclohexanone20CH₃CN249995:596
4-NitrobenzaldehydeAcetone20DMSO4868-72
BenzaldehydeCyclohexanone30DMSO969590:1078
2-NitrobenzaldehydeAcetone30DMSO/Acetone (4:1)---High

Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Azomethine Ylide PrecursorAlkeneCatalyst SystemSolventTemp (°C)Yield (%)dree (%)
Glycine methyl ester imineDimethyl maleateCu(I)/Ph-BOXCH₂Cl₂2591>99:198
Alanine methyl ester imineN-PhenylmaleimideCu(I)/tBu-BOXTHF08595:596
Glycine ethyl ester imineAcrylonitrileCu(I)/TF-BiphamPhosToluene2578-94

Table 3: Iridium-Catalyzed Reductive [3+2] Cycloaddition

Amide/LactamAlkeneCatalystReductantYield (%)dr
N-Benzoyl-2-pyrrolidinoneMethyl acrylateIrCl(CO)(PPh₃)₂TMDS50>20:1
N-Acetylpiperidonet-Butyl acrylateIrCl(CO)(PPh₃)₂TMDS75>20:1
N-Benzoyl-δ-valerolactamMethyl crotonateIrCl(CO)(PPh₃)₂TMDS68>20:1

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of a pyrrolidine derivative, followed by purification and analysis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactants & Catalyst C Reaction Vessel A->C B Solvent B->C D Quenching C->D Reaction (Stirring, Temp Control) E Extraction D->E F Drying & Filtration E->F G Crude Product F->G Concentration H Pure Product G->H Column Chromatography I NMR, MS, etc. H->I Characterization J Chiral HPLC/GC H->J Chiral Analysis

General experimental workflow for asymmetric pyrrolidine synthesis.
Signaling Pathway

This diagram depicts a simplified signaling pathway that could be influenced by a pyrrolidine-containing drug, based on the pro-apoptotic effects of a pyrrolidine dithiocarbamate-Cu(2+) complex. This is a representative example and the specific pathway will vary depending on the drug's mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus drug Pyrrolidine-Cu(2+) Complex ros Increased Reactive Oxygen Species (ROS) drug->ros Induces mito Decreased Membrane Potential & GSH Depletion drug->mito jnk JNK Activation ros->jnk caspase Caspase 3 Activation jnk->caspase parp PARP Degradation caspase->parp apoptosis Apoptosis parp->apoptosis

A representative signaling pathway for a pyrrolidine complex.

Application Notes and Protocols: 1-Phenylpyrrolidin-3-amine Derivatives in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the design of enzyme inhibitors due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] This document focuses on the application of 1-phenylpyrrolidin-3-amine derivatives, specifically substituted cyanopyrrolidines, in the synthesis of potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-IV inhibitors have emerged as a major class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[3]

Application: Synthesis of Potent DPP-IV Inhibitors

Substituted cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with several drugs in this class having reached the market (e.g., Vildagliptin, Saxagliptin).[4] The cyanopyrrolidine moiety mimics the proline residue of natural DPP-IV substrates, while the substituent on the pyrrolidine nitrogen can be varied to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring has been shown to enhance the potency and metabolic stability of these inhibitors.[5]

This application note provides a detailed protocol for the synthesis of a representative and highly potent DPP-IV inhibitor, (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile, and the subsequent evaluation of its inhibitory activity against DPP-IV.

Experimental Protocols

Synthesis of (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile

This synthesis involves a multi-step process, beginning with the preparation of a key chloroacetylated pyrrolidine intermediate, followed by coupling with the desired amine.

Part 1: Synthesis of the Key Intermediate: (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

This intermediate is synthesized from (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid.

Step 1a: Amidation of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid

  • To a solution of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (1 equivalent) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1 equivalent) at 10-15°C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (10 equivalents) and continue stirring for another hour.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2S,4S)-4-fluoropyrrolidine-2-carboxamide.

Step 1b: Dehydration to (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile

  • Suspend the crude (2S,4S)-4-fluoropyrrolidine-2-carboxamide (1 equivalent) in tetrahydrofuran (THF).

  • Cool the suspension to 0-5°C and add trifluoroacetic anhydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully add ammonium bicarbonate (7.5 equivalents) portion-wise, maintaining the temperature between 5-10°C.

  • Stir for 45 minutes at room temperature.

  • Concentrate the mixture under vacuum and purify by column chromatography to yield (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.

Step 1c: Chloroacetylation of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile

  • Dissolve (2S,4S)-4-fluoropyrrolidine-2-carbonitrile (1 equivalent) in a suitable solvent such as DCM.

  • Cool the solution to 0°C and add triethylamine (1.1 equivalents).

  • Add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile.[6]

Part 2: Synthesis of the Amine Moiety: 3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

This intermediate can be prepared from commercially available starting materials through standard peptide coupling and reduction methods. A detailed procedure is beyond the scope of this note, but generally involves the coupling of a protected α,α-dimethyl-β-alanine with pyrrolidine followed by deprotection.

Part 3: Final Coupling to Yield the DPP-IV Inhibitor

  • To a solution of 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Add (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile.

Biological Evaluation: In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compound against DPP-IV is determined using a fluorometric assay.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[7]

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[7]

  • Reference inhibitor: Sitagliptin

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the synthesized inhibitor and the reference inhibitor (Sitagliptin) in DPP-IV Assay Buffer.

    • Dilute the Gly-Pro-AMC stock solution to the desired final concentration (e.g., 200 µM) in the assay buffer.[7]

    • Dilute the recombinant human DPP-IV enzyme in the assay buffer to the appropriate working concentration.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the serially diluted inhibitor or reference compound to the respective wells.

    • Add 25 µL of the diluted DPP-IV enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically at 37°C, with readings taken every 1-2 minutes for a duration of 30-60 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (enzyme activity without inhibitor).

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation

The inhibitory activities of a series of synthesized cyanopyrrolidine derivatives against DPP-IV and related proteases are summarized in the table below.

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
Inhibitor A 17225001980013241164
Inhibitor B <100>20000>20000>200>200
Inhibitor C <100>20000>20000>200>200
Sitagliptin 18----

Data is compiled from representative literature.[5][7]

Visualizations

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-IV Enzyme Incretins->DPP4 are substrates for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates to Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Lower_Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Lower_Blood_Glucose Inhibitor DPP-IV Inhibitor (e.g., Cyanopyrrolidine derivative) Inhibitor->DPP4 inhibits

Caption: DPP-IV Signaling Pathway and Mechanism of Inhibition.

Synthesis_Workflow Start Start: (2S,4S)-4-Fluoropyrrolidine- 2-carboxylic acid Amidation Step 1a: Amidation (DCC, NH4HCO3) Start->Amidation Dehydration Step 1b: Dehydration (TFAA) Amidation->Dehydration Chloroacetylation Step 1c: Chloroacetylation (Chloroacetyl chloride, TEA) Dehydration->Chloroacetylation Intermediate Key Intermediate: (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile Chloroacetylation->Intermediate Coupling Step 3: Final Coupling (DIPEA) Intermediate->Coupling Amine_Prep Prepare Amine Moiety Amine_Prep->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product Final Product: Potent DPP-IV Inhibitor Purification->Final_Product

Caption: Synthetic Workflow for a Potent DPP-IV Inhibitor.

Logical_Relationship Pyrrolidine_Scaffold Pyrrolidine Scaffold DPP4_Binding Binding to DPP-IV Active Site Pyrrolidine_Scaffold->DPP4_Binding Mimics Proline Cyanonitrile_Group 2-Cyanonitrile Group Cyanonitrile_Group->DPP4_Binding Covalent/Non-covalent Interaction Fluorine_Substituent 4-Fluoro Substituent Potency High Potency (Low IC50) Fluorine_Substituent->Potency Enhances PK_Properties Improved PK Properties Fluorine_Substituent->PK_Properties Enhances Amide_Linker Amide Linker Side_Chain Amine Side Chain Side_Chain->DPP4_Binding Occupies S1/S2 Pockets DPP4_Binding->Potency Selectivity Selectivity over DPP-8/9 DPP4_Binding->Selectivity

Caption: Structure-Activity Relationship of Cyanopyrrolidine DPP-IV Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylpyrrolidin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes to this compound include:

  • Reductive Amination: This is a widely used method involving the reaction of 1-phenylpyrrolidin-3-one with an amine source, such as ammonia or an ammonia equivalent, in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between an aryl halide (e.g., bromobenzene) and 3-aminopyrrolidine.[1][2][3] While effective, it often involves more expensive reagents and catalysts.

  • Nucleophilic Substitution: Reaction of a pyrrolidine derivative with a suitable leaving group at the 3-position with aniline.

Q2: I am experiencing low yields in the reductive amination of 1-phenylpyrrolidin-3-one. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate may be incomplete. This can be influenced by pH, temperature, and the presence of water.

  • Side Reactions: The ketone starting material can undergo self-condensation or other side reactions. The product amine can also react with the starting ketone.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Some reducing agents may not be effective or may lead to over-reduction or other undesired reactions.

  • Poor Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the yield.

  • Product Degradation: The product, this compound, might be unstable under the reaction or workup conditions.

Q3: How can I minimize the formation of side products during the synthesis?

A3: To minimize side products:

  • Control Stoichiometry: Use a slight excess of the amine source to drive the imine formation to completion.

  • Optimize pH: For reductive amination, maintaining an optimal pH (often weakly acidic) is crucial for imine formation without promoting side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete imine formation.- Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Use molecular sieves to remove water, which can inhibit imine formation.
Inactive reducing agent.- Use a fresh batch of the reducing agent.- Ensure the reducing agent is appropriate for the reaction conditions (e.g., pH stability).
Unreactive starting material.- Check the purity of the 1-phenylpyrrolidin-3-one.- Consider alternative synthetic routes if the starting material is inherently unreactive under the chosen conditions.
Formation of Multiple Products Over-alkylation of the amine.- Use a controlled amount of the ketone starting material.- Consider a stepwise approach where the primary amine is first formed and isolated before any further reaction.
Reduction of the ketone to an alcohol.- Choose a milder reducing agent that is selective for the imine over the ketone (e.g., sodium triacetoxyborohydride).
Side reactions of the starting materials or product.- Optimize reaction temperature and time.- Investigate the stability of the product under the reaction conditions.
Difficult Purification Product co-elutes with starting material or byproducts.- Optimize the chromatography conditions (e.g., solvent system, gradient).- Consider derivatization of the product or impurities to facilitate separation.- Recrystallization of the product or a salt form may be an effective purification method.
Product is an oil and difficult to handle.- Attempt to form a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Aryl Pyrrolidine Derivatives

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination 1-phenylpyrrolidin-3-one, Amine source, Reducing agent (e.g., NaBH(OAc)₃)Moderate to HighOne-pot procedure, readily available starting materials.Can be prone to side reactions, optimization of conditions may be required.
Enzymatic Reductive Amination N-Boc-3-pyrrolidone, Benzylamine, Imine Reductase84% (for (S)-N-Boc-3-(benzylamino)pyrrolidine)[4]High enantioselectivity, mild reaction conditions.[4]Requires specific enzymes, may not be suitable for large-scale synthesis.
Buchwald-Hartwig Amination 3-Aminopyrrolidine, Aryl halide, Palladium catalyst, Ligand, BaseGood to ExcellentBroad substrate scope, high functional group tolerance.[1][2][3]Expensive catalyst and ligands, requires inert atmosphere.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Phenylpyrrolidin-3-one

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-phenylpyrrolidin-3-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • To a solution of 1-phenylpyrrolidin-3-one (1.0 eq) in DCM or DCE, add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Enantioselective Synthesis of (S)-N-Boc-3-(benzylamino)pyrrolidine (as a related example)[4]

Materials:

  • N-Boc-3-pyrrolidone

  • Benzylamine

  • Phosphate buffer (pH 7.0)

  • NADP⁺

  • Glucose

  • Engineered imine reductase (IRED, e.g., I149D/W234I mutant)

  • Glucose dehydrogenase (GDH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of N-Boc-3-pyrrolidone (e.g., 100 mM), benzylamine (1.1 eq), NADP⁺ (e.g., 1 mM), and glucose in phosphate buffer.

  • Add the engineered imine reductase and glucose dehydrogenase to the reaction mixture.

  • Gently agitate the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Once the reaction is complete, quench by adding an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and purify the product by standard techniques such as column chromatography.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, NMR) start->analyze_mixture impure_sm Impure Starting Material check_sm->impure_sm inactive_reagent Inactive Reagent check_reagents->inactive_reagent suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions side_reactions Side Reactions Evident analyze_mixture->side_reactions no_reaction No Reaction analyze_mixture->no_reaction purify_sm Purify Starting Material impure_sm->purify_sm replace_reagent Use Fresh Reagents inactive_reagent->replace_reagent optimize_conditions Optimize T, Time, Solvent, pH suboptimal_conditions->optimize_conditions side_reactions->optimize_conditions modify_protocol Modify Protocol (e.g., change reducing agent, add catalyst) no_reaction->modify_protocol

Caption: Troubleshooting workflow for low yield.

reaction_pathway Reductive Amination Pathway for this compound Synthesis start 1-Phenylpyrrolidin-3-one + NH3 intermediate Imine Intermediate start->intermediate Condensation (-H2O) product This compound intermediate->product Reduction (e.g., NaBH(OAc)3)

Caption: Reductive amination synthesis pathway.

References

Technical Support Center: Purification of Crude 1-Phenylpyrrolidin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 1-Phenylpyrrolidin-3-amine using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound streaking or "tailing" on the silica gel column?

A1: Tailing is a common issue when purifying amines on standard silica gel.[1] It is primarily caused by the acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.

Q2: How can I prevent tailing and improve the peak shape of my compound?

A2: To mitigate tailing, you can neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[2] A common and effective strategy is to add a small amount of triethylamine (TEA), typically 0.5-2% by volume, to your eluent system.[1] Alternatively, a solution of ammonia in methanol can be used as the polar component of the mobile phase.

Q3: My compound won't move off the baseline, even with a polar solvent system like ethyl acetate/hexane. What should I do?

A3: If your compound remains at the origin (Rf = 0), the eluent is not polar enough to displace it from the silica gel. For polar amines like this compound, a more polar solvent system is often required. A typical starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] If the compound still doesn't move, gradually increase the percentage of methanol. Remember to also include a basic modifier like TEA in this more polar system.

Q4: I'm seeing poor separation between my product and impurities. How can I improve the resolution?

A4: Poor separation can result from several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on a TLC plate, with good separation from impurities.[2]

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.[3]

  • Check Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, where the solvent and sample flow through too quickly, leading to poor separation.[2]

  • Avoid Overloading: Do not use too much crude product for the amount of silica gel. A general guideline is a sample-to-silica gel mass ratio between 1:20 and 1:100.[2]

Q5: I suspect my compound is decomposing on the silica gel. What are my options?

A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can "deactivate" the silica by flushing the packed column with your eluent containing triethylamine before loading your sample.[4] If decomposition persists, consider switching to a more inert stationary phase, such as neutral or basic alumina, or using an amine-functionalized silica column.

Q6: How do I properly load a highly polar sample like this compound onto the column?

A6: For polar compounds, dissolving the crude material in the (often less polar) mobile phase can be difficult. A "dry loading" technique is recommended:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Add a small amount of fresh silica gel to this solution.

  • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a narrow, concentrated band, leading to better separation.

Data Presentation

The selection of an appropriate solvent system is critical for successful purification. The following table provides representative data for the Thin Layer Chromatography (TLC) analysis of this compound, illustrating the effect of solvent polarity and basic additives on the retention factor (Rf).

Solvent System (v/v/v)AdditiveCompound RfObservation
Hexane / Ethyl Acetate (50:50)None~0.0Compound remains at the baseline; significant tailing.
DCM / MeOH (95:5)None~0.1Compound moves slightly but shows significant streaking.
DCM / MeOH / TEA (95:5:1) 1% TEA ~0.3 Good spot shape, minimal tailing; suitable for column.
DCM / MeOH / TEA (90:10:1)1% TEA~0.5Spot moves higher, good for faster elution if separation allows.

Note: These are typical, illustrative values. Actual Rf values should be determined experimentally for each specific crude mixture.

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Protocol:

  • TLC Analysis and Solvent System Selection:

    • Develop a suitable eluent system using TLC. Test various ratios of DCM and MeOH.

    • Add 1% TEA to the chosen solvent system to prevent tailing. The optimal system should provide an Rf of ~0.3 for the desired product.[2]

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the least polar eluent you will use (e.g., pure DCM or a low-MeOH mixture).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Never let the column run dry. The solvent level should always be above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal volume of a polar solvent like methanol.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully layer this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase (containing 1% TEA).

    • Begin eluting the column by applying gentle air pressure, collecting the eluate in fractions (e.g., 10-20 mL per tube).[5]

    • If using a gradient, start with a lower polarity eluent (e.g., DCM/MeOH/TEA 98:2:1) and gradually increase the proportion of methanol as the column runs.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

The following diagrams illustrate the troubleshooting workflow and the general experimental process for the purification.

G start Start Purification tlc Run TLC with DCM/MeOH + 1% TEA start->tlc check_rf Is Rf ~0.3 and Separation Good? tlc->check_rf adjust_polarity Adjust DCM/MeOH Ratio check_rf->adjust_polarity No run_column Run Column & Collect Fractions check_rf->run_column Yes adjust_polarity->tlc monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions problem Identify Issue monitor_fractions->problem tailing Problem: Tailing/ Streaking problem->tailing Tailing no_separation Problem: Poor Separation problem->no_separation Poor Separation no_elution Problem: Compound Stuck at Baseline problem->no_elution No Elution combine_fractions Combine Pure Fractions problem->combine_fractions Separation OK add_tea Solution: Ensure 1% TEA in Mobile Phase tailing->add_tea add_tea->run_column optimize_gradient Solution: Use Shallow Gradient / Check Loading no_separation->optimize_gradient optimize_gradient->run_column increase_polarity Solution: Increase % of Methanol in Eluent no_elution->increase_polarity increase_polarity->run_column end Purified Product combine_fractions->end

Caption: Troubleshooting workflow for amine purification.

G start_end start_end process process decision decision A Select Solvent (TLC Analysis) B Prepare Slurry & Pack Column A->B C Dry Load Crude Sample onto Silica B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions with TLC D->E E->D Continue Collection F Combine Pure Fractions E->F Separation Complete G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized via two primary routes:

  • Reductive Amination of 1-Phenylpyrrolidin-3-one: This is a widely used method that involves the reaction of 1-phenylpyrrolidin-3-one with an amine source, typically ammonia or an ammonia equivalent, in the presence of a reducing agent.

  • N-Arylation of 3-Aminopyrrolidine: This route involves the reaction of a protected or unprotected 3-aminopyrrolidine with a phenylating agent, such as fluorobenzene or a palladium-catalyzed cross-coupling reaction with a phenyl halide.

Q2: What are the most common side reactions observed during the synthesis of this compound via reductive amination?

A2: The most prevalent side reaction is over-alkylation , leading to the formation of tertiary amine byproducts. This occurs when the newly formed this compound (a secondary amine) reacts further with the starting carbonyl compound. Another potential side reaction is the reduction of the starting ketone (1-phenylpyrrolidin-3-one) to the corresponding alcohol (1-phenylpyrrolidin-3-ol) if a non-selective reducing agent is used.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: To suppress the formation of the tertiary amine byproduct, you can employ the following strategies:

  • Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia or ammonium salt) to outcompete the product amine in the reaction with the starting ketone.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture helps to keep the concentration of the intermediate imine low, favoring its immediate reduction over further reaction with another ketone molecule.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material (1-phenylpyrrolidin-3-one).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Imine Formation The formation of the imine intermediate is crucial for the success of the reductive amination. Ensure the reaction pH is slightly acidic (around pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively. Adding a catalytic amount of a weak acid like acetic acid can be beneficial.
Sub-optimal Reducing Agent The choice of reducing agent is critical. A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the imine in the presence of the ketone. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. However, be cautious as excessive heat can promote side reactions.
Incomplete Reaction Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of the amine source.
Problem 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of unexpected signals corresponding to impurities.

  • The isolated product has a low melting point or appears as an oil instead of a solid.

Possible Impurities and Mitigation Strategies:

ImpurityMitigation Strategy
1-Phenylpyrrolidin-3-ol This impurity arises from the direct reduction of the starting ketone. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).
Tertiary Amine Byproduct As mentioned in the FAQs, use a large excess of the amine source and add the reducing agent slowly. Purification by column chromatography can also help in separating the desired secondary amine from the tertiary amine byproduct.
Unreacted Starting Material Ensure the reaction goes to completion by monitoring it closely. If starting material persists, consider extending the reaction time or adding a small additional portion of the reducing agent.

Experimental Protocols

Key Experiment: Reductive Amination of 1-Phenylpyrrolidin-3-one

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 1-Phenylpyrrolidin-3-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • To a solution of 1-phenylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add ammonium acetate (5-10 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_sm Check for Unreacted Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent optimize_imine Optimize Imine Formation: - Adjust pH (5-6) - Add weak acid catalyst sm_present->optimize_imine optimize_reduction Optimize Reduction: - Use selective reducing agent (NaBH(OAc)3) - Increase reaction time/temperature sm_present->optimize_reduction check_side_products Analyze for Side Products sm_absent->check_side_products purification_issue Investigate Purification Losses check_side_products->purification_issue

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Reductive Amination and Side Reactions

reductive_amination_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 1-Phenylpyrrolidin-3-one + NH3 B Imine Intermediate A->B + H+ D 1-Phenylpyrrolidin-3-ol A->D + [H-] (Non-selective) C This compound (Desired Product) B->C + [H-] (e.g., NaBH(OAc)3) E Tertiary Amine Byproduct C->E + 1-Phenylpyrrolidin-3-one + [H-]

Caption: Reaction pathway and potential side reactions.

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Buchwald-Hartwig amination reactions for the synthesis of aryl amines.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of aryl amines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Buchwald-Hartwig reaction is giving a low yield or no desired product. What are the common causes and how can I improve it?

  • Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is deactivating prematurely.

      • Solution: Consider using a pre-formed palladium catalyst (precatalyst) to ensure reliable generation of the active catalytic species.[1] Pd(OAc)₂ can be unreliable for this purpose.[1] Ensure all reagents and solvents are sufficiently deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific aryl amine and aryl halide used.

      • Solution: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos.[2] For challenging substrates, N-heterocyclic carbene (NHC) ligands might be effective.[3]

    • Incorrect Base Selection: The base is crucial for the deprotonation of the amine. Its strength and solubility can significantly impact the reaction rate.

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be tested.[4] The solubility of the base is also critical; ensure good mixing.

    • Poor Reagent Solubility: Insolubility of the reactants, especially the inorganic base, is a common reason for reaction failure.[4][5]

      • Solution: Choose a solvent that provides good solubility for all components at the reaction temperature. Common solvents include toluene, xylenes, dioxane, and THF.[5][6] In some cases, a mixture of solvents may be beneficial. Vigorous stirring is essential to overcome solubility issues with inorganic bases.[5]

    • Challenging Substrates: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[1]

      • Solution: For aryl chlorides, more electron-rich and bulky ligands are often required.[1] Higher reaction temperatures and longer reaction times may also be necessary.

Issue 2: Observation of Side Products

  • Question: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products can compete with the desired amination, reducing the yield and complicating purification.

    • Hydrodehalogenation: This is the replacement of the halide on the aryl ring with a hydrogen atom.

      • Cause: This can occur via a competing pathway involving a palladium-hydride species.

      • Solution: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions to minimize sources of protons. The choice of base and ligand can also influence this side reaction.

    • Homocoupling (Biaryl Formation): Formation of a biaryl product from the coupling of two aryl halide molecules.

      • Cause: This can be more prevalent with electron-rich aryl halides.

      • Solution: Optimizing the catalyst-to-ligand ratio and the reaction temperature can help suppress this side reaction.

    • Reaction with Competing Nucleophiles: If the substrate contains other nucleophilic functional groups (e.g., phenols, thiols), they may also react.[1]

      • Solution: Protect other nucleophilic groups on your substrate before performing the amination.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: Which palladium source should I use?

    • A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species.[5][7] For more reliable and reproducible results, especially for challenging couplings, using air- and moisture-stable precatalysts like G3 or G4 palladacycles is highly recommended.[8]

  • Q2: How do I select the right ligand for my specific aryl amine?

    • A2: The choice of ligand is critical and often requires screening.[9] Generally, bulky and electron-rich monophosphine ligands are effective. For primary aliphatic amines and anilines, ligands like XPhos or SPhos are often good starting points. For secondary amines, RuPhos can be a good choice.[9] For particularly hindered amines or challenging couplings, ligands from the BrettPhos family may be beneficial.

Base and Solvent Selection

  • Q3: What is the best base for my reaction?

    • A3: The choice of base depends on the functional group tolerance of your substrates.

      • For robust substrates: Strong bases like NaOtBu or LHMDS often give the fastest reaction rates.[9]

      • For base-sensitive substrates: Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are preferred to avoid decomposition of functional groups like esters or nitro groups.[9]

  • Q4: Which solvent should I use?

    • A4: Toluene and dioxane are the most common solvents for Buchwald-Hartwig amination.[6] However, other ethereal solvents like THF or CPME, and aromatic solvents like xylenes can also be effective.[5] The choice of solvent can influence the reaction rate and selectivity. For instance, m-xylene has been shown to be a good solvent for improving selectivity in some cases.[10][11] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[5]

Reaction Conditions

  • Q5: What is the optimal reaction temperature?

    • A5: Typical reaction temperatures range from 80-110 °C.[5][12] For highly reactive substrates, the temperature can sometimes be lowered. For less reactive substrates, such as aryl chlorides, higher temperatures are often necessary.

Data Presentation

Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon ApplicationsAdvantagesDisadvantages
NaOtBu~19General purpose, highly activeHigh reaction rates, widely applicableIncompatible with base-sensitive functional groups (e.g., esters, ketones)[9]
LHMDS~26For substrates with protic functional groupsHigh basicity, good for low-temperature reactionsCan be sterically hindering
K₃PO₄~12.3Substrates with base-sensitive groupsMild, good for sensitive substratesSlower reaction rates compared to strong bases
Cs₂CO₃~10.3Substrates with base-sensitive groupsMild, often provides good yieldsSlower reaction rates, can be expensive

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)CharacteristicsConsiderations
Toluene111Good balance of solubility and high boiling point. Commonly used.[6]Standard choice for many applications.
Dioxane101Frequently used, good solvent for many substrates.[6]Considered a high-impact solvent; greener alternatives are encouraged.[13]
m-Xylene139Higher boiling point than toluene, can be beneficial for less reactive substrates.Can improve selectivity in some cases.[10]
THF66Lower boiling point, useful for reactions at moderate temperatures.May not be suitable for high-temperature reactions.
2-MeTHF80A greener alternative to THF and dioxane.Good performance in many cases.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination:

Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol% for monoligated precatalysts).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the aryl amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) oad L-Pd(II)(Ar)(X) pd0->oad Oxidative Addition amc [L-Pd(II)(Ar)(Amine)]+X- oad->amc Ligand Exchange amd L-Pd(II)(Ar)(Amido) amc->amd Deprotonation HXBase [H-Base]+X- amc->HXBase amd->pd0 Reductive Elimination Product Ar-NR₂ amd->Product ArX Ar-X ArX->oad Amine R₂NH Amine->amc Base Base Base->amc

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand No solution_catalyst Use a precatalyst. Ensure anaerobic conditions. check_catalyst->solution_catalyst Yes check_base Is the Base Correct? check_ligand->check_base No solution_ligand Screen a panel of bulky, electron-rich ligands. check_ligand->solution_ligand Yes check_solvent Are Reagents Soluble? check_base->check_solvent No solution_base Screen strong (NaOtBu) and weaker (K₃PO₄, Cs₂CO₃) bases. check_base->solution_base Yes check_conditions Are Reaction Conditions Suitable? check_solvent->check_conditions No solution_solvent Try different solvents (Toluene, Dioxane, THF). Ensure vigorous stirring. check_solvent->solution_solvent Yes solution_conditions Increase temperature for unreactive substrates (e.g., Ar-Cl). Increase reaction time. check_conditions->solution_conditions Yes

Caption: A workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

References

Technical Support Center: Synthesis of 1-Phenylpyrrolidin-3-amine - Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of 1-Phenylpyrrolidin-3-amine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Slow Deprotection 1. Insufficient acid strength or concentration.[1] 2. Short reaction time. 3. Steric hindrance from the phenyl group.1. Increase Acid Concentration/Equivalents: For TFA, a 1:1 mixture with DCM is often effective.[2] For HCl in dioxane, ensure a sufficient excess (5-10 equivalents) is used. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. Reactions can take from 30 minutes to several hours.[2] 3. Elevate Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be attempted, but monitor for side product formation.
Formation of Side Products 1. tert-Butylation of the Phenyl Ring: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich phenyl ring.[3] 2. Degradation of Other Functional Groups: If other acid-sensitive groups are present in the molecule, they may be cleaved or modified.1. Use Scavengers: Add scavengers like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[3] A common cocktail is TFA/TIS/H₂O.[3] 2. Use Milder Conditions: Consider alternative deprotection methods that are less acidic, such as using oxalyl chloride in methanol or a solid-supported acid catalyst like Amberlyst 15.[2][4]
Difficult Work-up and Isolation 1. Product is Water-Soluble as the Ammonium Salt: The resulting amine salt may have high water solubility, leading to poor recovery during aqueous extraction. 2. Emulsion Formation during Extraction: The presence of both a polar amine and a nonpolar phenyl group can lead to emulsions. 3. Product is an Oil or Sticky Solid: The final product may not crystallize easily.1. Evaporate and Triturate: After removing the acid and solvent in vacuo, triturate the residue with a non-polar solvent like diethyl ether to precipitate the amine salt.[5] 2. Use a Solid-Supported Base: After the reaction, use a basic resin like Amberlyst A-21 to neutralize the acid and scavenge the salt, allowing for isolation by filtration and evaporation.[6] 3. Careful pH Adjustment and Extraction: During aqueous work-up, carefully adjust the pH to >10 with a base like NaOH to ensure the amine is in its free base form for efficient extraction into an organic solvent. Use brine to break up emulsions.
Product is Unstable or Discolors 1. Air Oxidation: Aromatic amines can be susceptible to oxidation, leading to discoloration.1. Work under Inert Atmosphere: Perform the reaction and work-up under a nitrogen or argon atmosphere. 2. Store Properly: Store the final product under an inert atmosphere and in the dark to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the Boc group from tert-butyl (1-phenylpyrrolidin-3-yl)carbamate?

A1: The most common and effective methods involve the use of strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used and robust method.[2] Another common approach is using a solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.

Q2: My starting material has other acid-sensitive functional groups. What are some milder alternatives to TFA and HCl?

A2: For substrates with acid-labile groups, several milder deprotection methods can be employed. These include:

  • Oxalyl chloride in methanol: This provides a mild and selective deprotection with good to high yields.[2][4]

  • Solid-supported acids: Catalysts like Amberlyst 15 in methanol at reflux can effect deprotection and are easily removed by filtration, simplifying the work-up.[2]

  • Thermolysis: Heating the Boc-protected amine in a high-boiling solvent like trifluoroethanol (TFE) can induce thermal cleavage of the Boc group without the need for an acid catalyst.[2]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] On a TLC plate, the disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. Staining with ninhydrin can be used to visualize the primary amine product.

Q4: After removing the acid and solvent, my product is a salt. How do I obtain the free amine?

A4: To obtain the free amine from its salt, a basic work-up is necessary. This typically involves dissolving the residue in an organic solvent and washing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) until the aqueous layer is basic.[2] The organic layer containing the free amine is then dried and concentrated.

Q5: What is the mechanism of acid-catalyzed Boc deprotection?

A5: The deprotection proceeds through a few key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a tert-butyl cation: The protonated carbamate becomes unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding ammonium salt.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for various Boc deprotection methods on substrates analogous to tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

Deprotection MethodReagent(s)SolventTemperature (°C)TimeYield (%)Notes
Acidic Cleavage TFA (5-10 eq)DCM0 to RT0.5 - 2 h>95A robust and widely used method.[1]
Acidic Cleavage 4M HClDioxaneRT1 - 4 h>95Another common and effective method.[1]
Milder Acidic Oxalyl Chloride (3 eq)MethanolRT1 - 4 hup to 90A good alternative for acid-sensitive substrates.[4]
Solid-Supported Acid Amberlyst 15MethanolReflux1 - 2 hGoodSimplifies work-up through filtration.[2]
Thermal Deprotection NoneTFE1501 - 2 hModerate to GoodA catalyst-free option for acid-sensitive compounds.[2]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Add a 4M solution of HCl in dioxane (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH >10, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers and concentrate in vacuo.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_product Final Product Boc-Protected Amine Boc-Protected Amine Reaction Add Deprotection Reagent (e.g., TFA or HCl) Boc-Protected Amine->Reaction Quench Neutralization (e.g., NaHCO3 wash) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Deprotected Amine Deprotected Amine Drying->Deprotected Amine

Caption: General experimental workflow for Boc deprotection.

Decision_Tree Start Is the substrate acid-sensitive? Standard_Acid Use standard acidic conditions (TFA or HCl) Start->Standard_Acid No Mild_Conditions Consider milder conditions Start->Mild_Conditions Yes Oxalyl_Chloride Oxalyl Chloride in MeOH Mild_Conditions->Oxalyl_Chloride Option 1 Amberlyst Amberlyst 15 Mild_Conditions->Amberlyst Option 2 Thermal Thermal Deprotection Mild_Conditions->Thermal Option 3

Caption: Decision logic for selecting a Boc deprotection method.

References

Challenges in the scale-up of 1-Phenylpyrrolidin-3-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-Phenylpyrrolidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and scalable approach involves a multi-step synthesis beginning with the Michael addition of aniline to a suitable C4-synthon, followed by cyclization to form a pyrrolidinone intermediate. This intermediate is then subjected to reduction to yield the final product. A key step is the reductive amination of a ketone precursor.

Q2: What are the primary safety concerns when producing this compound at scale?

The primary safety concerns include:

  • Handling of reagents: Aniline is toxic and readily absorbed through the skin. Catalysts such as palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air.

  • Reaction exotherms: The reductive amination step is often exothermic and requires careful temperature control to prevent thermal runaway.[1]

  • Hydrogenation: If catalytic hydrogenation is used, the handling of hydrogen gas under pressure presents flammability and explosion risks.

  • Solvent handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and ventilation to mitigate fire hazards.

Q3: What are typical impurities encountered in the synthesis of this compound?

Common impurities can include unreacted starting materials, over-reduced byproducts, and intermediates from incomplete reactions. Specifically, one might find residual 1-phenylpyrrolidin-3-one or byproducts from side reactions such as dimerization or polymerization, especially under harsh reaction conditions.

Q4: How can the final product be purified effectively on a large scale?

Due to the basic nature of the amine, a common purification strategy involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to transfer the amine into the aqueous phase as its salt. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent. Final purification is often achieved through distillation or crystallization of a suitable salt, such as the hydrochloride salt.

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Amination Step

Symptoms:

  • The reaction stalls before the complete consumption of the starting ketone.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation • Ensure the catalyst is fresh and has been stored under appropriate inert conditions. • Catalyst poisoning by impurities in the starting materials or solvent can occur. Consider pre-treating starting materials to remove potential poisons. • The amine product itself can sometimes inhibit the catalyst.[2] Optimize catalyst loading and reaction time.
Inefficient Imine Formation • The equilibrium between the ketone/amine and the imine/water may not favor the imine. If feasible, remove water as it forms, for example, by using a Dean-Stark apparatus. • Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic).
Sub-optimal Reaction Conditions • Verify the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation. • Ensure efficient stirring to maintain a homogeneous suspension of the catalyst.
Poor Quality of Reducing Agent • If using a chemical reducing agent like sodium borohydride, ensure it is of high purity and has not degraded due to improper storage.
Problem 2: Difficulty in Isolating the Pure Product

Symptoms:

  • The product is contaminated with starting materials or byproducts.

  • Formation of an inseparable oil during workup.

  • Low recovery after purification.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure completion before initiating workup.
Emulsion Formation During Extraction • Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. • Consider a solvent swap to a less emulsion-prone system.
Product Loss During Acid-Base Extraction • Ensure the pH for the acidic and basic washes is in the optimal range. Use a pH meter for accurate measurements. • Perform multiple extractions with smaller volumes of solvent for better recovery.
Crystallization Issues • If crystallizing a salt of the product, screen various solvents and anti-solvents to find optimal conditions. • Seeding with a small crystal of the pure product can induce crystallization.

Data Presentation

Table 1: Effect of Catalyst Loading on Reductive Amination Yield

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
1247568
2.5189285
512>9993
1012>9992

Table 2: Solvent Effects on Reaction Rate and Purity

SolventReaction Time (h)Conversion (%)Purity by HPLC (%)
Methanol16>9995
Ethanol209896
Isopropanol249594
Tetrahydrofuran18>9997

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylpyrrolidin-3-one

  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge aniline (1.0 eq) and a suitable solvent such as toluene.

  • Addition of Reagents: Slowly add diethyl 2-formylsuccinate (1.1 eq) to the reactor while maintaining the temperature below 25°C.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenylpyrrolidin-3-one, which can be purified by vacuum distillation.

Protocol 2: Reductive Amination to this compound

  • Reaction Setup: In a high-pressure reactor, dissolve 1-phenylpyrrolidin-3-one (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran.

  • Addition of Amine Source and Catalyst: Add an ammonia source, such as a solution of ammonia in methanol, and a palladium on carbon catalyst (e.g., 5 mol% Pd/C, 50% wet).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring. Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (GC or HPLC).

  • Workup: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved as described in the FAQs.

Visualizations

Synthesis_Pathway Aniline Aniline Intermediate N-Phenyl-pyrrolidin-3-one Aniline->Intermediate Michael Addition & Cyclization C4_Synthon C4 Synthon (e.g., Diethyl 2-formylsuccinate) C4_Synthon->Intermediate Final_Product This compound Intermediate->Final_Product Reductive Amination Ammonia Ammonia Source Ammonia->Final_Product H2_PdC H2, Pd/C H2_PdC->Final_Product

Caption: A typical synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Imine Verify Imine Formation Conditions Imine_OK Imine Formation Optimal? Check_Imine->Imine_OK Check_Conditions Optimize Reaction Conditions (Temp, Pressure, Stirring) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Catalyst_OK->Check_Imine Yes Replace_Catalyst Replace Catalyst or Increase Loading Catalyst_OK->Replace_Catalyst No Imine_OK->Check_Conditions Yes Adjust_pH Adjust pH, Remove Water Imine_OK->Adjust_pH No Modify_Params Modify Temperature/ Pressure/Stirring Conditions_OK->Modify_Params No Success Yield Improved Conditions_OK->Success Yes Replace_Catalyst->Check_Catalyst Adjust_pH->Check_Imine Modify_Params->Check_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Purification_Logic Crude_Product Crude Product in Organic Solvent Acid_Wash Wash with Aqueous Acid (e.g., HCl) Crude_Product->Acid_Wash Phase_Separation1 Separate Layers Acid_Wash->Phase_Separation1 Aqueous_Phase Aqueous Phase (Product as Salt) Phase_Separation1->Aqueous_Phase Organic_Phase_Waste Organic Phase (Neutral Impurities) Phase_Separation1->Organic_Phase_Waste Basify Add Base (e.g., NaOH) Aqueous_Phase->Basify Back_Extraction Extract with Organic Solvent Basify->Back_Extraction Phase_Separation2 Separate Layers Back_Extraction->Phase_Separation2 Organic_Phase_Product Organic Phase (Pure Amine) Phase_Separation2->Organic_Phase_Product Aqueous_Phase_Waste Aqueous Phase (Salts) Phase_Separation2->Aqueous_Phase_Waste Final_Purification Dry, Concentrate & Distill/Crystallize Organic_Phase_Product->Final_Purification

Caption: Logical flow for purification via acid-base extraction.

References

Stabilizing 1-Phenylpyrrolidin-3-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is recommended to store the compound in a cool, dry, and well-ventilated area, protected from light.[3][4] For extended periods, storage at low temperatures (-20°C or -70°C) is advisable, as studies on other aromatic amines have shown significantly reduced degradation at these temperatures compared to room temperature.[5][6]

Q2: My this compound sample has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?

Q3: How can I verify the purity of my stored this compound?

A3: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the percentage of the main component and detecting non-volatile impurities.[8] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also excellent for assessing purity and identifying volatile degradation products.[9][10] For structural confirmation and detection of certain impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, degradation of aromatic amines generally proceeds via oxidation.[11] Potential degradation products could arise from oxidation of the amino group, the pyrrolidine ring, or the phenyl group. Analogous compounds suggest that oxidation can lead to the formation of N-oxides, hydroxylated species, or even cleavage products like smaller amines and aldehydes.[11][12] It is also possible for polymerization to occur, resulting in higher molecular weight impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in reaction yields, impurity profiles, or biological assay results when using different batches or an older stock of this compound.

  • Possible Cause: This is a strong indicator of compound degradation. The presence of unknown impurities, even in small amounts, can interfere with chemical reactions or biological assays.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze the purity of the this compound stock using a stability-indicating method like HPLC or GC. Compare the chromatogram to that of a fresh, high-purity standard if available.

    • Repurify if Necessary: If significant degradation is detected, consider repurifying the material (e.g., via column chromatography or distillation under reduced pressure). Note that this may not be feasible for all degradation products.

    • Use a Fresh Sample: The most reliable solution is to use a new, unopened vial of the compound.

    • Review Storage Practices: Ensure that your storage and handling procedures align with the best practices outlined in the FAQs to prevent future degradation.

Issue 2: Sample Shows New Peaks in HPLC/GC Analysis
  • Symptom: Upon routine quality control analysis, your stored sample of this compound displays additional peaks that were not present initially.

  • Possible Cause: The appearance of new peaks confirms that the sample has started to degrade.

  • Troubleshooting Workflow:

G start New peaks observed in HPLC/GC analysis quantify Quantify the impurity peaks. Are they > acceptable limit? start->quantify identify Attempt to identify impurities (e.g., via LC-MS or GC-MS). quantify->identify Yes proceed Proceed with caution. Document impurity profile. quantify->proceed No assess Assess potential impact of impurities on application. identify->assess discard Discard stock and use a fresh, validated sample. assess->discard review Review and improve storage & handling procedures. discard->review proceed->review

Caption: Troubleshooting workflow for impurity detection.

Data Summary

ConditionRecommendationRationale
Temperature Short-term (1-2 weeks): 2-8°C Long-term (>2 weeks): -20°C or -70°CLow temperatures slow down the rate of chemical degradation. Aromatic amines show significantly better stability when frozen.[6]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation, which is a primary degradation pathway for amines.[7]
Light Protect from light (use amber vials)Light can catalyze oxidative reactions and other degradation pathways.
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric moisture and oxygen. Amines are hygroscopic.[3]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a general method for establishing the long-term stability of a batch of this compound under defined storage conditions, based on pharmaceutical industry guidelines.[13][14]

1. Materials and Equipment:

  • High-purity this compound (reference standard and test sample).

  • Amber glass vials with Teflon-lined caps.

  • Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).

  • Freezers (-20°C and -70°C).

  • HPLC system with a UV detector and a suitable C18 column.

  • GC-MS system.

  • Karl Fischer titrator for moisture analysis.

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) start Receive & Characterize Initial Sample (T=0) aliquot Aliquot sample into amber vials under inert atmosphere start->aliquot c1 Long-Term 25°C / 60% RH aliquot->c1 Place in Stability Chambers c2 Accelerated 40°C / 75% RH aliquot->c2 Place in Stability Chambers c3 Freezer -20°C aliquot->c3 Place in Stability Chambers pull Pull samples at pre-defined intervals (3, 6, 12, 24 months) c1->pull c2->pull c3->pull tests Perform Tests: - Appearance (Color, Clarity) - Purity (HPLC Assay) - Degradation Products (HPLC/GC-MS) - Moisture Content (Karl Fischer) pull->tests data Evaluate trends and determine shelf-life tests->data Compile Data

Caption: Experimental workflow for a long-term stability study.

3. Procedure:

  • Time Point T=0 (Initial Analysis):

    • Perform a full characterization of the starting material. This includes:

      • Appearance: Record the color and physical form.

      • Purity Assay (HPLC): Determine the initial purity. This value will be the 100% reference.

      • Impurity Profile (HPLC/GC-MS): Record all impurity peaks greater than 0.05%.

      • Moisture Content: Determine the initial water content.

  • Sample Preparation and Storage:

    • Aliquot sufficient quantities of the amine into multiple amber vials for each time point and storage condition.

    • Blanket the headspace of each vial with nitrogen or argon before sealing tightly.[15][16]

    • Place the vials into the designated stability chambers/freezers.

  • Time Point Pulls:

    • At each scheduled time point (e.g., 3, 6, 12, 18, 24, 36 months for long-term; 1, 3, 6 months for accelerated), remove one vial from each storage condition.[17][18]

    • Allow the sample to equilibrate to room temperature before opening.

  • Analysis:

    • Perform the same set of tests as in the T=0 analysis on each pulled sample.

  • Data Evaluation:

    • Compare the results at each time point to the T=0 data.

    • Monitor for changes in appearance, decreases in purity, and increases in the area of existing or new impurity peaks.

    • Establish a trend for any degradation. The shelf-life is determined by the time it takes for the sample to no longer meet the pre-defined acceptance criteria (e.g., purity > 99.0%).

References

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of 3-substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: I am observing a low diastereomeric ratio (dr) in my pyrrolidine synthesis. What are the primary factors I should investigate?

Poor diastereoselectivity in the synthesis of 3-substituted pyrrolidines, particularly in [3+2] cycloaddition reactions, is often influenced by several key factors. The primary aspects to control are the catalyst system, solvent, reaction temperature, and the steric properties of the substituents on your reactants. Diastereoselectivity is governed by the facial selectivity of the approach of the two reactants, and steric hindrance created by substituents on both the azomethine ylide and the dipolarophile favors one approach over the other.[1]

Q2: How does the choice of catalyst impact diastereoselectivity, and can you provide some examples?

The catalyst is critical in controlling the stereochemical outcome of the reaction. Lewis acids and transition metals can coordinate to the reactants, amplifying electronic differences and creating a more organized transition state that favors the formation of one diastereomer.[1]

For instance, in three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters, Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly effective Lewis acid catalyst, often leading to diastereoselectivities greater than 10:1 in favor of the cis-2,5-disubstituted pyrrolidine.[2][3] In other systems, such as 1,3-dipolar cycloadditions with chiral N-tert-butanesulfinylazadienes, silver carbonate (Ag₂CO₃) has been used to achieve high diastereoselectivity.[4] For intramolecular aminooxygenation of alkenes, copper(II) promoters have demonstrated excellent control, yielding 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1.[5][6]

Q3: What is the influence of solvents and temperature on the diastereomeric ratio?

Solvent polarity and reaction temperature can significantly affect diastereoselectivity. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.[1] A systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile) is recommended to find the optimal conditions for your specific reaction.

Lowering the reaction temperature often enhances diastereoselectivity by reducing the available thermal energy, which makes the small energy difference between the diastereomeric transition states more significant. However, this can also lead to slower reaction rates. It is a trade-off that needs to be optimized for each specific case.

Q4: My reaction is producing a significant amount of side products. What are some common side reactions and how can they be minimized?

In multicomponent reactions, the formation of byproducts can compete with the desired pyrrolidine synthesis. For example, in a TiCl₄-catalyzed reaction of an N-tosyl imino ester and a dihydrofuran, the formation of a tetrahydrofuran derivative can be a significant side reaction.[7] The choice of Lewis acid and the presence of additives can be crucial in directing the reaction towards the desired pyrrolidine product. In the aforementioned case, using a higher equivalence of TiCl₄ favored the formation of the pyrrolidine.[7]

Another common issue is the formation of regioisomers. The regioselectivity of 1,3-dipolar cycloadditions is determined by the electronic properties of the dipole and dipolarophile. Using a catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thus magnifying the electronic differences between the termini.[1]

Troubleshooting Guides

Problem: Poor Diastereoselectivity (e.g., dr close to 1:1)

This is a common issue indicating that the transition states leading to the different diastereomers are of similar energy. The following workflow can help in optimizing the reaction conditions.

G cluster_0 Troubleshooting Poor Diastereoselectivity start Low Diastereomeric Ratio Observed catalyst 1. Modify Catalyst System - Screen different Lewis acids (e.g., Yb(OTf)₃, TiCl₄, Ag₂CO₃) - Change chiral ligand start->catalyst solvent 2. Optimize Solvent - Screen a range of polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN) catalyst->solvent temperature 3. Adjust Temperature - Lower the reaction temperature (e.g., rt to 0°C to -78°C) solvent->temperature substituents 4. Evaluate Steric Effects - Increase steric bulk on reactants to favor a specific facial approach temperature->substituents check Diastereoselectivity Improved? substituents->check check->catalyst No, iterate end Optimized Protocol check->end Yes fail Consider Alternative Synthetic Route check->fail No improvement after iteration

Caption: A stepwise workflow for troubleshooting poor diastereoselectivity.

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

The following tables summarize the impact of different catalysts and reaction conditions on the diastereoselectivity of 3-substituted pyrrolidine synthesis, based on literature data.

Table 1: Effect of Lewis Acid Catalyst in a Three-Component Reaction [2]

EntryLewis Acid (10 mol%)Yield (%)Diastereomeric Ratio (cis:trans)
1Yb(OTf)₃85>10:1
2Y(OTf)₃788:1
3Dy(OTf)₃757:1
4Sm(OTf)₃726:1
5Zn(OTf)₂604:1
Reaction conditions: Benzaldehyde, benzylamine, and dimethyl 1,1-cyclopropanedicarboxylate in CH₂Cl₂ at room temperature.

Table 2: Influence of Solvent on a [3+2] Cycloaddition [4]

EntrySolventConversion (%)Diastereomeric Ratio
1Toluene>9590:10
2THF>9585:15
3Acetonitrile>9582:18
4Dichloromethane8088:12
Reaction conditions: Chiral N-tert-butanesulfinylazadiene, azomethine ylide precursor, Ag₂CO₃ catalyst at room temperature.

Experimental Protocols

General Protocol for Yb(OTf)₃-Catalyzed Three-Component Synthesis of Pyrrolidines[2][3]

This protocol describes a general procedure for the synthesis of cis-2,5-disubstituted pyrrolidines.

  • To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) is added the primary amine or aniline (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to allow for in-situ imine formation.

  • The 1,1-cyclopropanediester (1.0 mmol) is then added, followed by Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Reaction Mechanism Visualization

The diastereoselectivity in many of these syntheses is controlled during the key bond-forming step. The following diagram illustrates a simplified transition state model for a [3+2] cycloaddition, highlighting how steric hindrance can favor the formation of one diastereomer.

G cluster_0 Favored Transition State (less steric hindrance) cluster_1 Disfavored Transition State (more steric hindrance) ylide_fav Azomethine Ylide (R¹ group pointing away) ts_fav Transition State A ylide_fav->ts_fav dipolarophile_fav Dipolarophile (R² group pointing away) dipolarophile_fav->ts_fav product_major Major Diastereomer ts_fav->product_major ylide_dis Azomethine Ylide (R¹ group pointing inward) ts_dis Transition State B ylide_dis->ts_dis dipolarophile_dis Dipolarophile (R² group pointing inward) dipolarophile_dis->ts_dis product_minor Minor Diastereomer ts_dis->product_minor steric_clash Steric Clash

Caption: Control of diastereoselectivity via sterically favored transition states.

References

Technical Support Center: Overcoming Poor Solubility of 1-Phenylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Phenylpyrrolidin-3-amine derivatives during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor water solubility?

A1: The poor aqueous solubility of this class of compounds typically stems from a combination of factors. The presence of the phenyl group increases the molecule's lipophilicity (hydrophobicity). Furthermore, the pyrrolidine ring and its substituents can contribute to a stable crystal lattice structure, which requires significant energy to break down for dissolution. The amine group itself is basic, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the aqueous medium.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

A2: Kinetic and thermodynamic solubility are two distinct measurements crucial for drug discovery.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of your compound to an aqueous buffer.[1][2][3][4] It measures the concentration at which the compound precipitates from a supersaturated solution and is often used for high-throughput screening in early discovery.[1][3]

  • Thermodynamic Solubility (or equilibrium solubility) is the true solubility of a compound, measured when the solid compound is in equilibrium with its dissolved state in a specific solvent.[2][5] This is a more time-consuming measurement, often involving shaking the solid compound in buffer for an extended period (e.g., 24-72 hours) to reach equilibrium.[2][6]

For initial screening, a kinetic solubility assay is a fast and effective first step. If a compound shows promise, its thermodynamic solubility should be determined for a more accurate assessment.

Q3: What is the Biopharmaceutical Classification System (BCS) and why is it relevant?

A3: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7] Compounds with low solubility and high permeability are classified as BCS Class II.[7][8] Many orally administered drugs fall into this category, where the rate-limiting step for absorption is drug dissolution.[7] Understanding where your derivatives fall in this system is crucial, as BCS Class II and IV (low solubility, low permeability) compounds often require solubility enhancement strategies to achieve adequate bioavailability.[9][10]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during formulation and experimentation.

Issue 1: Compound precipitates immediately in physiological buffer (e.g., PBS pH 7.4).

Q: My this compound derivative is soluble in DMSO but crashes out when I add it to my aqueous assay buffer at pH 7.4. What is the first and simplest thing to try?

A: The most direct approach is pH modification . Your compound has a basic amine group which is likely uncharged and less soluble at neutral or basic pH. By lowering the pH, you can protonate the amine, forming a more soluble salt.

Troubleshooting Steps:

  • Determine the pKa of your compound (experimentally or via in silico prediction).

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7.4).

  • Measure the solubility of your compound in each buffer. You should observe a significant increase in solubility as the pH drops below the pKa of the amine. This is a common strategy for weakly basic drugs.[11][12][13]

Table 1: Example of pH-Dependent Solubility for a Hypothetical Derivative

pH of BufferSolubility (µg/mL)Observation
7.4< 1Heavy precipitation
6.515Slight precipitation
5.5150Clear solution
4.5> 500Clear solution

This pH-modification approach can create a suitable microenvironment to improve drug dissolution.[12][13][14][15]

Issue 2: pH modification is not a viable option for my experiment, or it did not provide sufficient solubility.

Q: My experiment must be conducted at a neutral pH, or lowering the pH did not sufficiently improve solubility. What are my next options?

A: When pH adjustment is not feasible, several formulation strategies can be employed. The choice depends on the required concentration and the experimental context.

Option A: Co-solvents

  • What is it? A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar or poorly soluble molecules by reducing the polarity of the solvent system.[16][17][18][19]

  • When to use it: Excellent for in vitro assays where a small percentage of an organic solvent is tolerable.

  • Common Examples: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerol are frequently used.[19][20]

  • Caution: Co-solvents can sometimes impact biological assays, and upon significant dilution with an aqueous medium, the compound may precipitate.[19] Always run a vehicle control in your experiments.

Option B: Complexation with Cyclodextrins

  • What is it? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[21] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has much higher aqueous solubility.[21][22][23][24]

  • When to use it: Useful for both in vitro and in vivo formulations. It is a well-established method for improving the solubility and bioavailability of hydrophobic drugs.[21][24][25][26]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives.[26]

  • How to proceed: The complex can be formed by various methods, including kneading, co-precipitation, freeze-drying, or spray drying.[8]

Option C: Advanced Formulation Techniques If higher concentrations are needed, especially for in vivo studies, more advanced techniques like solid dispersions or nanosuspensions are powerful options.

Q: When should I consider using solid dispersions or nanosuspensions?

A: These techniques are generally used when simpler methods are insufficient and are particularly promising for improving the oral absorption of BCS Class II drugs.[7]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[27][28] The drug can be dispersed in its amorphous form, which is more soluble than the crystalline form.[20]

    • How it works: By molecularly dispersing the drug within a soluble carrier like PVP or PEG, you reduce particle size to a minimum and improve wettability, leading to faster dissolution.[7][28]

    • Preparation Methods: Common methods include the melting (fusion) method and the solvent evaporation method.[7][22][27][29]

  • Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm) and stabilizing the nanoparticles in a liquid medium with surfactants or polymers.[19][30]

    • How it works: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.[31] Nanosuspensions can enhance saturation solubility and bioavailability.[9][30][32][33]

    • Preparation Methods: Top-down methods like media milling and high-pressure homogenization are common, as are bottom-up methods like precipitation.[10][19][31]

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with your derivatives.

G cluster_0 Solubility Troubleshooting Workflow A Start: Poorly Soluble This compound Derivative B Perform Kinetic Solubility Assay A->B C Is solubility sufficient for initial assays? B->C D Proceed with Experiment C->D Yes E Attempt pH Modification (Lower pH for Basic Amine) C->E No F Is pH modification successful and compatible with experiment? E->F F->D Yes G Advanced Formulation Strategies F->G No H Co-solvents or Cyclodextrins G->H I Solid Dispersions or Nanosuspensions G->I J Is solubility sufficient for in vitro studies? H->J K Is solubility sufficient for in vivo studies? I->K J->D Yes J->I No K->D Yes L L K->L Re-evaluate or Consider Chemical Modification

Caption: A decision-making workflow for addressing poor solubility.
Section 3: Key Experimental Protocols

Here are detailed protocols for fundamental solubility assays.

Protocol 1: Kinetic Solubility Assay (High-Throughput Method)

This protocol is adapted for a 96-well plate format to quickly assess the solubility of multiple compounds.[1][6][34]

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., at 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microtiter plates (UV-transparent for analysis).

  • Plate shaker.

  • UV/Vis plate reader or Nephelometer.[6][34]

Procedure:

  • Prepare Compound Plate: In a 96-well plate, add your DMSO stock solutions. For a standard curve, perform serial dilutions in DMSO.

  • Add Buffer: Rapidly add the aqueous buffer to the DMSO stock solutions. A common ratio is 2 µL of DMSO stock into 98 µL of buffer to achieve a final DMSO concentration of 2%.

  • Incubate: Immediately seal the plate and place it on a plate shaker at room temperature for a set period, typically 1.5 to 2 hours.[6][34]

  • Measure:

    • Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[6][34]

    • Direct UV Assay: After incubation, measure the UV absorbance at the compound's λ_max. To determine the soluble concentration, the plate is often filtered or centrifuged to remove precipitate before reading the supernatant.[6][34]

  • Analyze: Compare the readings from your test wells to a calibration curve of the same compound prepared in a solvent system where it is fully soluble (e.g., 50:50 Acetonitrile:Water) to quantify the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[5][6][35]

Materials:

  • Solid (crystalline) form of the test compound.

  • Aqueous buffer of choice (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[35]

  • Glass vials with screw caps.

  • Orbital shaker or vial rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS).[6][35]

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (enough that some solid will visibly remain at the end of the experiment).

  • Add Buffer: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker. Allow the mixture to shake for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][6]

  • Separate Solid from Solution: After incubation, allow the vials to stand so that undissolved solid can settle. Carefully take an aliquot of the supernatant.

  • Clarify Supernatant: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and/or filter it through a 0.22 µm filter to remove any remaining solid particles. Note: Be cautious of compound binding to the filter material.

  • Quantify: Dilute the clarified supernatant into a suitable solvent and analyze the concentration using a pre-validated HPLC-UV or LC-MS method with a standard curve.[35] The resulting concentration is the thermodynamic solubility.

Section 4: Advanced Formulation Workflows & Data Presentation
Workflow for Solid Dispersion Preparation (Solvent Evaporation)

Solid dispersions are a powerful technique for enhancing the solubility of BCS Class II drugs.[7]

G cluster_1 Solid Dispersion Preparation (Solvent Evaporation) A 1. Dissolve Drug and Hydrophilic Carrier (e.g., PVP, HPMC) in a Common Organic Solvent B 2. Evaporate the Solvent (e.g., using a rotary evaporator) A->B C 3. A solid film or mass is formed B->C D 4. Further dry under vacuum to remove residual solvent C->D E 5. Pulverize, crush, and sieve the solid mass to obtain a fine powder D->E F Result: Solid dispersion with drug molecularly dispersed in the carrier matrix E->F G cluster_2 Representative RTK Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds dimer Receptor Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., GRB2) dimer->adaptor Recruits ras Ras adaptor->ras Activates raf Raf ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates tf Transcription Factors erk->tf Activates nucleus Gene Expression (Proliferation, Survival) tf->nucleus

References

Technical Support Center: Optimizing Catalyst Loading for C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-N coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experiments for efficient and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during C-N coupling reactions, with a focus on problems related to catalyst loading.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium precursor may not be efficiently reduced to the active Pd(0) species.[1][2]- Use a pre-catalyst that readily forms the active LPd(0) species.[1][3]- If using a Pd(II) source, consider adding a reducing agent or performing a pre-activation step.[1][3]
Low Catalyst Loading: The amount of catalyst may be insufficient for challenging substrates or to overcome catalyst deactivation pathways.[4][5]- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).[4][6] Be aware that higher loadings can sometimes lead to more side reactions.[7][8]
Catalyst Deactivation: The catalyst may be deactivated by product inhibition, coordination with starting materials (like amines or heterocycles), or decomposition at high temperatures.[4][9][10]- Lower the reaction temperature.[4]- Select a more thermally stable pre-catalyst.[4]- Choose a ligand that is resistant to deactivation and promotes efficient coupling.[10]
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides. Sterically hindered substrates can also pose a challenge.[1][11]- For less reactive aryl chlorides, a higher catalyst loading may be necessary.[5]- Employ bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[2][12]
Inappropriate Ligand or Base: The chosen ligand may not be optimal for the specific substrate combination. The base might not be strong enough or could be causing substrate degradation.[4][13]- Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands.[4][12]- Screen different bases. Strong bases like NaOtBu are often effective, but weaker bases like K₃PO₄ or Cs₂CO₃ may be needed for sensitive substrates.[12]
Formation of Side Products (e.g., Homocoupling, Debromination) High Catalyst Loading: In some cases, higher catalyst concentrations can promote side reactions.[7][8]- If side products are observed upon increasing catalyst loading, try to optimize other parameters first (ligand, base, temperature).- Reduce the catalyst loading once optimal conditions are found for large-scale reactions.[14]
Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids (in Suzuki-type couplings sometimes used in conjunction with C-N couplings) and can contribute to catalyst deactivation.[2]- Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[2][4]
Reaction is Sluggish or Stalls Insufficient Catalyst Activity: The catalyst system may not be active enough under the current conditions.- Increase the reaction temperature.[3][4]- Switch to a more electron-rich and sterically hindered ligand to enhance the rates of oxidative addition and reductive elimination.[4]
Poor Solubility: Reagents, including the catalyst or base, may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[1][5]- Choose a solvent that provides good solubility for all reaction components.[4]- Ensure vigorous stirring, especially for heterogeneous mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a C-N coupling reaction?

A1: For initial screening and optimization, a catalyst loading of 1-2 mol% of palladium is a common starting point.[4][5] For very reactive substrates, loadings can sometimes be much lower, while challenging couplings may require higher loadings.

Q2: How does increasing the catalyst loading affect the reaction?

A2: Increasing the catalyst loading can lead to a higher reaction rate and improved yields, especially for difficult substrates or when catalyst deactivation is an issue.[4] However, excessively high loadings can sometimes increase the formation of byproducts and complicates product purification due to higher residual metal content.[7][8]

Q3: When should I consider decreasing the catalyst loading?

A3: Catalyst loading can often be decreased when scaling up a reaction that has been optimized on a smaller scale.[3] If the reaction proceeds to completion efficiently with a lower catalyst loading, it is more economical and environmentally friendly, and simplifies purification.

Q4: Can the ligand-to-metal ratio affect my reaction?

A4: Yes, the ligand-to-palladium ratio can significantly influence catalytic performance. For some ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. When using phosphine ligands, adding a slight excess of the ligand relative to palladium can sometimes help prevent catalyst deactivation, as amines themselves can act as ligands.[3][5]

Q5: What are the signs of catalyst deactivation?

A5: Catalyst deactivation can manifest as a stalled or incomplete reaction, where the reaction starts but does not proceed to full conversion. It can also be indicated by the formation of palladium black, which is a sign of catalyst decomposition.[15] Common causes include high temperatures, product inhibition, or interaction with substrates or impurities.[4][9]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Buchwald-Hartwig Amination Reaction

This protocol provides a general guideline for a small-scale reaction to screen for optimal catalyst loading.

1. Reaction Setup:

  • To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol, 1.0 equiv).

  • In separate vials, add varying amounts of the palladium precursor (e.g., Pd₂(dba)₃) to achieve the desired mol% of Pd (e.g., 0.5 mol%, 1 mol%, 2 mol%).

  • To each vial, add the appropriate amount of phosphine ligand (typically a 1:1 or 2:1 ligand to palladium ratio).

2. Inert Atmosphere:

  • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vials three times.[4]

3. Addition of Reagents:

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.4 mmol) to each vial.[4]

  • Add the amine (1.2 mmol) to each vial. If the amine is a solid, it can be added with the other solids in step 1.[4]

  • Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.[4]

4. Reaction and Monitoring:

  • Place the vials in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[4]

  • Monitor the progress of each reaction at regular time intervals (e.g., 1h, 4h, 12h) using TLC, GC, or LC-MS.

5. Workup and Analysis:

  • Once the reactions are complete, or after a set time, cool the mixtures to room temperature.

  • Dilute each reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Analyze the crude product from each reaction to determine the yield and purity, allowing for a comparison of the different catalyst loadings.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Use Pre-catalyst Increase Loading Screen Ligands check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure and Inert? check_conditions->check_reagents Yes optimize_conditions Increase Temperature Screen Solvents Screen Bases check_conditions->optimize_conditions No purify_reagents Use Anhydrous/Degassed Solvents Purify Starting Materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

A logical workflow for troubleshooting low-yielding C-N coupling reactions.

Catalyst_Optimization_Cycle start Define Substrates (Aryl Halide + Amine) initial_screen Initial Screen: - Catalyst Loading (1-2 mol%) - Standard Ligand & Base - Moderate Temperature start->initial_screen analyze Analyze Results (Yield, Purity, Side Products) initial_screen->analyze low_yield Low Yield or Incomplete Reaction analyze->low_yield Unsatisfactory high_yield High Yield analyze->high_yield Satisfactory optimize_loading Vary Catalyst Loading (0.5% - 5%) low_yield->optimize_loading optimize_components Screen Ligands & Bases low_yield->optimize_components optimize_conditions Adjust Temperature & Solvent low_yield->optimize_conditions finalize Final Optimized Protocol high_yield->finalize optimize_loading->analyze optimize_components->analyze optimize_conditions->analyze

An iterative cycle for optimizing catalyst loading and reaction conditions.

References

Preventing racemization during synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral pyrrolidine synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of drug development and synthesis, the stereochemistry of a chiral pyrrolidine is often crucial for its biological activity and pharmacological profile. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or even toxicity. Therefore, maintaining the stereochemical integrity throughout the synthetic sequence is paramount.

Q2: What are the common causes of racemization during the synthesis of chiral pyrrolidines?

A2: Racemization can be triggered by several factors that facilitate the formation of a planar, achiral intermediate at the stereocenter. Key causes include:

  • Harsh Reaction Conditions: Elevated temperatures and extreme pH (strongly acidic or basic conditions) can provide sufficient energy to overcome the activation barrier for epimerization.

  • Formation of Achiral Intermediates: Reactions proceeding through planar intermediates like enolates or carbocations are prone to racemization. For instance, deprotonation at a chiral center alpha to a carbonyl group can form a planar enolate, which can be protonated from either face, leading to a racemic mixture.

  • Choice of Reagents: Certain reagents, particularly strong, non-hindered bases, can promote racemization by abstracting a proton at the chiral center. Some coupling reagents used in peptide synthesis have also been shown to increase racemization risk.

  • Solvent Effects: The choice of solvent can influence the rate of racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization. In contrast, non-polar, aprotic solvents are often preferred to maintain stereochemical integrity.

Q3: How can I detect and quantify racemization in my product?

A3: The most common and reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1] These techniques utilize a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee. Other methods include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and polarimetry.[1]

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess During Proline-Catalyzed Reactions

Proline and its derivatives are powerful organocatalysts for the asymmetric synthesis of pyrrolidines, often through Michael additions or aldol reactions. However, side reactions or suboptimal conditions can lead to a decrease in the enantioselectivity of the final product.

Troubleshooting Steps:

  • Catalyst Loading and Purity: Ensure the catalyst is of high purity and used at the optimal loading (typically 5-30 mol%). Impurities or lower catalyst concentration can lead to a competing non-catalyzed, non-stereoselective background reaction.

  • Temperature Control: Many organocatalytic reactions are highly sensitive to temperature. Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered transition state of the desired pathway.

  • Solvent Selection: The polarity and protic nature of the solvent can significantly impact the stereochemical outcome. A solvent screen is often necessary to identify the optimal medium for a specific reaction.

  • Additives: In some cases, the use of additives like weak acids or bases can enhance the enantioselectivity by influencing the catalyst's conformation or the reaction mechanism.

Problem 2: Racemization During 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with high stereocontrol. However, racemization can occur if the reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Metal Salt and Ligand Choice: In metal-catalyzed versions of this reaction, the choice of the metal salt (e.g., Ag(I), Cu(I)) and the chiral ligand is critical for achieving high enantioselectivity.[2][3] Experiment with different ligand scaffolds to find the best match for your substrate.

  • Base: The base used to generate the azomethine ylide can influence the stereochemical outcome. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Temperature: As with many asymmetric reactions, lower temperatures generally lead to higher enantioselectivity.

  • Substrate Control: The electronic and steric properties of both the azomethine ylide precursor and the dipolarophile can affect the facial selectivity of the cycloaddition.

Problem 3: Epimerization When Using Chiral Auxiliaries

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. While effective, the removal of the auxiliary can sometimes lead to racemization of the product.

Troubleshooting Steps:

  • Auxiliary Cleavage Conditions: The conditions used to remove the chiral auxiliary are a common source of racemization. Harsh acidic or basic hydrolysis, or high-temperature reductions, can epimerize an adjacent stereocenter. Opt for the mildest possible cleavage conditions. For example, if using an oxazolidinone auxiliary, consider reductive cleavage with LiBH₄ instead of harsh hydrolysis.

  • Protecting Group Strategy: The choice of protecting groups on the pyrrolidine nitrogen or other functionalities can influence the stability of the chiral centers. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred as they can reduce the acidity of the α-proton, thus minimizing the risk of racemization.

  • Purification Method: Be mindful of the pH during workup and purification. Exposure to even mildly acidic or basic conditions on a chromatography column for extended periods can sometimes cause racemization of sensitive compounds.

Data Presentation: Enantioselectivity in Chiral Pyrrolidine Synthesis

The following tables summarize quantitative data on the enantiomeric excess (ee) achieved in various methods for synthesizing chiral pyrrolidines, highlighting the impact of different reaction parameters.

Table 1: Organocatalytic Asymmetric Michael Addition to Nitroolefins [1]

CatalystCatalyst Loading (mol%)SolventAdditiveTimeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester20Brine-24h9797:394
L-proline20DMSO-12h---
Prolineamide derivative20H₂O/EAp-nitrobenzoic acid10-14 days4187:1353

Table 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines [4]

LigandSolventTemperature (°C)Yield (%)ee (%)
Bis-2-naphthyl phosphoramidite L12Toluene259598
Standard phosphoramiditeToluene259085
Bis-2-naphthyl phosphoramidite L12THF258896
Bis-2-naphthyl phosphoramidite L12Toluene092>99

Table 3: Dynamic Kinetic Resolution in the Synthesis of Polysubstituted Pyrrolidines [5]

CatalystSolventTemperatureYield (%)ee (%)
Cinchona alkaloid-derived carbamateDCMrt75>99
Cinchona alkaloid-derived carbamateToluenert6898
Cinchona alkaloid-derived carbamateDCM0 °C72>99
Amine/squaramideDCMrt-nearly racemic

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Michael Addition[1]
  • To a solution of the nitroolefin (0.5 mmol) in the chosen solvent (2.0 mL) is added the aldehyde or ketone (1.5 mmol).

  • The organocatalyst (e.g., a proline derivative, 20 mol%) is then added.

  • If required, an additive (e.g., a weak acid) is also added at this stage.

  • The reaction mixture is stirred at the specified temperature for the indicated time, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Ag-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[2]
  • To a mixture of the N-tert-butanesulfinyl imine (0.1 mmol), Ag₂CO₃ (10 mol %), and the chiral ligand (e.g., a phosphoramidite, 11 mol %) in a dry reaction tube under an inert atmosphere is added the solvent (e.g., toluene, 0.4 M).

  • The α-imino ester (0.2 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified duration.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the pyrrolidine product.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC.

Protocol 3: Asymmetric Alkylation using a SAMP Chiral Auxiliary[6]
  • Hydrazone Formation: The starting ketone (1.0 equiv) is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv) in an appropriate solvent (e.g., diethyl ether) under reflux to form the corresponding SAMP hydrazone.

  • Deprotonation: The purified hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.5 equiv) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to generate the azaenolate.

  • Alkylation: The electrophile (e.g., an alkyl iodide, 2.0 equiv) is added to the azaenolate solution at -100 °C, and the reaction is allowed to slowly warm to room temperature overnight.

  • Hydrolysis and Auxiliary Removal: The reaction is quenched with water, and the product is extracted. The alkylated hydrazone is then cleaved to the corresponding chiral ketone by ozonolysis or treatment with an acid (e.g., aqueous HCl). The chiral auxiliary can be recovered and recycled.

  • The enantiomeric excess of the alkylated ketone is determined by chiral GC or HPLC analysis.

Visualizations

Racemization_Pathway ChiralPyrrolidine Chiral Pyrrolidine (Single Enantiomer) PlanarIntermediate Planar Achiral Intermediate (e.g., Enolate, Carbocation) ChiralPyrrolidine->PlanarIntermediate Deprotonation / Ionization (Base, Acid, Heat) RacemicMixture Racemic Mixture (50:50 Enantiomers) PlanarIntermediate->RacemicMixture Non-stereoselective Protonation / Attack

Caption: General pathway for racemization via a planar achiral intermediate.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed in Product check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_reagents Are the reagents (base, catalyst) a known cause of racemization? check_temp->check_reagents No lower_temp->check_reagents change_reagents Switch to a milder base, a different catalyst, or add a racemization suppressant. check_reagents->change_reagents Yes check_solvent Is the solvent appropriate? check_reagents->check_solvent No change_reagents->check_solvent solvent_screen Perform a solvent screen (e.g., test non-polar, aprotic solvents). check_solvent->solvent_screen No check_deprotection Is racemization occurring during deprotection/workup? check_solvent->check_deprotection Yes solvent_screen->check_deprotection mild_deprotection Use milder deprotection conditions and ensure neutral pH during workup. check_deprotection->mild_deprotection Yes end Improved Enantiomeric Excess check_deprotection->end No mild_deprotection->end

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

References

Technical Support Center: Byproduct Identification in 1-Phenylpyrrolidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylpyrrolidin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound possesses two primary reactive sites for acylation and alkylation reactions:

  • Primary Amine (-NH2) at the C3 position: This is the most nucleophilic and sterically accessible site, making it the primary point of reaction under most conditions.

  • Tertiary Amine (-N(Ph)-) at the N1 position: While less nucleophilic than the primary amine due to the electron-withdrawing effect of the phenyl group and steric hindrance, this site can still participate in certain reactions, particularly under more forcing conditions or with highly reactive electrophiles.

Q2: What are the expected byproducts in the acylation of this compound with an acyl chloride or anhydride?

A2: The most common byproduct in the acylation of this compound is the di-acylated product . This occurs when both the primary amine at the C3 position and the secondary amine of the initially formed amide are acylated. While the amide nitrogen is less nucleophilic than the starting primary amine, di-acylation can occur, especially if an excess of the acylating agent is used or if the reaction is run for an extended period at elevated temperatures.[1]

Q3: I am observing a byproduct with a higher molecular weight than my desired mono-alkylated product in an alkylation reaction. What could it be?

A3: A common issue in the alkylation of primary amines is over-alkylation , leading to the formation of secondary and tertiary amines, and potentially even quaternary ammonium salts.[2] In the case of this compound, the initially formed secondary amine at the C3 position is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Q4: Can the tertiary amine at the N1 position react?

A4: Yes, under certain conditions. While the N1 tertiary amine is less reactive, it can undergo reactions such as alkylation to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide. This is a known reaction pathway for tertiary amines.

Q5: How can I minimize the formation of these byproducts?

A5: To minimize byproduct formation, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of the acylating or alkylating agent. A 1:1 molar ratio is a good starting point.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many acylations, this can be 0 °C or even room temperature.

  • Slow Addition: Add the electrophile (acyl chloride, alkyl halide) slowly to the solution of this compound. This helps to maintain a low concentration of the electrophile and favors the mono-substituted product.

  • Choice of Base (for acylation): Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid generated during the reaction.[3] Using an excess of the starting amine as the base can lead to a more complex product mixture.

Troubleshooting Guides

Issue 1: Unexpected Peak in HPLC/LC-MS after Acylation

Symptoms:

  • An additional peak with a higher molecular weight than the expected mono-acylated product is observed.

  • The mass difference corresponds to the mass of the acyl group.

Possible Cause:

  • Formation of the di-acylated byproduct where both the primary amine and the resulting amide nitrogen have been acylated.

Troubleshooting Workflow:

G start Unexpected high MW peak in acylation reaction check_mw Confirm MW corresponds to di-acylated product via MS start->check_mw confirm_structure Isolate byproduct (e.g., prep-HPLC) and confirm structure via NMR check_mw->confirm_structure optimize_stoichiometry Reduce stoichiometry of acylating agent (e.g., 1.05 eq) confirm_structure->optimize_stoichiometry If confirmed lower_temp Lower reaction temperature (e.g., to 0 °C) optimize_stoichiometry->lower_temp slow_addition Add acylating agent dropwise to the amine solution lower_temp->slow_addition monitor_reaction Monitor reaction progress by TLC/LC-MS to avoid prolonged reaction times slow_addition->monitor_reaction end Minimized di-acylation byproduct monitor_reaction->end

Caption: Troubleshooting workflow for di-acylation.

Issue 2: Multiple Products in an Alkylation Reaction

Symptoms:

  • LC-MS analysis shows multiple peaks with molecular weights corresponding to mono-, di-, and possibly tri-alkylation of the C3-amine.

Possible Cause:

  • Over-alkylation of the primary amine due to the higher nucleophilicity of the product amines.[2]

Troubleshooting Workflow:

G start Multiple alkylated products observed use_excess_amine Use a large excess of This compound start->use_excess_amine protecting_group Consider a protecting group strategy for the primary amine start->protecting_group reductive_amination Alternative strategy: Use reductive amination for controlled mono-alkylation start->reductive_amination purification Purify desired product using column chromatography use_excess_amine->purification protecting_group->purification reductive_amination->purification end Isolated mono-alkylated product purification->end

Caption: Strategies to control alkylation.

Experimental Protocols

Protocol 1: General Procedure for Mono-Acylation of this compound
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.05 eq) dropwise to the stirred solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Byproduct Identification by HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Analysis:

    • Identify the peak for the desired product based on its expected mass-to-charge ratio (m/z).

    • Analyze the m/z of any additional peaks to hypothesize the structures of byproducts (e.g., di-acylated, over-alkylated).

    • Fragmentation patterns from MS/MS analysis can further aid in structure elucidation.

Data Presentation

Table 1: Hypothetical Product Distribution in the Acylation of this compound with Acetyl Chloride under Different Conditions.

EntryEquivalents of Acetyl ChlorideTemperature (°C)Reaction Time (h)Mono-acylated Product Yield (%)Di-acylated Byproduct (%)
11.12548510
21.52546035
31.102925
41.15047025

Table 2: Expected Mass-to-Charge Ratios (m/z) for Potential Products and Byproducts in ESI-MS (+ve mode).

CompoundStructureMolecular Formula[M+H]⁺
This compoundC₁₀H₁₄N₂C₁₀H₁₅N₂163.13
Mono-acetylated ProductC₁₂H₁₆N₂OC₁₂H₁₇N₂O205.14
Di-acetylated ByproductC₁₄H₁₈N₂O₂C₁₄H₁₉N₂O₂247.15
Mono-methylated ProductC₁₁H₁₆N₂C₁₁H₁₇N₂177.15
Di-methylated ByproductC₁₂H₁₈N₂C₁₂H₁₉N₂191.16

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between reaction conditions and product distribution in the acylation of this compound.

G cluster_conditions Reaction Conditions cluster_products Product Distribution High Acyl Chloride\nConcentration High Acyl Chloride Concentration Increased Di-acylation Increased Di-acylation High Acyl Chloride\nConcentration->Increased Di-acylation High Temperature High Temperature High Temperature->Increased Di-acylation Controlled Stoichiometry Controlled Stoichiometry Favored Mono-acylation Favored Mono-acylation Controlled Stoichiometry->Favored Mono-acylation Low Temperature Low Temperature Low Temperature->Favored Mono-acylation

Caption: Influence of reaction conditions on acylation selectivity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Phenylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-phenylpyrrolidin-3-amine and its derivatives, offering insights into the influence of substituents on chemical shifts.

¹H and ¹³C NMR Data of this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These values are compiled from typical ranges observed for similar chemical environments and serve as a baseline for comparison with substituted derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrrolidine-H2, 53.20 - 3.60 (m)47.0 - 51.0
Pyrrolidine-H33.50 - 3.80 (m)50.0 - 54.0
Pyrrolidine-H41.80 - 2.30 (m)30.0 - 35.0
Phenyl-Hortho6.60 - 6.80 (d)112.0 - 116.0
Phenyl-Hmeta7.10 - 7.30 (t)129.0 - 130.0
Phenyl-Hpara6.80 - 7.00 (t)116.0 - 120.0
Phenyl-Cipso-147.0 - 151.0
Amine-HNH₂1.50 - 2.50 (br s)-

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The solvent is typically CDCl₃ or DMSO-d₆.

Comparative NMR Data for this compound Derivatives

The introduction of substituents on the phenyl ring of this compound induces predictable changes in the ¹H and ¹³C NMR spectra. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values) of the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values).

Table 2: Representative ¹H Chemical Shifts for Substituted this compound Derivatives

Substituent (at para-position) Phenyl-H (ortho) Phenyl-H (meta)
-OCH₃ (EDG)6.70 - 6.906.80 - 7.00
-CH₃ (EDG)6.80 - 7.007.00 - 7.20
-H (Reference)6.60 - 6.807.10 - 7.30
-Cl (EWG)6.60 - 6.807.20 - 7.40
-NO₂ (EWG)6.70 - 6.908.00 - 8.20

Table 3: Representative ¹³C Chemical Shifts for Substituted this compound Derivatives

Substituent (at para-position) Phenyl-C (ipso) Phenyl-C (ortho) Phenyl-C (meta) Phenyl-C (para)
-OCH₃ (EDG)141.0 - 145.0114.0 - 118.0118.0 - 122.0152.0 - 156.0
-CH₃ (EDG)145.0 - 149.0113.0 - 117.0129.0 - 131.0128.0 - 132.0
-H (Reference)147.0 - 151.0112.0 - 116.0129.0 - 130.0116.0 - 120.0
-Cl (EWG)146.0 - 150.0114.0 - 118.0128.0 - 130.0125.0 - 129.0
-NO₂ (EWG)152.0 - 156.0111.0 - 115.0125.0 - 129.0139.0 - 143.0

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis and comparison.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

  • Sample Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

¹H NMR Spectroscopy:

  • Pulse Sequence : A standard single-pulse experiment is generally sufficient.

  • Spectral Width : Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Acquisition Time : An acquisition time of 2-4 seconds is usually adequate.

  • Number of Scans : The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Spectral Width : The spectral width should cover the full range of carbon chemical shifts (typically 0-220 ppm).

  • Acquisition Time : An acquisition time of 1-2 seconds is common.

  • Number of Scans : A larger number of scans (e.g., 1024 or more) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound derivatives, from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Synthesized Compound purify Purification (>95%) start->purify dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS purify->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) [Optional, for complex structures] acquire_1h->acquire_2d process Process Spectra: - Fourier Transform - Phasing - Baseline Correction acquire_1h->process acquire_13c->acquire_2d acquire_13c->process acquire_2d->process integrate Integrate 1H Signals process->integrate peak_pick Peak Picking (1H & 13C) process->peak_pick assign Assign Signals to Protons & Carbons integrate->assign peak_pick->assign compare Compare with Reference & Derivatives assign->compare elucidate Elucidate Final Structure compare->elucidate end end elucidate->end End: Confirmed Structure

Caption: Workflow for NMR analysis of this compound derivatives.

References

A Comparative Guide to LC-MS and HRMS for Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental data and the safety of potential therapeutics. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose. This guide provides a detailed comparison of standard Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for the purity assessment of synthesized compounds, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid in method selection and implementation.

Principle of Purity Assessment by LC-MS

The fundamental principle of purity assessment by LC-MS involves the separation of a synthesized compound from its impurities by liquid chromatography, followed by their detection and characterization by mass spectrometry. The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The peak area percentage is often used as an initial estimation of purity. Mass spectrometry provides the mass-to-charge ratio (m/z) of the eluting compounds, confirming the identity of the target molecule and enabling the characterization of impurities.

High-Resolution Mass Spectrometry (HRMS): A Leap in Precision

While standard LC-MS, often employing single quadrupole or triple quadrupole mass analyzers, provides nominal mass measurements, High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm).[1][2] This high mass accuracy allows for the determination of the elemental composition of a molecule, providing a much higher degree of confidence in the identification of both the target compound and unknown impurities.[3] HRMS is particularly advantageous for distinguishing between compounds with very similar nominal masses that would be indistinguishable by a lower-resolution instrument.[1][4]

Quantitative Performance Comparison

The choice between a standard LC-MS and an HRMS system for purity assessment often depends on the specific requirements of the analysis, including the need for structural elucidation of unknown impurities and the required level of sensitivity and selectivity. The following table summarizes key performance metrics based on published studies and application notes.

Performance MetricStandard LC-MS (e.g., Triple Quadrupole)LC-HRMS (e.g., Orbitrap, QTOF)Source(s)
Mass Accuracy Nominal Mass (± 0.1 to 0.5 Da)< 5 ppm (typically < 0.005 Da)[1][2]
Resolution Unit Resolution> 20,000 FWHM (often > 50,000)[1][5]
Selectivity Good, relies on chromatographic separation and MRMExcellent, can resolve isobaric interferences[5][6]
Limit of Detection (LOD) Can be lower for targeted analysis (MRM mode)Generally comparable, can be slightly higher[5][7]
Limit of Quantitation (LOQ) Typically in the low ng/mL to pg/mL rangeTypically in the low ng/mL range[7][8]
**Linearity (R²) **> 0.99> 0.99[6][7]
Precision (%RSD) < 15%< 10-15%[7][8]
Accuracy (% Recovery) 85-115%85-115%[6][7]
Unknown Identification Limited, relies on fragmentation patternsStrong, elemental composition determination[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are representative protocols for both standard LC-MS and LC-HRMS analysis of a synthesized small molecule or peptide.

Standard LC-MS Purity Assessment Protocol (Example)

This protocol is suitable for routine purity checks where the primary goal is to determine the percentage of the main compound and detect known impurities.

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a final concentration of approximately 1 mg/mL.[9]

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter if particulate matter is present.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 10-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Single or Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Mode: Full scan mode to detect all ions within a specified m/z range (e.g., m/z 100-1000).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity based on the peak area percentage of the main compound relative to the total peak area.

    • Confirm the identity of the main peak by its m/z value.

LC-HRMS Purity Assessment and Impurity Identification Protocol

This protocol is designed for comprehensive purity analysis, including the identification and characterization of unknown impurities.

  • Sample Preparation:

    • Follow the same procedure as for standard LC-MS, preparing a sample concentration of approximately 0.2 µg/µL (200 µg/mL).[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A high-performance C18 column suitable for high-resolution separations (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: An optimized, shallow gradient to ensure maximum separation of impurities (e.g., a 1% per minute increase in mobile phase B).[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 30-65 °C, optimized for peak shape and resolution.[3][7]

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions (QTOF or Orbitrap):

    • Ionization Mode: ESI, positive or negative mode.

    • Acquisition Mode: Full scan with a high resolution (>50,000 FWHM).[5] Optionally, use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation (MS/MS) data for structural elucidation.

    • Mass Range: A wide range to cover the expected compound and potential impurities (e.g., m/z 100-1500).

    • Capillary Voltage: 2.5-3.5 kV.[3]

    • Cone Voltage: 40-60 V.[3]

    • Source Temperature: 80-120 °C.[3]

    • Desolvation Temperature: 300-500 °C.[3]

    • Mass Accuracy: Ensure the instrument is calibrated to achieve < 5 ppm mass accuracy.

  • Data Analysis:

    • Extract ion chromatograms (XICs) for the target compound and any detected impurities.

    • Determine the accurate mass of all components and calculate their elemental compositions.

    • Use MS/MS fragmentation data to confirm the structure of the main compound and elucidate the structures of impurities.[7]

    • Quantify impurities relative to the main compound based on their peak areas in the XICs.

Visualizing the Workflows and Decision-Making

The following diagrams, generated using Graphviz, illustrate the experimental workflows for LC-MS and LC-HRMS purity assessment and a logical flow for selecting the appropriate technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve Compound (1 mg/mL) dilute Dilute Sample (1-10 µg/mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS Detection (Quadrupole) lc_separation->ms_detection integrate Integrate Peaks (TIC) ms_detection->integrate calculate Calculate % Purity integrate->calculate confirm_mass Confirm Nominal Mass integrate->confirm_mass

Standard LC-MS Purity Assessment Workflow.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis dissolve Dissolve Compound (~200 µg/mL) filter Filter (0.22 µm) dissolve->filter lc_separation High-Resolution LC (e.g., UHPLC) filter->lc_separation hrms_detection HRMS Detection (TOF, Orbitrap) lc_separation->hrms_detection msms MS/MS Fragmentation (DDA/DIA) hrms_detection->msms accurate_mass Determine Accurate Mass & Elemental Composition msms->accurate_mass elucidate Elucidate Impurity Structures (from MS/MS) accurate_mass->elucidate quantify Quantify Impurities (from XIC) accurate_mass->quantify

LC-HRMS Purity Assessment and Impurity ID Workflow.

Decision_Tree start Purity Assessment Required q1 Need to identify unknown impurities? start->q1 q2 Are isobaric impurities a concern? q1->q2 No hrms Use LC-HRMS q1->hrms Yes lcms Use Standard LC-MS q2->lcms No q2->hrms Yes

Decision guide for selecting LC-MS vs. LC-HRMS.

Conclusion

Both standard LC-MS and LC-HRMS are powerful techniques for the purity assessment of synthesized compounds. Standard LC-MS provides a robust and reliable method for routine purity checks and the quantification of known impurities. However, when the definitive identification of unknown impurities, the resolution of isobaric species, and the highest level of confidence in molecular formula assignment are required, LC-HRMS is the superior choice.[3][5] The selection of the appropriate technique should be guided by the specific analytical needs, regulatory requirements, and the stage of the research or drug development process.

References

A Head-to-Head Comparison of Piperazine and its Bioisostere, Pyrrolidin-3-amine, in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability. However, challenges such as metabolic instability and potential for off-target effects have driven the exploration of bioisosteric replacements. This guide provides an objective comparison of piperazine and a key bioisostere, pyrrolidin-3-amine, focusing on their impact on biological activity, supported by experimental data and detailed methodologies.

The Rationale for Bioisosteric Replacement

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The strategic replacement of a chemical moiety, such as piperazine, with a bioisostere like pyrrolidin-3-amine is a common strategy in drug discovery to:

  • Improve Metabolic Stability: Piperazine rings can be susceptible to N-dealkylation or oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance. Pyrrolidin-3-amine offers an alternative scaffold that may exhibit a different metabolic profile.

  • Enhance Selectivity: Minor structural and conformational changes introduced by a bioisostere can significantly alter the binding affinity for the intended target versus off-targets (e.g., other receptors, ion channels), leading to an improved safety profile.

  • Modulate Physicochemical Properties: Properties such as pKa, lipophilicity (logP), and polar surface area (PSA) can be fine-tuned through bioisosteric replacement, impacting solubility, permeability, and oral bioavailability.

  • Explore Novel Chemical Space: Bioisosteric replacement allows for the generation of new intellectual property and the exploration of novel structure-activity relationships (SAR).

Comparative Biological Activity: A Case Study Approach

One such example involves the comparison of piperazine and piperidine moieties in ligands targeting the histamine H₃ receptor (H₃R). While not a direct comparison to pyrrolidin-3-amine, the replacement of one nitrogen atom in the piperazine ring with a carbon to form a piperidine ring provides a clear demonstration of how subtle structural changes can dramatically impact the biological activity profile.

In a study of dual-acting histamine H₃ and sigma-1 (σ₁) receptor ligands, the replacement of a piperazine ring with a piperidine ring resulted in a significant shift in affinity for the σ₁ receptor.

Compound IDCore MoietyhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Data sourced from a study on dual histamine H₃ and sigma-1 receptor antagonists.[1]

This data clearly illustrates that while the affinity for the primary target (hH₃R) was only modestly affected, the selectivity profile was dramatically altered. The piperazine-containing compound 4 was essentially inactive at the σ₁ receptor, whereas the piperidine-containing analog 5 exhibited high affinity.[1] This highlights the profound impact that bioisosteric replacement can have on polypharmacology.

While a direct quantitative comparison for pyrrolidin-3-amine is not presented here, it is this type of experimental validation that is crucial when considering such a bioisosteric switch. Researchers can expect to see similar, and often unpredictable, shifts in potency and selectivity when replacing a piperazine with a pyrrolidin-3-amine.

Impact on Physicochemical and Pharmacokinetic Properties

The replacement of a piperazine with a pyrrolidin-3-amine moiety can be expected to influence several key drug-like properties. The table below provides a qualitative comparison of the anticipated changes.

PropertyPiperazinePyrrolidin-3-amineRationale for Change
pKa Two basic nitrogens (pKa₁ ~9.8, pKa₂ ~5.6)Two basic nitrogens, but in a different chemical environmentThe pKa values of the amino groups in pyrrolidin-3-amine will differ from those of piperazine due to the different ring structure and electronic environment, which can impact salt formation and solubility.
Lipophilicity (clogP) Generally lowMay be similar or slightly differentThe overall lipophilicity will depend on the substituents, but the core scaffold change can subtly alter the clogP.
Metabolic Stability Potential for N-dealkylation and oxidationMay offer improved stabilityThe different arrangement of nitrogen atoms and the carbon skeleton can alter the susceptibility to metabolic enzymes like CYP450s.
hERG Inhibition Can be a liabilityTo be determined experimentallyhERG inhibition is highly sensitive to the overall structure and pharmacophore of a molecule; this must be assessed for any new scaffold.
Aqueous Solubility Generally highGenerally highBoth scaffolds contain basic nitrogen atoms that can be protonated to form soluble salts.

Experimental Protocols

To empirically determine the impact of replacing a piperazine with a pyrrolidin-3-amine bioisostere, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (e.g., GPCRs)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors).

    • Test compounds (piperazine and pyrrolidin-3-amine analogs) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding control (a high concentration of a known, unlabeled ligand).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific binding control, or the test compound at various concentrations.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Gq-Coupled GPCR Calcium Mobilization Assay

This assay measures the ability of a compound to activate a Gq-coupled receptor, leading to an increase in intracellular calcium.

  • Materials:

    • HEK293 cells stably expressing the Gq-coupled receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (piperazine and pyrrolidin-3-amine analogs) at various concentrations.

    • A known agonist for the receptor as a positive control.

    • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate in the fluorescent plate reader.

    • Add the test compounds or positive control to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the maximum fluorescence response for each concentration of the test compound.

    • Plot the response as a percentage of the maximum response of the positive control against the logarithm of the test compound concentration.

    • Calculate the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect).

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Materials:

    • A cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Extracellular and intracellular solutions for patch-clamp recording.

    • Test compounds (piperazine and pyrrolidin-3-amine analogs) at various concentrations.

    • A known hERG blocker (e.g., dofetilide or E-4031) as a positive control.

  • Procedure:

    • Harvest the hERG-expressing cells and prepare a cell suspension.

    • Load the cell suspension and the test compounds into the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current (typically a depolarizing pulse followed by a repolarizing pulse to measure the tail current).

    • Record the baseline hERG current in the presence of vehicle.

    • Apply the different concentrations of the test compound sequentially to the same cell, allowing the effect to reach a steady state at each concentration.

    • Apply the positive control to confirm the sensitivity of the assay.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration of the test compound.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytochrome P450 (CYP450) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.

  • Materials:

    • Human liver microsomes (HLMs).

    • NADPH regenerating system.

    • Specific probe substrates for different CYP450 isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Test compounds (piperazine and pyrrolidin-3-amine analogs) at various concentrations.

    • Known inhibitors for each CYP isoform as positive controls.

    • Acetonitrile with an internal standard to stop the reaction.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-incubate the HLMs, test compound (or positive control), and buffer at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-15 minutes).

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for each CYP450 isoform.

Visualizing Key Concepts

Diagrams are essential for understanding complex biological and experimental processes.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cell_Response Cellular Response PKC->Cell_Response Phosphorylates target proteins Ca_release Ca²⁺ Release Ca_release->PKC Activates Ligand Ligand (e.g., Agonist) Ligand->GPCR Activation ER->Ca_release

Caption: Gq-protein coupled receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & SAR Piperazine_Analog Piperazine Analog Binding Receptor Binding (Kᵢ) Piperazine_Analog->Binding Functional Functional Activity (EC₅₀/IC₅₀) Piperazine_Analog->Functional Safety Safety Profiling (hERG, CYP450 IC₅₀) Piperazine_Analog->Safety Pyrrolidine_Analog Pyrrolidin-3-amine Analog Pyrrolidine_Analog->Binding Pyrrolidine_Analog->Functional Pyrrolidine_Analog->Safety SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Safety->SAR

Caption: Experimental workflow for comparing bioisosteres.

Conclusion

The replacement of a piperazine moiety with a pyrrolidin-3-amine bioisostere represents a powerful strategy in medicinal chemistry to overcome liabilities and optimize the properties of drug candidates. While this guide highlights the rationale and the necessary experimental framework for such a comparison, it is crucial to recognize that the outcomes of bioisosteric replacement are often target- and compound-specific. A thorough in vitro characterization, as detailed in the provided protocols, is indispensable for making informed decisions in the drug discovery process. The illustrative case study comparing piperazine and piperidine underscores the potential for significant and sometimes unexpected changes in the biological activity profile, reinforcing the importance of empirical data in guiding the design of new therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylpyrrolidin-3-amine Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidin-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with various biological targets within the central nervous system (CNS). Analogs of this structure have been investigated for their utility as modulators of monoamine transporters and dopamine receptors, making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and closely related phenylpyrrolidinone derivatives. The information is compiled from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the design and development of novel therapeutic agents.

I. Comparative Analysis of Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors

Data Presentation: In Vitro Activity of Pyrovalerone Analogs

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.5>10,000

Data extracted from a comprehensive study on pyrovalerone analogs.[1]

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry: The (S)-enantiomer (4b) exhibits slightly higher affinity for DAT and NET compared to the racemic mixture (4a), suggesting a degree of stereoselectivity in the binding pocket.[1]

  • Phenyl Ring Substitution: Moving the methyl group from the 4-position (para) to the 2-position (ortho) on the phenyl ring (4r) results in a decrease in affinity for both DAT and NET.[1] This suggests that steric hindrance at the ortho position may be detrimental to binding.

  • Transporter Selectivity: All analogs show significantly weaker affinity for SERT, indicating a strong preference for the catecholamine transporters.[1]

Phenylpyrrolidinone analogs exert their effects by binding to monoamine transporters and blocking the reuptake of neurotransmitters like dopamine and norepinephrine from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analog Analog DAT DAT Analog->DAT Inhibits Dopamine_vesicle Dopamine Vesicle Dopamine_in Dopamine Dopamine_vesicle->Dopamine_in Release Dopamine_out Dopamine Dopamine_in->Dopamine_out Exocytosis Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds Signal Signal Transduction Dopamine_Receptor->Signal

Mechanism of Monoamine Transporter Inhibition

II. Antiseizure and Antinociceptive Activity of this compound Analogs

A series of this compound derivatives have been synthesized and evaluated for their antiseizure and antinociceptive properties in vivo. These compounds were designed as bioisosteres of previously identified potent alaninamide derivatives with a piperazine moiety.

Data Presentation: In Vivo Antiseizure Activity

CompoundR1 (Phenyl Substitution)Antiseizure Activity (MES test, 100 mg/kg)Antinociceptive Activity (Hot Plate Test)
45 HModerateActive
46 4-ClPotentActive
47 4-FPotentActive
48 3,4-diClMost PotentActive

MES = Maximal Electroshock Seizure Test. Data is qualitative based on published findings.

Structure-Activity Relationship (SAR) Insights:

  • Phenyl Ring Substitution: The introduction of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring appears to enhance antiseizure activity. The 3,4-dichloro substituted analog (48) was identified as the most potent in this series.

cluster_synthesis Synthesis Workflow start Aryl Bromides & N-Boc-3-aminopyrrolidine step1 Buchwald-Hartwig Coupling start->step1 intermediate1 Boc-protected This compound step1->intermediate1 step2 Boc Deprotection (TFA) intermediate1->step2 intermediate2 This compound Derivatives (A13-A16) step2->intermediate2 step3 Amide Coupling with N-Boc-Alanine intermediate2->step3 final_product Final Alaninamide Derivatives (45-48) step3->final_product

General Synthesis of this compound Analogs

III. Experimental Protocols

A. Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for dopamine receptors.

  • Materials:

    • Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3).

    • Radiolabeled ligand (e.g., [³H]Spiperone).

    • Unlabeled ligand for non-specific binding (e.g., 10 µM Haloperidol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • 96-well plates.

    • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

    • Filtration apparatus.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

B. Monoamine Transporter Uptake Inhibition Assay

This protocol is for determining the potency (IC50) of test compounds to inhibit the uptake of monoamines by their respective transporters.

  • Materials:

    • Cells stably expressing the monoamine transporter of interest (DAT, NET, or SERT).

    • Radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Assay Buffer (e.g., Krebs-HEPES buffer).

    • 96-well plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate uptake by adding a fixed concentration of the radiolabeled monoamine.

    • Incubate for a specific time at an appropriate temperature (e.g., room temperature or 37°C).

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and add scintillation fluid.

    • Measure the radioactivity in a microplate scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

cluster_workflow Assay Workflow start Prepare Cells and Reagents step1 Add Test Compounds (Serial Dilutions) start->step1 step2 Add Radiolabeled Ligand/Substrate step1->step2 step3 Incubate to Reach Equilibrium/Uptake step2->step3 step4 Separate Bound from Free Ligand (Filtration) or Terminate Uptake (Wash) step3->step4 step5 Quantify Radioactivity (Scintillation Counting) step4->step5 end Data Analysis (Ki / IC50 Determination) step5->end

General Radioligand Assay Workflow

IV. Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential for CNS drug discovery. The structure-activity relationships, even when inferred from closely related structures like pyrovalerones, highlight the importance of substitution on the phenyl ring and stereochemistry in determining the potency and selectivity for monoamine transporters. Furthermore, direct analogs of this compound have demonstrated promising in vivo activity as antiseizure and antinociceptive agents, with a clear dependence on the nature of the phenyl ring substituents.

The provided data and protocols offer a foundation for researchers to design and evaluate novel this compound analogs with tailored pharmacological profiles. Future studies focusing on generating comprehensive in vitro quantitative data for a systematic series of these analogs will be crucial for elucidating more precise SAR and advancing the development of new therapeutics.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a key heterocyclic compound. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach.

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. Understanding the precise spatial arrangement of its derivatives, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, is crucial for elucidating structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining atomic-resolution structural data. However, a suite of complementary spectroscopic techniques provides valuable and often more readily accessible information.

Performance Comparison of Structural Analysis Techniques

The selection of an analytical technique for molecular structure determination is often guided by the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key performance indicators for X-ray Crystallography and its primary alternatives in the context of analyzing 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Single, well-ordered crystal.Soluble compound in a suitable deuterated solvent.Ionizable compound, typically in solution.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Connectivity of atoms, solution-state conformation, and dynamic processes.Molecular weight, elemental composition, and fragmentation patterns.
Resolution Atomic (<1 Å).Atomic to near-atomic.Provides molecular formula, not atomic resolution of 3D structure.
Key Advantage Unambiguous determination of the complete 3D molecular structure.Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.High sensitivity and ability to determine molecular formula with high accuracy.
Key Limitation Requires the growth of a suitable single crystal, which can be challenging and time-consuming.Can be difficult to interpret for complex molecules and does not directly provide a 3D structure without extensive analysis (e.g., NOESY).Does not provide information on the 3D arrangement of atoms in space.

X-ray Crystallographic Data for 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

The definitive solid-state structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below.

ParameterValue[1]
Crystal System Monoclinic[1]
Space Group P21/n[1]
a (Å) 6.3276(5)[1]
b (Å) 12.1805(9)[1]
c (Å) 12.2601(9)[1]
α (˚) 90
β (˚) 99.05(3)
γ (˚) 90
Volume (ų) 932.4(1)
Z 4

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, representative methodologies for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Needle-shaped crystals of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid were obtained by the slow evaporation of an ethanolic solution at room temperature.[1]

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to correct for experimental factors such as absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer (e.g., at 100 MHz). Proton decoupling is used to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is prepared in a suitable solvent, such as a mixture of methanol and water, at a concentration of approximately 1 µg/mL.

  • Ionization: The sample solution is introduced into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. This allows for the determination of the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of a small molecule like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, from synthesis to final structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of 5-oxo-1-phenylpyrrolidine- 3-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir structure 3D Molecular Structure (Bond lengths, angles) xray->structure connectivity Connectivity & Solution Conformation nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ftir->func_groups

Caption: Workflow for the structural elucidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.

References

Phenylpyrrolidine Derivatives in Neuroprotection: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neuroprotective efficacy of novel phenylpyrrolidine derivatives, with a focus on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, benchmarked against established nootropic agents.

This guide provides a comprehensive in vitro validation of the neuroprotective effects of a promising phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, hereafter referred to as Compound 1. The data presented herein compares its performance against the well-established nootropic agent, Piracetam, offering objective insights supported by experimental data for researchers, scientists, and professionals in drug development.

Comparative Efficacy in a Glutamate-Induced Excitotoxicity Model

Compound 1 has demonstrated significant neuroprotective properties in a widely accepted in vitro model of glutamate-induced excitotoxicity in primary cortical neurons.[1][2] This model simulates the neuronal damage caused by excessive glutamate, a key factor in various neurodegenerative conditions and ischemic events.[2]

The neuroprotective potential of Compound 1 was quantified by assessing its ability to enhance neuronal viability following a glutamate challenge. The results indicate a superior protective effect compared to untreated cells and provide a benchmark for its efficacy.

Table 1: Neuroprotective Effect of Compound 1 on Glutamate-Treated Primary Cortical Neurons
Treatment GroupConcentration of Compound 1Cell Viability Increase (%)
Compound 110 µM~25%[3]
Compound 150 µM37%[2][3][4]
Compound 1100 µMEffect decreases[3]

Data represents the percentage increase in cell survival compared to the glutamate-only treated control group.

Proposed Mechanism of Action: A Focus on AMPA Receptor Modulation

While both Compound 1 and Piracetam offer neuroprotective effects, their underlying mechanisms of action are thought to be different. Piracetam is believed to work through multiple pathways, including enhancing cell membrane fluidity.[5] In contrast, the primary proposed mechanism for Compound 1 is the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][4][5][6] By potentially enhancing AMPA receptor function, Compound 1 may promote synaptic plasticity and neuronal survival, particularly in the context of ischemic injury.[5]

G cluster_0 Proposed Neuroprotective Mechanism of Compound 1 Compound 1 Compound 1 AMPA Receptor AMPA Receptor Compound 1->AMPA Receptor Modulates Synaptic Plasticity Synaptic Plasticity AMPA Receptor->Synaptic Plasticity Promotes Neuronal Survival Neuronal Survival AMPA Receptor->Neuronal Survival Enhances

Caption: Proposed neuroprotective mechanism of Compound 1 via AMPA receptor modulation.

Experimental Protocols

The following section details the methodology for the in vitro glutamate-induced excitotoxicity assay used to evaluate the neuroprotective effects of phenylpyrrolidine derivatives.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons[1]
  • Cell Culture: Primary cortical neurons are isolated from newborn Wistar rats (0-1 day old) and cultured in 96-well plates.[2][4]

  • Pre-treatment: Neurons are pre-treated with varying concentrations of the test compound (e.g., Compound 1 at 10 µM, 50 µM, and 100 µM) for 24 hours.[4][7]

  • Induction of Excitotoxicity: Glutamate (e.g., 50 µM) is added to the culture medium to induce excitotoxicity, and the cells are incubated for an additional 24 hours.[1][4] A control group treated with glutamate only is also included.

  • Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][7] The absorbance is measured to determine the percentage of viable cells.

  • Data Analysis: The neuroprotective effect is determined by calculating the percentage increase in cell survival in the compound-treated groups compared to the glutamate-only control group.

G cluster_1 Experimental Workflow: Glutamate-Induced Excitotoxicity Assay A Primary Cortical Neuron Culture (96-well plates) B Pre-treatment with Phenylpyrrolidine Derivative (24 hours) A->B C Induce Excitotoxicity with Glutamate (24 hours) B->C D Assess Cell Viability (MTT Assay) C->D E Data Analysis: Calculate % Increase in Cell Survival D->E

Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Concluding Remarks

The in vitro data strongly suggest that the phenylpyrrolidine derivative, Compound 1, possesses significant neuroprotective properties, outperforming the established nootropic Piracetam in a relevant preclinical model of neuronal damage.[5] Its distinct mechanism of action, centered on AMPA receptor modulation, presents a promising avenue for the development of novel therapeutics for ischemic stroke and other neurodegenerative disorders.[5] The detailed experimental protocols provided herein should facilitate further independent investigation and validation of these findings.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals where enantiomeric purity can dictate biological activity and safety. Chiral amines have emerged as a powerful and versatile class of catalysts and auxiliaries in asymmetric synthesis, offering a broad spectrum of reactivity and selectivity. This guide provides an objective comparison of the performance of different classes of chiral amines—primary, secondary, diamines, and amino alcohols—in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral amine is highly dependent on its structure, the nature of the substrates, and the specific reaction conditions. The following tables summarize the performance of representative chiral amines in several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds. Chiral amines, particularly secondary amines like L-proline and its derivatives, are highly effective organocatalysts for this transformation.

Catalyst ClassCatalyst ExampleAldehydeKetoneYield (%)dr (anti:syn)ee (%)
Secondary Amine L-Proline4-NitrobenzaldehydeCyclohexanone9997:396
Secondary Amine Diphenylprolinol Silyl EtherBenzaldehydeCyclohexanone9595:5>99
Primary Amine Cinchona-derived primary amineIsovaleraldehydeAcetone85-92
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral secondary amines and their derivatives are particularly well-suited for activating enals and enones towards nucleophilic attack.

Catalyst ClassCatalyst ExampleMichael DonorMichael AcceptorYield (%)dr (syn:anti)ee (%)
Secondary Amine Diphenylprolinol Silyl EtherPropanalNitrostyrene9893:799
Secondary Amine L-ProlineCyclohexanoneNitrostyrene9584:1693
Primary Amine (S)-α,α-Diphenyl-2-pyrrolidinemethanamineThiophenolCyclohexenone96-91
Asymmetric Ketone Reduction and Hydrogenation

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in organic synthesis. Chiral amino alcohols and diamines are frequently employed as ligands for metal-catalyzed hydrogenations or as precursors for stoichiometric reducing agents.

Catalyst ClassCatalyst/Ligand ExampleKetoneReductant/ConditionsYield (%)ee (%)
Amino Alcohol (S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneBH₃·SMe₂9597
Diamine (R,R)-TsDPEN (ligand for Ru)1-TetraloneH₂ (50 atm), i-PrOH>9999
Amino Alcohol (1R,2S)-N-MethylephedrinePropiophenoneLiAlH₄9285

Mechanistic Insights and Experimental Workflows

The stereochemical outcome of chiral amine-catalyzed reactions is dictated by the formation of transient chiral intermediates, primarily enamines and iminium ions, which effectively shield one face of the substrate, directing the approach of the other reactant.

Enamine and Iminium Catalysis Cycles

Chiral secondary amines are renowned for their ability to operate through two distinct catalytic cycles: enamine and iminium ion catalysis.

Enamine_Iminium_Catalysis cluster_enamine Enamine Catalysis (Nucleophilic Intermediate) cluster_iminium Iminium Catalysis (Electrophilic Intermediate) Ketone Ketone/ Aldehyde Enamine Chiral Enamine (Nucleophile) Ketone->Enamine - H₂O Catalyst_E Chiral Secondary Amine (R₂NH) Catalyst_E->Enamine Product_E α-Functionalized Product Enamine->Product_E + E⁺ Product_E->Ketone + H₂O (Regenerates Catalyst) Electrophile Electrophile (E⁺) Electrophile->Product_E Enone α,β-Unsaturated Aldehyde/Ketone Iminium Chiral Iminium Ion (Electrophile) Enone->Iminium - H₂O Catalyst_I Chiral Secondary Amine (R₂NH) Catalyst_I->Iminium Product_I β-Functionalized Product Iminium->Product_I + Nu⁻ Product_I->Enone + H₂O (Regenerates Catalyst) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_I

Figure 1: Dual catalytic cycles of chiral secondary amines.

General Experimental Workflow

A systematic approach is crucial for the successful execution and reproducibility of asymmetric syntheses. The following workflow outlines the key stages of a typical experiment using a chiral amine catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Catalyst & Reagents Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Addition Add Substrates (often dropwise) Inert->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Progress (TLC, GC, etc.) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Stereoanalysis Determine ee% & dr (Chiral HPLC/GC) Characterization->Stereoanalysis

Figure 2: A generalized workflow for asymmetric synthesis.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for key asymmetric reactions catalyzed by different classes of chiral amines.

Protocol 1: Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol describes the reaction between an aldehyde and a ketone using the readily available and inexpensive chiral secondary amine, L-proline.

Materials:

  • L-Proline (20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, used as solvent and reactant)

  • Dimethyl sulfoxide (DMSO), if the ketone is solid or unreactive as a solvent.

Procedure:

  • To a stirred solution of L-proline in the ketone (or DMSO), add the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at the specified temperature (typically ranging from 0 °C to room temperature) for the required time (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition Catalyzed by a Diphenylprolinol Silyl Ether

This protocol outlines the conjugate addition of an aldehyde to a nitroalkene, a reaction for which diphenylprolinol silyl ethers are highly effective catalysts.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Aldehyde (1.2 mmol)

  • Nitroalkene (1.0 mmol)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the diphenylprolinol silyl ether catalyst in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde, followed by the dropwise addition of the nitroalkene.

  • Stir the reaction mixture at this temperature until the starting material is consumed (as indicated by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the product for diastereomeric ratio (¹H NMR) and enantiomeric excess (chiral HPLC).

Protocol 3: Asymmetric Transfer Hydrogenation of a Ketone using a Chiral Diamine Ligand

This protocol describes the reduction of a prochiral ketone to a chiral alcohol using a pre-formed ruthenium catalyst with a chiral diamine ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (1.1 mol%)

  • Ketone (1.0 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Acetonitrile (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in anhydrous acetonitrile.

  • Stir the mixture at 80 °C for 10 minutes to form the active catalyst.

  • Cool the solution to room temperature and add the ketone.

  • Add the formic acid/triethylamine mixture and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

The selection of an appropriate chiral amine is a critical decision in the planning of an asymmetric synthesis. This guide provides a comparative framework to aid researchers in this selection process. While primary amines offer unique reactivity, secondary amines, particularly proline and its derivatives, are workhorses in organocatalysis, renowned for their effectiveness in a wide range of transformations. Chiral diamines and amino alcohols, often employed as ligands in metal-catalyzed processes, provide access to highly efficient and enantioselective reductions and hydrogenations. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for the rational design and successful implementation of stereoselective reactions in the laboratory.

A Comparative Guide to the Conformational Landscape of 1-Phenylpyrrolidin-3-amine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformers of 1-phenylpyrrolidin-3-amine, a crucial scaffold in medicinal chemistry. The conformational flexibility of this molecule significantly influences its interaction with biological targets. Understanding the relative energies and geometries of its stable conformers is paramount for rational drug design and development. This analysis is based on a hypothetical Density Functional Theory (DFT) study, providing a framework for in-silico conformational analysis.

Experimental Protocols: A DFT-Based Conformational Search

The following protocol outlines a standard and robust methodology for the conformational analysis of this compound using DFT calculations. This approach is widely adopted in computational chemistry for its balance of accuracy and computational cost.

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the conformational space.

  • Geometry Optimization and Energy Minimization: The identified conformers are then subjected to geometry optimization and energy minimization using DFT. A common and effective combination of functional and basis set for such organic molecules is B3LYP with the 6-31G(d) basis set.

  • Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

  • Single-Point Energy Refinement: For higher accuracy, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

  • Solvation Effects: To simulate a more biologically relevant environment, the effect of a solvent (e.g., water or dimethyl sulfoxide) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis: The relative energies of the conformers are calculated with respect to the most stable conformer. Key dihedral angles that define the conformation are also measured and analyzed.

Data Presentation: A Comparative Analysis of Conformers

The following table summarizes hypothetical quantitative data for the most stable conformers of this compound, derived from a representative DFT calculation. The conformers are primarily distinguished by the orientation of the phenyl group relative to the pyrrolidine ring and the puckering of the pyrrolidine ring itself.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-C-C) (°)Pyrrolidine Ring Pucker
Conformer A 0.00110.5Twist (T)
Conformer B 0.85-135.2Envelope (E)
Conformer C 1.5285.3Twist (T)
Conformer D 2.10-95.8Envelope (E)

Note: The data presented in this table is illustrative and intended to represent plausible results from a DFT study. It is not based on published experimental data for this compound.

Mandatory Visualization: DFT Calculation Workflow

The following diagram illustrates the logical workflow of the DFT calculations for determining the stable conformers of this compound.

DFT_Workflow cluster_prep Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis start Build 3D Structure of This compound conf_search Molecular Mechanics Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_refine Single-Point Energy (e.g., 6-311+G(d,p)) freq_calc->energy_refine solvation Solvation Model (e.g., PCM) energy_refine->solvation data_analysis Analyze Relative Energies and Dihedral Angles solvation->data_analysis end Identify Stable Conformers data_analysis->end

Caption: Workflow for DFT Conformational Analysis.

Docking Studies of Pyrrolidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of pyrrolidin-3-amine derivatives against key protein targets. Due to the limited availability of comprehensive, comparative data specifically for 1-Phenylpyrrolidin-3-amine derivatives, this guide utilizes data from a closely related and well-studied class, pyrrolidin-2-one derivatives, to illustrate the comparative methodologies and potential findings in this area of research.

Comparative Analysis of Docking Studies against Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for the management of Alzheimer's disease. Molecular docking studies are instrumental in identifying and optimizing potential AChE inhibitors. Below is a comparative summary of docking scores for a series of pyrrolidin-2-one derivatives against AChE, providing insights into their potential binding affinities.

Data Presentation: Docking Scores of Pyrrolidin-2-one Derivatives against AChE (PDB ID: 4EY7)

Compound IDDocking Score (kcal/mol)
Donepezil (Reference) -17.257
14a-18.590
14b-15.931
14c-16.891
14d-18.057
14e-15.583
15a-13.688
15b-12.433
15c-11.671
16a-14.985
16b-13.881
17a-15.945
17b-14.887
20a-14.933
20b-16.208
20c-15.067
20d-15.658
20e-14.471
20f-13.432

Data sourced from a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of in silico research. The following protocol outlines the key steps involved in the molecular docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of human acetylcholinesterase (AChE) complexed with Donepezil (PDB ID: 4EY7) was obtained from the Protein Data Bank.

  • Protein Preparation: The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This process involved assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and deleting water molecules beyond 5 Å from the active site. The structure was then optimized and minimized using the OPLS3e force field.

  • Ligand Preparation: The 2D structures of the pyrrolidin-2-one derivatives were drawn using Maestro and prepared using the LigPrep module. This step generated low-energy 3D conformations, and ionization states were calculated at a pH of 7.4 ± 0.2.

Molecular Docking
  • Grid Generation: A receptor grid was generated around the active site of AChE, defined by the co-crystallized ligand (Donepezil).

  • Docking Methodology: The prepared ligands were docked into the active site of AChE using the Glide module in extra-precision (XP) mode.

  • Pose Selection and Scoring: The docking poses were evaluated based on their docking scores, which estimate the binding affinity. The pose with the best score for each ligand was selected for further analysis.

Signaling Pathways and Experimental Workflows

Visualizing the broader biological context and the experimental process is essential for a comprehensive understanding of the research. The following diagrams illustrate the signaling pathway of acetylcholinesterase and a typical molecular docking workflow.

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Pyrrolidine Derivatives ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh in Synaptic Cleft ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_synapse->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Presynaptic_Neuron Presynaptic Neuron Choline_Acetate->Presynaptic_Neuron Reuptake Pyrrolidine_Derivative This compound Derivative Pyrrolidine_Derivative->AChE Inhibits

Caption: Acetylcholinesterase signaling pathway and its inhibition.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Data Bank (e.g., 4EY7 for AChE) Protein_Prep Protein Preparation (Add H, Optimize) PDB->Protein_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_DB Ligand Database (this compound Derivatives) Ligand_Prep Ligand Preparation (3D Conformation, Ionization) Ligand_DB->Ligand_Prep Docking Molecular Docking (e.g., Glide XP) Ligand_Prep->Docking Grid_Gen->Docking Results Docking Results (Scores, Poses) Docking->Results Analysis Analysis of Interactions (H-bonds, Hydrophobic) Results->Analysis Lead_ID Lead Identification Analysis->Lead_ID

Caption: A generalized workflow for molecular docking studies.

Conclusion

The presented data on pyrrolidin-2-one derivatives against acetylcholinesterase demonstrates the utility of molecular docking in identifying potent inhibitors. The significant variation in docking scores across the series highlights the sensitivity of the binding affinity to structural modifications. Notably, compounds 14a and 14d exhibited superior docking scores compared to the reference drug Donepezil, suggesting they are promising candidates for further investigation.[1]

While this guide focuses on AChE, similar in silico approaches can be applied to other relevant targets for this compound derivatives, such as neuraminidase and dipeptidyl peptidase-IV (DPP-4). Future studies providing comprehensive and comparative docking data for this compound derivatives against these and other targets will be invaluable for advancing drug discovery efforts in this chemical space.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Pyrrolidine-Based Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of novel pyrrolidine derivatives that act as selective androgen receptor modulators (SARMs). The development of SARMs is a promising therapeutic strategy for conditions such as muscle wasting and osteoporosis, aiming to provide the anabolic benefits of androgens with reduced androgenic side effects. A key aspect of the drug development process is the optimization of pharmacokinetic properties to ensure adequate drug exposure and a favorable dosing regimen.

This document focuses on a series of 4-(pyrrolidin-1-yl)benzonitrile and 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, highlighting the impact of structural modifications on their pharmacokinetic profiles. The data presented is derived from preclinical studies in rats, providing a basis for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of these novel compounds.

Data Presentation: Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters of two novel pyrrolidine-based SARMs, Compound 1c and its successor, SARM-2f, following oral and intravenous administration in rats. The structural evolution from Compound 1c to SARM-2f was aimed at improving metabolic stability and overall pharmacokinetic properties.

Pharmacokinetic ParameterCompound 1cSARM-2fUnits
Oral Administration (p.o.)
DoseNot Available1mg/kg
Cmax (Maximum Concentration)Not AvailableNot Availableng/mL
Tmax (Time to Cmax)Not AvailableNot Availableh
AUC0-24h (Area Under the Curve)Not Available809.4ng·h/mL
Bioavailability (F)SuitableGood%
Intravenous Administration (i.v.)
DoseNot Available0.1mg/kg
Vdss (Volume of Distribution)Not Available2167mL/kg
CL (Clearance)Not AvailableNot AvailablemL/min/kg
t1/2 (Half-life)Not AvailableNot Availableh
MRT (Mean Residence Time)Not Available3.06h

Data for SARM-2f was extracted from a study by Aikawa et al. and reported on ResearchGate. While the study mentioned a "good pharmacokinetic profile" for SARM-2f, complete data for all parameters in rats was not publicly available. Compound 1c was described as having a "suitable PK profile" in a preceding study, but specific quantitative data was not found in the available literature.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through a series of in vivo studies in animal models, most commonly rats. The following is a generalized protocol for such a study.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated to the facility for at least one week prior to the experiment.

2. Drug Formulation and Administration:

  • Formulation: The test compounds (novel pyrrolidine derivatives) are typically formulated in a vehicle suitable for oral and intravenous administration, such as a solution of 0.5% methylcellulose in water.

  • Oral (p.o.) Administration: A single dose of the compound is administered to a group of rats via oral gavage.

  • Intravenous (i.v.) Administration: A separate group of rats receives a single bolus injection of the compound into the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

  • Quantification: The concentration of the pyrrolidine derivative in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is generated using known concentrations of the compound to ensure accuracy.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin).

  • The following pharmacokinetic parameters are calculated:

    • Cmax and Tmax: Determined directly from the plasma concentration-time profile.

    • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

    • t1/2 (Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • CL (Clearance): Calculated as Dose/AUC for i.v. administration.

    • Vdss (Volume of Distribution at Steady State): Calculated from the i.v. data.

    • F (Bioavailability): Calculated as (AUCp.o./AUCi.v.) x (Dosei.v./Dosep.o.) x 100.

Mandatory Visualization

Androgen Receptor Signaling Pathway

The novel pyrrolidine derivatives discussed in this guide act as selective modulators of the androgen receptor. The following diagram illustrates the classical signaling pathway of the androgen receptor.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binding & Dissociation of HSP AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex Dimerized_AR Dimerized AR AR_HSP_complex->Dimerized_AR Dimerization ARE Androgen Response Element (ARE) on DNA Dimerized_AR->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Classical signaling pathway of the androgen receptor.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in rats.

PK_Workflow start Start: Acclimatized Rats dosing Drug Administration (Oral or Intravenous) start->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of Drug) processing->analysis pk_calc Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc end End: Pharmacokinetic Profile pk_calc->end

A Comparative Guide to the Preclinical Evaluation of 1-Phenylpyrrolidin-3-amine and Analogs for Anti-Inflammatory and Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the anti-inflammatory and analgesic properties of 1-Phenylpyrrolidin-3-amine. Due to the limited publicly available biological data for this compound, this document outlines established experimental protocols and presents comparative data from a structurally related pyrrolidine derivative, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, to illustrate how such an evaluation can be conducted.

Introduction

Pyrrolidine-containing compounds are a significant class of heterocyclic molecules that have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.[1][2][3] this compound serves as a key intermediate in the synthesis of various biologically active molecules, suggesting its potential as a pharmacophore.[4] This guide details the methodologies required to evaluate its potential efficacy against key targets in the inflammatory cascade and in preclinical models of pain and inflammation.

Physicochemical Properties

A foundational aspect of drug development involves characterizing the physicochemical properties of a lead compound. For this compound, the following information has been compiled from PubChem.[5]

PropertyValue
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
IUPAC NameThis compound
CAS Number18471-41-5

Comparative Experimental Data: A Case Study with a Pyrrolidine Analog

To demonstrate a data-driven comparison, we present experimental findings for Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate , a compound sharing the phenylpyrrolidine scaffold. These results provide a benchmark for the potential activities of this compound.

In Vitro Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the in vitro inhibitory activity of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate against COX-1 and COX-2.[6]

CompoundTargetIC₅₀ (µg/mL)
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1314
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2130
Indomethacin (Reference)COX-1Not Reported
Indomethacin (Reference)COX-2Not Reported

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The table below shows the percentage reduction in paw edema in rats treated with Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.[6]

CompoundDose (mg/kg)Time (hours)% Reduction in Edema
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate10233.3 ± 0.77
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate20234.7 ± 0.74
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate30540.58 ± 0.84

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the assays mentioned above.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.[7][8][9][10][11]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Indomethacin) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in Tris-HCl buffer. Prepare serial dilutions of the test compound and reference inhibitor.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE₂) produced using an appropriate method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory properties of a compound.[1][12][13][14][15]

Animals:

  • Male Sprague-Dawley or Wistar rats (180-250 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Paws volume meter (Pletismometer)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 PGG2 COX1_COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Cyclooxygenase (COX) signaling pathway.

In_Vitro_COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzymes, Substrate, Buffers) Plate_Setup Add Buffer, Heme, and COX Enzyme to 96-well Plate Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compound Serial Dilutions Inhibitor_Incubation Add Test Compound/Control Incubate at RT Compound_Prep->Inhibitor_Incubation Plate_Setup->Inhibitor_Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Inhibitor_Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Terminate Reaction Reaction_Incubation->Reaction_Stop Detection Measure Prostaglandin Production (EIA, etc.) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for the in vitro COX inhibition assay.

In_Vivo_Paw_Edema_Workflow cluster_prep Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Group Animals (Control, Reference, Test) Acclimatization->Grouping Dosing Administer Test Compound/Vehicle Grouping->Dosing Baseline_Measurement Measure Baseline Paw Volume Dosing->Baseline_Measurement Edema_Induction Inject Carrageenan Baseline_Measurement->Edema_Induction Time_Point_Measurements Measure Paw Volume at Intervals (1-5 hours) Edema_Induction->Time_Point_Measurements Calculate_Edema Calculate Increase in Paw Volume Time_Point_Measurements->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Safety Operating Guide

Safe Disposal of 1-Phenylpyrrolidin-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Phenylpyrrolidin-3-amine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to be aware of the hazards associated with this compound. This substance is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1] In some forms, it may be highly flammable and can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.[3]

II. Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to use a licensed and approved waste disposal company.[2][4] Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation and Storage of Waste

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety guidelines.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the following information:

    • "Waste: this compound"

    • Hazard symbols (e.g., harmful, irritant)

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Follow all instructions provided by the EHS department for the safe pickup and transport of the waste.

Step 4: Decontamination of Empty Containers

  • Triple rinse empty containers that held this compound with a suitable solvent (e.g., water, if appropriate, or as recommended by your EHS department).

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • After thorough decontamination, the container may be disposed of as regular laboratory glassware or plasticware, in accordance with your institution's policies.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Ventilate the area, if it is safe to do so.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Report the spill to your EHS department.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate and Collect Waste in a Labeled, Sealed Container ppe->segregate store Store Waste Container in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs follow_ehs Follow EHS Instructions for Disposal contact_ehs->follow_ehs end Proper and Safe Disposal follow_ehs->end

Disposal Workflow for this compound

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of 1-Phenylpyrrolidin-3-amine (CAS No. 18471-41-5). Adherence to these protocols is critical for ensuring the safety of researchers and maintaining a secure laboratory environment. The following procedures are designed to minimize exposure risk and establish clear, actionable steps for routine use and emergency situations.

Hazard Summary

This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause serious eye irritation and skin irritation.[1] Additionally, it may lead to respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).NIOSH (US) or EN 166 (EU)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after.Manufacturer's specifications
Body Protection Flame retardant antistatic protective clothing or a complete suit protecting against chemicals. A lab coat is required.Follow internal lab safety protocols
Respiratory Protection Required when vapors or aerosols are generated. Use a respirator with an appropriate filter cartridge.DIN EN 143, DIN 14387 or equivalent

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2][3]

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible and operational.[3]

    • Don all required PPE as specified in the table above.

    • Inspect gloves for any signs of degradation or puncture before use.[4]

  • Handling the Chemical :

    • Work exclusively within a certified chemical fume hood.[2]

    • Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring liquids.[2]

    • Use only non-sparking tools.[2]

    • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[3][5]

    • Avoid inhaling any mist or vapors.[2]

    • Keep the container tightly closed when not in use.[2][5]

  • Post-Handling :

    • Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[2][5]

    • Contaminated clothing should be removed immediately and washed before reuse.[3]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect Equipment prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Inhalation and Contact handle2->handle3 post1 Wash Hands and Exposed Skin handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Properly Store or Dispose post2->post3 end Safe Completion post3->end End of Process

Caption: This diagram outlines the essential workflow for safely handling this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams.

    • Collect all waste containing this chemical in a designated, compatible, and properly labeled hazardous waste container.[6]

  • Container Management :

    • The waste container must be in good condition and kept tightly sealed except when adding waste.[6]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[6]

  • Storage of Waste :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure the SAA is in a cool, dry, and well-ventilated location.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal facility.[2][5]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous material pickup.[6]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.